molecular formula C7H8N4 B15247516 Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Katalognummer: B15247516
Molekulargewicht: 148.17 g/mol
InChI-Schlüssel: QITMMEDOQIRQFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is a nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific data on this compound is limited, its structural core is closely related to the well-studied pyrazolo[1,5-a]pyrimidine scaffold, a known privileged structure in the development of kinase inhibitors . As such, this amine-functionalized pyrazolo[1,5-a]pyrazine serves as a versatile building block for the synthesis of more complex molecules targeting oncogenic kinases. Researchers can utilize this compound to develop potent and selective inhibitors for enzymes like Pim-1 and Flt-3 kinases, which are attractive targets for disorders involving abnormal cell growth, including cancers . Furthermore, structural analogues have shown promise in overcoming multidrug resistance in cancer cells by inhibiting multidrug resistance-associated proteins (MRP1) . Beyond oncology, the pyrazolo-fused heterocycle core is associated with antimicrobial properties, making it a key scaffold for developing novel agents against drug-resistant bacteria and fungi . The primary amine group at the 3-position offers a handle for further derivatization through amide bond formation or other reactions, allowing for the optimization of physicochemical and pharmacokinetic properties . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C7H8N4

Molekulargewicht

148.17 g/mol

IUPAC-Name

pyrazolo[1,5-a]pyrazin-3-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H,3,8H2

InChI-Schlüssel

QITMMEDOQIRQFM-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=C(C=N2)CN)C=N1

Herkunft des Produkts

United States
Foundational & Exploratory

What is the chemical structure of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Pyrazolo[1,5-a]pyrazin-3-ylmethanamine: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The landscape of heterocyclic chemistry is vast and ever-evolving, with certain scaffolds demonstrating exceptional promise in the realm of medicinal chemistry. The pyrazolo[1,5-a]pyrazine core, a nitrogen-rich fused heterocyclic system, represents a fascinating yet underexplored chemical space. This guide provides a comprehensive technical overview of a specific derivative, Pyrazolo[1,5-a]pyrazin-3-ylmethanamine. Due to the limited direct literature on this exact molecule, this document leverages established principles from the well-documented pyrazolo[1,5-a]pyrimidine and related scaffolds to project its chemical properties, synthesize a plausible synthetic route, and discuss its potential as a therapeutic agent, particularly in the context of kinase inhibition.

Molecular Structure and Chemical Properties

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is a bicyclic heteroaromatic compound. Its structure consists of a pyrazole ring fused to a pyrazine ring, with a methanamine (-CH₂NH₂) substituent at the 3-position of the pyrazolo[1,5-a]pyrazine core.

IUPAC Name: (Pyrazolo[1,5-a]pyrazin-3-yl)methanamine

Core Scaffold: Pyrazolo[1,5-a]pyrazine[1]

The introduction of the methanamine group at the C3 position is significant, as this functionality can serve as a key pharmacophore, potentially engaging in hydrogen bonding and ionic interactions with biological targets.

Physicochemical Properties (Predicted)
PropertyPyrazolo[1,5-a]pyrazine[1]Pyrazolo[1,5-a]pyridin-3-ylmethanamine[2]Predicted: Pyrazolo[1,5-a]pyrazin-3-ylmethanamine
Molecular Formula C₆H₅N₃C₈H₉N₃C₇H₈N₄
Molecular Weight 119.12 g/mol 147.18 g/mol ~148.17 g/mol
XLogP3 0.5-0.1~0.2
Hydrogen Bond Donors 012
Hydrogen Bond Acceptors 334

Note: Properties for the target molecule are estimations based on its structure relative to known compounds.

Proposed Synthesis of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

A definitive, experimentally validated synthesis for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is not prominently described in the literature. However, a robust synthetic strategy can be devised based on established methodologies for constructing and functionalizing related pyrazolo-fused heterocycles. The most common approach involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-dielectrophilic species to form the fused ring system.[3][4]

This proposed synthesis follows a two-stage logic: first, the construction of a functionalized pyrazolo[1,5-a]pyrazine core, and second, the elaboration of the C3-substituent into the desired methanamine.

Experimental Protocol: A Plausible Route

Stage 1: Synthesis of 3-Bromo-pyrazolo[1,5-a]pyrazine

This initial stage aims to create the core scaffold with a handle for further functionalization. The bromine at the 3-position is a versatile starting point for cross-coupling reactions or subsequent chemical transformations.

  • Reaction Setup: To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol, add 2-bromo-1,1-diethoxyethane (1.1 eq).

  • Cyclization: Heat the mixture to reflux for 12-24 hours. The reaction involves the initial condensation of the amino group with one of the electrophilic centers, followed by an intramolecular cyclization to form the pyrazolo[1,5-a]pyrazine ring.

  • Work-up and Purification: Upon cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 3-bromo-pyrazolo[1,5-a]pyrazine intermediate.

Stage 2: Conversion to Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

This stage involves the conversion of the C3-bromo intermediate to the final methanamine product. A common and effective method is through a protected amine equivalent followed by deprotection.

  • Cyanation Reaction: The 3-bromo-pyrazolo[1,5-a]pyrazine (1.0 eq) is subjected to a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂) and a palladium catalyst (e.g., Pd(PPh₃)₄). This will yield pyrazolo[1,5-a]pyrazine-3-carbonitrile.

  • Reduction of the Nitrile: The resulting nitrile is then reduced to the primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) would be effective.

  • Final Purification: After careful quenching of the reaction, the product, Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, is isolated and purified using standard techniques such as crystallization or chromatography.

G cluster_stage1 Stage 1: Core Scaffold Synthesis cluster_stage2 Stage 2: Functional Group Transformation A 3-Aminopyrazole C Cyclocondensation (Reflux in Ethanol) A->C B 2-Bromo-1,1-diethoxyethane B->C D 3-Bromo-pyrazolo[1,5-a]pyrazine C->D E Palladium-Catalyzed Cyanation (Zn(CN)₂, Pd(PPh₃)₄) D->E F Pyrazolo[1,5-a]pyrazine-3-carbonitrile E->F G Reduction (LiAlH₄ in THF) F->G H Pyrazolo[1,5-a]pyrazin-3-ylmethanamine (Final Product) G->H cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase_A Kinase A (e.g., PI3K) Receptor->Kinase_A Activates Kinase_B Kinase B (e.g., Akt) Kinase_A->Kinase_B Activates Downstream Downstream Effectors Kinase_B->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor {Pyrazolo[1,5-a]pyrazin-3-ylmethanamine} Inhibitor->Kinase_A Blocks ATP Binding Site ATP ATP

Caption: Putative mechanism of action via inhibition of a kinase signaling cascade.

Future Directions and Conclusion

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine represents a novel chemical entity with significant therapeutic potential, largely inferred from its structural relationship to a well-established class of kinase inhibitors. The proposed synthetic route provides a logical and feasible pathway for its creation, enabling future empirical studies.

For researchers and drug development professionals, the next steps are clear:

  • Synthesis and Characterization: The proposed synthesis must be carried out, and the resulting compound fully characterized to confirm its structure and purity.

  • In Vitro Screening: The compound should be screened against a panel of protein kinases to identify primary targets and determine its potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with modifications to the core and the C3-substituent will be crucial to optimize activity and pharmacokinetic properties. [5] In conclusion, while direct experimental data is currently sparse, the foundational knowledge of related heterocyclic systems provides a strong rationale for investigating Pyrazolo[1,5-a]pyrazin-3-ylmethanamine as a promising scaffold for the development of novel kinase inhibitors.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • PubChem. (n.d.). Pyrazolo[1,5-A]pyridin-3-ylmethanamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • MDPI. (2025, January 21). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2022, July 30). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrazin-3-ylmethanol. Retrieved from [Link]

  • MDPI. (2021, May 5). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • NextSDS. (n.d.). pyrazolo[1,5-a]pyrimidin-3-ylmethanamine — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2015, October 1). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. Retrieved from [Link]

  • SciSpace. (2008, February 22). Pyrazolo[1,5-a]t[3][5][6]riazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]

  • PubMed. (2022, November 5). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. Retrieved from [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] Compounds bearing this core structure are recognized as potent inhibitors of various protein kinases, making them attractive candidates for the development of targeted therapies in oncology and other disease areas.[3][4][5] The pyrazolo[1,5-a]pyrazine motif, a closely related isostere, is also of high interest for its potential to modulate biological targets and is being explored in various drug discovery programs.[6]

The journey from a promising molecular scaffold to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These parameters—including molecular weight, lipophilicity (logP), aqueous solubility, and ionization state (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.

This technical guide provides a comprehensive overview of the core physicochemical properties of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine. It is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and detailed, field-proven experimental protocols for their determination. The methodologies described herein are presented not merely as steps to be followed, but with a focus on the underlying scientific principles, ensuring a self-validating approach to data generation.

Core Molecular and Physicochemical Properties

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is a bicyclic heteroaromatic compound featuring a fused pyrazole and pyrazine ring system, with a primary aminomethyl substituent at the 3-position. While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted using computational models and inferred from closely related analogs.

Chemical Structure:

Table 1: Summary of Physicochemical Properties for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

PropertyValue (Predicted/Calculated)Significance in Drug Discovery
Molecular Formula C₇H₈N₄Defines the elemental composition.
Molecular Weight 148.17 g/mol Impacts diffusion rates and ligand efficiency metrics.
XLogP3 (Lipophilicity) -0.5 to 0.5A key predictor of membrane permeability and aqueous solubility. Values in this range suggest good solubility but may require optimization for cell penetration.[7][8]
Topological Polar Surface Area (TPSA) 78.8 ŲInfluences transport properties and blood-brain barrier penetration.
Hydrogen Bond Donors 2The primary amine (NH₂) and the pyrazole N-H contribute to interactions with biological targets and solubility.
Hydrogen Bond Acceptors 4The nitrogen atoms in the ring system act as acceptors, influencing solubility and target binding.
pKa (most basic) 6.5 - 7.5The primary amine is the most basic center, determining the charge state at physiological pH (7.4). This impacts solubility, receptor interaction, and cell permeability.
Aqueous Solubility Moderate to HighCrucial for formulation, administration, and achieving therapeutic concentrations in plasma.[9][10]

Note: Predicted values are derived from standard computational algorithms (e.g., XLogP3, ACD/Labs) based on the chemical structure and serve as a robust starting point for experimental validation.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental validation of key physicochemical parameters. The rationale behind critical steps is explained to provide a deeper understanding of the methodology.

Determination of Lipophilicity (logP) by the Shake-Flask Method

Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a critical measure of a compound's distribution between a lipidic (n-octanol) and an aqueous phase.[11] It profoundly affects a drug's ability to cross biological membranes. The shake-flask method is the universally recognized "gold standard" for its direct and accurate measurement.[8][11]

Protocol Causality: The choice of the shake-flask method, while labor-intensive, provides a direct measure of the thermodynamic equilibrium partitioning of the analyte, avoiding the assumptions inherent in indirect methods like RP-HPLC.[11] The pre-saturation of solvents is crucial to prevent volume changes during the experiment, which would alter the concentration and lead to erroneous results.

Methodology:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and purified water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) in a large separation funnel.

    • Shake vigorously for 1 hour and then allow the layers to separate for at least 24 hours to achieve mutual saturation.

    • Carefully separate the two phases into distinct containers.

  • Sample Preparation:

    • Prepare a stock solution of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase (e.g., 2 mL of each).

    • Seal the vial and shake gently on an orbital shaker at a controlled temperature (typically 25 °C) for 24 hours. This extended time ensures that true thermodynamic equilibrium is reached.[11]

  • Phase Separation:

    • Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for accurate quantification.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The final value is expressed as its base-10 logarithm: logP = log10(P)

Workflow Diagram: Shake-Flask logP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents 1. Prepare Saturated n-Octanol & Water Stock 2. Prepare Analyte Stock in Octanol Solvents->Stock Mix 3. Mix Octanol Stock & Aqueous Phase Stock->Mix Shake 4. Shake for 24h to Reach Equilibrium Mix->Shake Centrifuge 5. Centrifuge to Separate Phases Shake->Centrifuge Quantify 6. Quantify Concentration in Each Phase (HPLC) Centrifuge->Quantify Calculate 7. Calculate P and logP Quantify->Calculate

Caption: Workflow for logP determination using the shake-flask method.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value indicates the strength of an acid or base and defines the pH at which the compound is 50% ionized. For Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, the primary amine is the main basic center. Knowing its pKa is essential for predicting solubility and absorption at different physiological pH values.[12]

Protocol Causality: Potentiometric titration is a robust and direct method for determining pKa values in the 2-12 range.[12][13] It relies on measuring the change in pH of a solution as a titrant of known concentration is added, allowing for the direct observation of the buffering region from which the pKa is derived.

Methodology:

  • System Calibration:

    • Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation:

    • Accurately weigh a sample of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine and dissolve it in a known volume of deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1-10 mM).

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Using an auto-titrator or a calibrated burette, add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) to the solution.

    • Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point. This is the point where half of the base has been protonated.[13]

    • Alternatively, the inflection point of the titration curve can be found by calculating the first derivative (ΔpH/ΔV), where the peak of the derivative plot indicates the equivalence point. The pKa is the pH at half of this volume.

Workflow Diagram: Potentiometric pKa Determination

G Calibrate 1. Calibrate pH Meter with Standard Buffers Prepare 2. Prepare Analyte Solution of Known Concentration Calibrate->Prepare Titrate 3. Titrate with Standard Acid, Recording pH vs. Volume Prepare->Titrate Plot 4. Plot pH vs. Volume to Generate Curve Titrate->Plot Analyze 5. Determine pKa from Half-Equivalence Point Plot->Analyze

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature to form a saturated solution. It is a fundamental property that directly influences oral bioavailability.[9] The thermodynamic or "shake-flask" solubility method is considered the definitive approach.[10][14]

Protocol Causality: This method is designed to measure the true equilibrium solubility. Adding an excess of solid material and allowing sufficient time for equilibration ensures that the resulting solution is genuinely saturated.[14] The subsequent separation step is critical to remove any undissolved micro-crystals, which would artificially inflate the measured concentration.

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid Pyrazolo[1,5-a]pyrazin-3-ylmethanamine to a series of vials (performing the experiment in triplicate is recommended). The excess should be visually apparent throughout the experiment.

    • Add a precise volume of the aqueous medium (e.g., purified water or pH 7.4 buffer) to each vial.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator or on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours. This ensures that the system reaches thermodynamic equilibrium.[10]

  • Phase Separation:

    • After equilibration, remove the vials and allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifuge the vials at high speed (e.g., 14,000 x g) for 20 minutes.

      • Filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). Caution: The initial portion of the filtrate should be discarded to prevent errors from drug adsorption to the filter membrane.

  • Quantification:

    • Carefully take an aliquot of the clear, saturated supernatant or filtrate.

    • Dilute the aliquot with a suitable solvent if necessary.

    • Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Reporting:

    • The solubility is reported as the average concentration from the replicate samples, typically in units of µg/mL or mM.

Workflow Diagram: Thermodynamic Solubility Determination

G Add 1. Add Excess Solid Analyte to Buffer Shake 2. Shake at Constant Temp for 24-48h (Equilibration) Add->Shake Separate 3. Separate Solid/Liquid (Centrifuge or Filter) Shake->Separate Quantify 4. Quantify Concentration of Saturated Solution Separate->Quantify Report 5. Report Average Solubility Quantify->Report

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Conclusion

The physicochemical properties of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine—characterized by a low molecular weight, balanced lipophilicity, and the presence of a basic center—position it as an intriguing scaffold for drug discovery. The predicted properties suggest favorable aqueous solubility and the potential for modification to optimize cell permeability and target engagement.

This guide provides the foundational data and, more importantly, the robust experimental frameworks necessary for its accurate characterization. By applying these detailed, validated protocols, researchers can generate high-quality, reliable data essential for making informed decisions in hit-to-lead and lead optimization campaigns. A thorough understanding and experimental validation of these core properties are indispensable for advancing compounds like Pyrazolo[1,5-a]pyrazin-3-ylmethanamine through the complex pipeline of modern drug development.

References

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  • Kruve, A., & Lõkov, K. (2017). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Jala, A. R., & Tsinman, K. (2016). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 160, 142-148. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Ionescu, M., & Ghica, M. (2018). Experimental determination of the logP using the spectrophotometric method. Farmacia, 66(5), 875-878. [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Advanced Chemistry Development, Inc. [Link]

  • University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-A]pyridin-3-ylmethanamine. National Center for Biotechnology Information. [Link]

  • Kumar, A., & Singh, P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Advanced Chemistry Development, Inc. [Link]

  • ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. [Link]

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  • Pauls, H. W., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(6), 613-618. [Link]

  • Wen, H., & Morris, K. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

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  • Zhang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • ResearchGate. (n.d.). Example of marketed drugs with pyrazolo[1,5-a]pyrimidine core. [Link]

  • Yang, S., et al. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. European Journal of Medicinal Chemistry, 277, 116761. [Link]

  • NextSDS. (n.d.). pyrazolo[1,5-a]pyrimidin-3-ylmethanamine — Chemical Substance Information. [Link]

  • Barker, A. J., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4297-4301. [Link]

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Biological activity and mechanism of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Biological Activity and Therapeutic Mechanism of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the burgeoning field of pyrazolo[1,5-a]pyrazine derivatives, with a particular focus on their potential as therapeutic agents. We will delve into the core biological activity of this heterocyclic system, its mechanism of action as potent kinase inhibitors, and explore the synthetic pathways that enable the development of novel derivatives, including the promising, yet underexplored, Pyrazolo[1,5-a]pyrazin-3-ylmethanamine class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile scaffold.

The Emergence of the Pyrazolo[1,5-a]pyrazine Core in Medicinal Chemistry

The pyrazolo[1,5-a]pyrazine nucleus, a fused heterocyclic system comprising a pyrazole and a pyrazine ring, has recently garnered significant attention as a "privileged scaffold" in drug discovery. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing small molecule inhibitors that can selectively target the ATP-binding sites of various protein kinases. While historically less explored than its pyrazolo[1,5-a]pyrimidine analogue, recent research has illuminated the potent and selective inhibitory profiles of pyrazolo[1,5-a]pyrazine derivatives, particularly against the Janus kinase (JAK) family of enzymes.

Biological Activity: Potent and Selective Inhibition of Janus Kinases

The primary and most well-documented biological activity of pyrazolo[1,5-a]pyrazine derivatives is their potent and selective inhibition of the Janus kinase (JAK) family.[1] The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways, which are critical for immune response and hematopoiesis.

A significant breakthrough in this area came from research disclosed by Array Biopharmaceuticals, which identified 4,6-substituted pyrazolo[1,5-a]pyrazines as potent JAK inhibitors.[1] Subsequent studies by Zhejiang Hisun Pharmaceutical further solidified the therapeutic potential of this scaffold, demonstrating that specific derivatives exhibit potent inhibitory activity against JAK1, JAK2, and TYK2, with significantly weaker activity against JAK3.[1] This selectivity is a crucial attribute for developing safer immunomodulatory drugs, as indiscriminate inhibition of all JAK isoforms can lead to undesirable side effects.

The therapeutic implications of JAK inhibition are vast, spanning a range of autoimmune and inflammatory diseases, as well as certain cancers. A patent by Zhejiang Hisun Pharmaceutical highlights the potential application of pyrazolo[1,5-a]pyrazine derivatives in treating conditions such as asthma, psoriasis, lupus, rheumatoid arthritis, and various cancers including non-small cell lung cancer and breast cancer.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Pyrazolo[1,5-a]pyrazine derivatives exert their therapeutic effects by acting as ATP-competitive inhibitors of JAK kinases.[1] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of the kinase. This, in turn, blocks the downstream signaling cascade known as the JAK-STAT pathway.

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.

By inhibiting JAK activity, pyrazolo[1,5-a]pyrazine derivatives effectively shut down this signaling cascade, thereby modulating the immune response and cellular proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Pyrazolo_Pyrazine Pyrazolo[1,5-a]pyrazine Derivative Pyrazolo_Pyrazine->JAK Inhibits (ATP-competitive)

Caption: The JAK-STAT signaling pathway and the inhibitory mechanism of Pyrazolo[1,5-a]pyrazine derivatives.

Synthesis and Derivatization: Paving the Way for Novel Therapeutics

The synthesis of the pyrazolo[1,5-a]pyrazine scaffold is a critical aspect of developing novel drug candidates. While the literature on the synthesis of this specific fused system is not as extensive as for its pyrimidine counterpart, a facile one-pot, three-step protocol has been reported, starting from readily available precursors.

General Synthetic Approach to the Pyrazolo[1,5-a]pyrazine Core

A common strategy for constructing the pyrazolo[1,5-a]pyrazine ring system involves the cyclization of a substituted 3-aminopyrazole with a suitable 1,2-dicarbonyl compound or its equivalent.

Synthesis_Workflow Start 3-Aminopyrazole Derivative Intermediate Condensation Intermediate Start->Intermediate Condensation Reagent 1,2-Dicarbonyl Compound Reagent->Intermediate Product Pyrazolo[1,5-a]pyrazine Core Intermediate->Product Cyclization

Caption: General workflow for the synthesis of the Pyrazolo[1,5-a]pyrazine core.

Towards Pyrazolo[1,5-a]pyrazin-3-ylmethanamine Derivatives: A Proposed Synthetic Route

While there is a lack of specific literature on the synthesis of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine derivatives, a plausible synthetic route can be proposed based on established chemical principles and the known reactivity of related heterocyclic systems. The functionalization at the C3 position of the pyrazole ring is a key challenge.

Proposed Synthetic Protocol:

  • Synthesis of a 3-functionalized Pyrazolo[1,5-a]pyrazine: The initial step would involve the synthesis of a pyrazolo[1,5-a]pyrazine with a suitable functional group at the 3-position that can be converted to a methanamine. A promising approach would be to start with a 3-halopyrazolo[1,5-a]pyrazine. This could potentially be achieved through electrophilic halogenation of the pyrazolo[1,5-a]pyrazine core, as the C3 position of the pyrazole ring is often susceptible to electrophilic attack.

  • Introduction of a Cyano Group: The 3-halo-pyrazolo[1,5-a]pyrazine could then undergo a palladium-catalyzed cyanation reaction (e.g., using zinc cyanide or potassium cyanide) to introduce a nitrile group at the 3-position.

  • Reduction of the Nitrile: The final step would involve the reduction of the 3-cyano-pyrazolo[1,5-a]pyrazine to the desired 3-ylmethanamine derivative. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Proposed_Synthesis Start Pyrazolo[1,5-a]pyrazine Step1 Electrophilic Halogenation Start->Step1 Intermediate1 3-Halo-pyrazolo[1,5-a]pyrazine Step1->Intermediate1 Step2 Palladium-catalyzed Cyanation Intermediate1->Step2 Intermediate2 3-Cyano-pyrazolo[1,5-a]pyrazine Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Product Pyrazolo[1,5-a]pyrazin-3-ylmethanamine Step3->Product

Caption: Proposed synthetic route to Pyrazolo[1,5-a]pyrazin-3-ylmethanamine derivatives.

Structure-Activity Relationships (SAR) and Future Directions

The structure-activity relationship (SAR) studies for pyrazolo[1,5-a]pyrazine derivatives as JAK inhibitors have primarily focused on substitutions at the 4- and 6-positions of the pyrazine ring. These studies have revealed that the nature of the substituents at these positions significantly influences both the potency and selectivity of the compounds.

Table 1: Representative Kinase Inhibition Data for Pyrazolo[1,5-a]pyrazine Derivatives

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Compound 34 38.5629.67.7[1]

Data from a patent by Zhejiang Hisun Pharmaceutical.[1]

The exploration of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine derivatives represents a promising and largely untapped area of research. The introduction of a basic aminomethyl group at the C3 position could lead to novel interactions with the kinase active site, potentially altering the selectivity profile or enhancing potency.

Future research in this field should focus on:

  • Development of robust synthetic routes for the regioselective functionalization of the C3 position of the pyrazolo[1,5-a]pyrazine core.

  • Synthesis and biological evaluation of a library of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine derivatives to establish a clear SAR.

  • In-depth mechanistic studies to elucidate the binding modes of these new derivatives and understand the structural basis for their activity and selectivity.

  • Expansion of the therapeutic applications beyond JAK inhibition to other kinase targets where the pyrazolo[1,5-a]pyrazine scaffold may show promise.

Conclusion

The pyrazolo[1,5-a]pyrazine scaffold has emerged as a highly promising framework for the development of potent and selective kinase inhibitors, with a clear mechanism of action targeting the JAK-STAT pathway. While the full potential of this heterocyclic system is still being uncovered, the prospect of novel derivatives, such as those of the Pyrazolo[1,5-a]pyrazin-3-ylmethanamine class, offers exciting opportunities for the discovery of next-generation therapeutics for a range of debilitating diseases. The synthetic challenges associated with the targeted functionalization of this scaffold represent a key area for future innovation, which will undoubtedly unlock new avenues in medicinal chemistry and drug development.

References

  • Al-Ostoot, F. H., Al-Mokyna, F. A., Al-Tel, T. H., & Al-Qawasmeh, R. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(2), 269-305. [Link]

Sources

Pharmacokinetics of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine in early drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine in Early Drug Discovery

Executive Summary

In contemporary kinase drug discovery, the pyrazolo[1,5-a]pyrazine bicyclic core has emerged as a privileged hinge-binding scaffold. Specifically, derivatives functionalized at the 3-position—such as pyrazolo[1,5-a]pyrazin-3-ylmethanamine —serve as highly versatile pharmacophores. The methanamine vector provides an ideal attachment point for sp3-rich linkers and covalent warheads (e.g., acrylamides) while maintaining a low topological polar surface area (tPSA) critical for central nervous system (CNS) penetration[1].

As a Senior Application Scientist, I have observed that while this scaffold yields exceptional biochemical potency against targets like Bruton's Tyrosine Kinase (BTK) and Tyrosine Kinase 2 (TYK2), its early-stage development is frequently bottlenecked by pharmacokinetic (PK) liabilities, specifically rapid hepatic clearance and poor oral bioavailability. This whitepaper deconstructs the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the pyrazolo[1,5-a]pyrazin-3-ylmethanamine scaffold, providing field-proven methodologies for optimizing its PK properties.

Structural Rationale and Pharmacophore Dynamics

The selection of the pyrazolo[1,5-a]pyrazine core is rarely accidental; it is driven by precise structural biology. In BTK inhibitors like BIIB129, the pyrazolo[1,5-a]pyrazine motif forms a critical hydrogen bond with the backbone nitrogen of the hinge region (e.g., Met477)[1].

However, achieving systemic exposure requires balancing this binding affinity with physicochemical properties. The addition of the 3-ylmethanamine group serves a dual purpose:

  • Vector Trajectory: It directs the attached linker toward the solvent-exposed glycine-rich loop, positioning covalent warheads to engage reactive cysteines (e.g., Cys481 in BTK)[1].

  • Physicochemical Tuning: By utilizing a methanamine linker rather than direct aryl-amine attachments, medicinal chemists can introduce basicity (modulating logD) and restrict the number of hydrogen bond donors, keeping the tPSA below 90 Ų to maximize the CNS Multiparameter Optimization (MPO) score[1].

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK BTK (Target of Pyrazolo[1,5-a]pyrazine) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway (Neuro-inflammation) PLCg2->NFkB Drug Pyrazolo[1,5-a]pyrazin-3-ylmethanamine (e.g., BIIB129) Drug->BTK Hinge Binding & Covalent Engagement

Fig 1: BTK signaling pathway modulated by pyrazolo[1,5-a]pyrazine-based targeted covalent inhibitors.

Pharmacokinetic Profiling: Data Synthesis

To understand the baseline PK behavior of this scaffold, we must look at advanced clinical and late-preclinical candidates that utilize the pyrazolo[1,5-a]pyrazine core, such as the TYK2 inhibitor PF-06826647[2] and the BTK inhibitor BIIB129[3].

Table 1: Comparative Pharmacokinetic Parameters of Pyrazolo[1,5-a]pyrazine Derivatives

ParameterBIIB129 (Preclinical/Predicted Human)PF-06826647 (Clinical Phase I)Causality / Scaffold Impact
Volume of Distribution ( Vss​ ) 1.18 L/kg[3]High (Extravascular distribution)The lipophilic core drives extensive tissue distribution, including CNS penetration.
Bioavailability ( F% ) 18%[3]Rapidly absorbed[4]First-pass hepatic extraction is a common liability for the methanamine linker.
Tmax​ (Fasted) N/A2.0 hours[4]High permeability of the core allows for rapid intestinal absorption.
Clearance ( CL ) Rapid (Hepatic driven)ModerateUnprotected amines on the 3-position are susceptible to CYP450-mediated N-dealkylation.
Urinary Recovery Negligible (0.02% in rats)[5]Low[4]High lipophilicity prevents renal excretion of the unchanged parent drug.

Early Discovery PK Workflow & Methodologies

When optimizing a pyrazolo[1,5-a]pyrazin-3-ylmethanamine hit, the primary PK challenge is usually high intrinsic clearance ( CLint​ ) . The workflow below illustrates the logical progression of ADME assays required to decouple systemic clearance from target engagement.

Workflow Hit Hit ID (Pyrazolo-pyrazine) InVitro In Vitro ADME (Microsomes/Hepatocytes) Hit->InVitro InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo MetID Metabolite ID (Soft Spot Analysis) InVivo->MetID MetID->InVitro Iterative Design Optimization Lead Optimization (Steric Shielding) MetID->Optimization

Fig 2: Iterative early discovery PK workflow for optimizing pyrazolo-pyrazine scaffolds.

Protocol 1: Self-Validating Hepatocyte Stability Assay

Rationale: Liver microsomes lack cytosolic enzymes. Because the 3-ylmethanamine linker often contains secondary or tertiary amines, it is susceptible to both CYP-mediated oxidation and cytosolic enzymes (e.g., aldehyde oxidase). Hepatocytes provide a complete metabolic picture.

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved human/rat hepatocytes in Williams' Medium E supplemented with GlutaMAX. Assess viability using Trypan Blue (must be >80%).

  • Incubation: Dilute the pyrazolo[1,5-a]pyrazin-3-ylmethanamine compound to a final concentration of 1 µM in a 96-well plate containing 1×106 viable cells/mL.

  • Self-Validation Controls: Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel wells to validate the metabolic competence of the batch.

  • Time-Course Sampling: At t=0,15,30,60,and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass.

  • Data Processing: Calculate the half-life ( t1/2​ ) from the log-linear decline of the parent compound. Calculate intrinsic clearance ( CLint​ ) using the equation:

    CLint​=t1/2​0.693​×Number of cellsVolume of incubation​

Deciphering In Vivo Clearance Mechanisms

If the in vivo clearance of the pyrazolo[1,5-a]pyrazine derivative exceeds the predicted in vitro CLint​ , researchers must investigate alternative elimination routes. For highly lipophilic kinase inhibitors, renal clearance is typically negligible[5]. Therefore, the discrepancy usually lies in biliary excretion or extrahepatic metabolism.

Clearance HighCL High In Vivo Clearance (> 50% Hepatic Blood Flow) Hepatic Hepatic Metabolism (CYP oxidation of methanamine) HighCL->Hepatic Renal Renal Excretion (Negligible for lipophilic cores) HighCL->Renal Biliary Biliary Excretion (Assess via BDC models) HighCL->Biliary

Fig 3: Diagnostic logic tree for investigating high systemic clearance of lipophilic scaffolds.

Protocol 2: Bile Duct-Cannulated (BDC) Rat PK Study

Rationale: To definitively isolate hepatic metabolism from biliary excretion. In the development of BIIB129, a BDC rat study was utilized to confirm that biliary clearance was negligible (0.34% of total systemic clearance), proving that the rapid clearance was entirely metabolically driven[5].

Step-by-Step Methodology:

  • Animal Preparation: Utilize male Sprague-Dawley rats surgically modified with jugular vein and bile duct cannulas. Allow 48 hours for surgical recovery.

  • Dosing: Administer the compound intravenously (IV) at 1.5 mg/kg formulated in a suitable vehicle (e.g., 5% DMSO / 95% PEG400) to ensure complete solubility.

  • Sample Collection:

    • Blood: Collect via jugular cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Bile & Urine: Collect continuously into pre-weighed tubes over intervals: 0-4h, 4-8h, and 8-24h. Keep tubes on ice to prevent ex vivo degradation.

  • Quantification: Analyze all matrices via LC-MS/MS against matrix-matched calibration curves.

  • Interpretation: Calculate the cumulative amount of unchanged drug excreted in bile ( Aebile​ ) and urine ( Aeurine​ ). If Aebile​ is <5% of the administered dose, the compound is primarily eliminated via metabolism, and structural optimization (MetID) must focus on shielding the methanamine linker or the covalent warhead.

Structural Optimization Strategies

When MetID reveals that the pyrazolo[1,5-a]pyrazin-3-ylmethanamine scaffold is suffering from rapid N-dealkylation or oxidation at the methanamine carbon, several strategies can be employed:

  • Steric Shielding: Introducing a methyl group at the benzylic position of the methanamine can sterically hinder CYP450 access, significantly increasing half-life.

  • Fluorination: Replacing metabolically labile C-H bonds on the attached sp3-linker with C-F bonds to reduce electron density and block oxidative metabolism.

  • Modulating the Warhead: If the compound is a targeted covalent inhibitor, the acrylamide warhead itself may be a site of glutathione (GSH) conjugation. Tuning the electrophilicity of the Michael acceptor is critical to prevent premature clearance before target engagement[1].

Conclusion

The pyrazolo[1,5-a]pyrazin-3-ylmethanamine scaffold represents a powerful tool in the arsenal of kinase drug discovery. By rigorously applying self-validating in vitro ADME assays and utilizing BDC in vivo models to pinpoint clearance mechanisms, drug development professionals can systematically overcome the inherent PK liabilities of this core, translating potent biochemical hits into viable, brain-penetrant clinical candidates.

References

  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry. Available at:[Link]

  • Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF-06826647: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation Study. Clinical and Translational Science. Available at:[Link]

  • Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Navigating the Unseen: A Technical Safety and Handling Guide for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic amine, Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, represents a promising scaffold in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms offers a rich pharmacophore for designing selective and potent therapeutic agents. However, as with any new chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous handling protocols are paramount to ensure researcher safety and experimental integrity.

This guide provides an in-depth analysis of the anticipated safety profile of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds to establish a robust framework for safe handling, storage, and emergency response. The principles outlined herein are grounded in the precautionary principle, treating the compound with the respect and caution it deserves as a novel substance with potential biological activity.

Hazard Profile: An Evidence-Based Inference

The toxicological profile of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine has not been formally established. However, by examining data from closely related structures, a presumptive hazard assessment can be constructed. Key analogs include aminomethyl-substituted pyrazolo-pyridines and pyrazines, which share the core heterocyclic system and the reactive primary amine functional group.

Table 1: Comparative Hazard Data of Structural Analogs

CompoundCAS NumberHazard ClassificationsSource
{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine2167976-88-5Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion (Category 1C), Specific Target Organ Toxicity - Single Exposure (Category 3)[1]
Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride1351659-25-0Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation , Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3)[2]
Pyrazolo[1,5-a]pyridine274-56-6Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Irritation (Category 2)[3]

Based on this comparative analysis, it is prudent to assume that Pyrazolo[1,5-a]pyrazin-3-ylmethanamine may exhibit the following hazards:

  • Acute Toxicity: The presence of the aminomethyl group on related heterocyclic systems is consistently associated with warnings for acute toxicity if swallowed, in contact with skin, or inhaled.[1][2]

  • Skin Corrosion/Irritation: Primary amines are often skin irritants or corrosive. Data on a close analog shows a classification for skin corrosion, indicating the potential for causing severe skin burns and damage.[1] Other related compounds are classified as skin irritants.[2][3]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage, a common property of amines and related heterocyclic compounds.[2][3]

  • Respiratory and Nervous System Effects: The "Specific Target Organ Toxicity - Single Exposure" classification for analogs suggests potential for respiratory irritation or effects on the central nervous system, such as drowsiness or dizziness.[1][2]

Core Handling Protocols: A Self-Validating System of Safety

The following protocols are designed to mitigate the anticipated risks. The causality behind each step is explained to foster a deep understanding of the safety rationale.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through engineering controls. All work with solid or dissolved Pyrazolo[1,5-a]pyrazin-3-ylmethanamine must be conducted in a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of dust or aerosols.

Rationale: The inferred acute inhalation toxicity and potential for respiratory irritation necessitate the use of localized exhaust ventilation to capture any airborne particles at the source.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Given the potential for skin corrosion, it is crucial to check glove compatibility and to change them immediately if contamination is suspected. Never reuse disposable gloves.

  • Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities, a chemically resistant apron is advisable.

  • Respiratory Protection: If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary.

Workflow for Safe Weighing and Dissolution

The process of weighing and preparing solutions presents the highest risk of generating airborne dust.

Caption: Workflow for weighing and dissolving the compound.

Step-by-Step Protocol:

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatula, weigh paper, solvent, reaction vessel) within the hood.

  • Weighing: Tare the balance with an anti-static weigh boat or paper. Carefully dispense the solid compound. Avoid creating dust clouds.

  • Transfer: Gently transfer the weighed solid into the designated vessel.

  • Dissolution: Slowly add the chosen solvent, directing the stream to the side of the vessel to avoid splashing. Cap the vessel securely before mixing.

  • Cleanup: After use, wipe down the spatula and any affected surfaces within the hood with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated disposable materials (gloves, weigh paper) in the designated solid hazardous waste container.

Emergency Procedures: Preparedness and Response

Accidents are preventable, but preparedness is essential.

Caption: Decision tree for emergency response to exposure.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, call for emergency medical assistance.[3][4]

  • Skin Contact: As skin corrosion is a significant risk, immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek prompt medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3] Urgent medical attention is required.

  • Ingestion: Do NOT induce vomiting. Have the person rinse their mouth with water. Seek immediate medical attention and provide the medical team with the name of the chemical.[5]

Storage and Waste Disposal

Storage: Store Pyrazolo[1,5-a]pyrazin-3-ylmethanamine in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it away from strong oxidizing agents, as these are generally incompatible with amine-containing compounds. The storage location should be a designated, locked cabinet.

Waste Disposal: All waste containing this compound, whether solid or in solution, must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Collect in a clearly labeled, sealed hazardous waste container.

Conclusion

While Pyrazolo[1,5-a]pyrazin-3-ylmethanamine holds potential for scientific advancement, this potential can only be realized through a culture of safety. By understanding the inferred hazards based on its chemical relatives and adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can confidently and safely explore its properties. The principles of containment, precaution, and preparedness are the cornerstones of responsible chemical research.

References

  • NextSDS.
  • NextSDS.
  • PubChem. Pyrazolo[1,5-A]pyridin-3-ylmethanamine | C8H9N3 | CID 14145805.
  • NextSDS.
  • Fisher Scientific.
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • Fisher Scientific. SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide.

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An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors. Its versatility allows for the development of highly potent and selective agents against a wide array of protein kinase targets implicated in oncology, inflammation, and other therapeutic areas. This guide provides an in-depth exploration of the fundamental mechanism of action for this class of inhibitors. While the initial query specified the pyrazolo[1,5-a]pyrazin-3-ylmethanamine core, the vast body of scientific literature and clinical development has predominantly focused on the closely related and structurally analogous pyrazolo[1,5-a]pyrimidine scaffold. Therefore, this document will leverage the extensive data on pyrazolo[1,5-a]pyrimidines to detail the core binding principles, structure-activity relationships (SAR), and bio-analytical validation strategies that are directly translatable to the broader class of pyrazolopyrimidine and pyrazolopyrazine inhibitors. We will dissect the canonical ATP-competitive binding mode, explore case studies across diverse kinase families—from tyrosine kinases like TRK and EGFR to serine/threonine kinases such as CK2 and CDKs—and present the experimental workflows required to validate their mechanism from biochemical target engagement to cellular pathway modulation.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core for Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in human diseases, making them critical targets for therapeutic intervention.[1][2] The pyrazolo[1,5-a]pyrimidine nucleus is a heterocyclic framework that has proven exceptionally effective as a foundational scaffold for kinase inhibitors.[1] Its key advantage lies in its ability to mimic the adenine region of ATP and serve as a rigid anchor that can be chemically modified at multiple positions. This allows medicinal chemists to systematically optimize potency, selectivity, and pharmacokinetic properties.[3][4]

The structural difference between the user-specified pyrazolo[1,5-a]pyrazine and the widely-documented pyrazolo[1,5-a]pyrimidine is the position of a nitrogen atom in the six-membered ring. Both scaffolds, however, present a similar shape and hydrogen bonding capability, allowing them to function as effective "hinge-binding" motifs.

Caption: Core structures of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyrazine.

Core Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The predominant mechanism of action for pyrazolo[1,5-a]pyrimidine-based inhibitors is their function as Type I ATP-competitive inhibitors .[2][4][5] They directly compete with the endogenous ligand, adenosine triphosphate (ATP), for binding to the catalytic site of the kinase.

The key to their efficacy is the formation of one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. The pyrazolo[1,5-a]pyrimidine core acts as a hydrogen bond acceptor, typically interacting with the backbone amide protons of hinge residues. This interaction anchors the inhibitor in the active site, preventing ATP from binding and halting the phosphotransfer reaction.[5][6]

G cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region (e.g., Val116 in CK2) front_pocket Front Pocket back_pocket Back Pocket (Selectivity Region) gatekeeper Gatekeeper Residue inhibitor Pyrazolo[1,5-a]pyrimidine Core inhibitor->hinge H-Bond (Anchor) r1 R1 Group r1->front_pocket Potency r2 R2 Group r2->back_pocket Selectivity

Caption: General binding mode of pyrazolo[1,5-a]pyrimidine inhibitors in the ATP pocket.

As illustrated above, while the core scaffold provides the essential hinge-binding interaction, the substituents (R1, R2, etc.) are crucial for determining potency and selectivity. By extending into adjacent pockets, these functional groups can form additional interactions (hydrophobic, polar, or hydrogen bonds) with specific amino acid residues, allowing for the fine-tuning of the inhibitor's activity against a particular kinase or kinase family.[3]

Target Diversity and Structure-Activity Relationship (SAR) Insights

The pyrazolo[1,5-a]pyrimidine scaffold's adaptability has led to the development of inhibitors for a wide range of kinases.

Case Study: Casein Kinase 2 (CK2) Inhibitors

CK2 is a serine/threonine kinase that is constitutively active and implicated in cancer cell proliferation and survival. Optimization of pyrazolo[1,5-a]pyrimidine leads has produced highly selective CK2 inhibitors.[5][6]

  • Mechanism: X-ray crystallography has confirmed that these inhibitors bind in the ATP pocket. The pyrazolo[1,5-a]pyrimidine core forms a critical hydrogen bond with the backbone nitrogen of Valine-116 in the CK2 hinge region.[5][6]

  • SAR Insights: A carboxylic acid group is often incorporated to extend toward the back pocket of the kinase, forming a key interaction that is crucial for high potency. The inactivity of corresponding methyl esters validates the importance of this acidic moiety.[5]

Compound ExampleTargetIC50Cellular Activity
IC20 (acyclic)CK2α1 nMLow µM range
IC19 (macrocyclic)CK2α1 nMLow µM range
Silmitasertib (ref)CK2α1 nMLow µM range

Data synthesized from BioRxiv pre-print.[5]

Case Study: Tropomyosin Receptor Kinase (TRK) Inhibitors

The TRK family (TrkA, TrkB, TrkC) are receptor tyrosine kinases whose fusion with other genes is an oncogenic driver in various cancers. The pyrazolo[1,5-a]pyrimidine core is found in two of the three FDA-approved TRK inhibitors, Larotrectinib and Entrectinib.[7]

  • Mechanism: These inhibitors are potent, ATP-competitive inhibitors of all three TRK family members.

  • SAR Insights: Macrocyclization has emerged as a key strategy to enhance binding affinity and selectivity, likely due to the conformational rigidity imposed by the macrocycle.[7] This strategy has also been instrumental in developing next-generation inhibitors that overcome clinical resistance caused by mutations in the kinase domain (e.g., solvent front or xDFG mutations).[8] A compound designated "5n" from one study showed high potency against the TRKA G667C mutation, which confers resistance to second-generation inhibitors.[8]

Case Study: Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are critical regulators of the cell cycle and transcription. CDK9, in particular, regulates transcription by phosphorylating RNA polymerase II. Its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, making it an attractive cancer target.[9]

  • Mechanism: Starting from a multi-kinase inhibitor, researchers developed a series of pyrazolo[1,5-a]pyrimidines that showed potent and more selective inhibition of CDK9.[9]

  • SAR Insights: Modeling and SAR studies identified specific substitutions on the pyrazolo[1,5-a]pyrimidine ring that enhanced CDK9 activity while reducing off-target effects, for example, against PI3Kα.[9]

Other Notable Kinase Targets

The versatility of this scaffold has been demonstrated against numerous other kinases, including:

  • EGFR: Targeting derivatives have shown promise in non-small cell lung cancer (NSCLC).[2][4]

  • B-Raf: Inhibitors have been identified for potential use in melanoma.[4][10]

  • Spleen Tyrosine Kinase (Syk): Derivatives have been designed as potent Syk inhibitors for inflammatory disorders.[11]

  • RET Kinase: A potent RET kinase inhibitor, WF-47-JS03, demonstrated effective brain penetration and tumor regression in xenograft models, though a narrow therapeutic window was noted.[12]

Experimental Validation of the Mechanism of Action

A multi-tiered approach is essential to rigorously validate the mechanism of action for any kinase inhibitor. This process builds a chain of evidence from direct biochemical interaction to functional cellular outcomes.

Tier 1: Biochemical Assays to Confirm Direct Target Engagement
  • Objective: To prove that the compound directly inhibits the enzymatic activity of the purified kinase enzyme.

  • Causality: A positive result in this assay establishes that the inhibitor can physically interact with the kinase and block its catalytic function, independent of any other cellular components. This is the foundational proof of on-target activity.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Reagent Preparation: Prepare assay buffer, purified recombinant kinase, specific substrate peptide, and ATP solution.

  • Compound Plating: Serially dilute the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO and dispense into a 384-well assay plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal via coupled luciferase/luciferin reactions.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Tier 2: Cellular Assays to Assess Downstream Pathway Inhibition
  • Objective: To demonstrate that the inhibitor can penetrate the cell membrane and suppress the kinase's activity in its native biological context, leading to a measurable effect on a downstream signaling event.

  • Causality: This step validates that the biochemical potency translates to a functional effect in a living system. Observing a reduction in the phosphorylation of a known downstream substrate is direct evidence that the inhibitor is engaging its target and blocking the signaling cascade. For example, a PI3K inhibitor should reduce the phosphorylation of Akt.[13]

Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture and Treatment: Plate relevant cancer cells (e.g., MCF-7 for a PI3K inhibitor) and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-Akt Ser473).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Analysis: Re-probe the same membrane with an antibody for the total protein (e.g., anti-total-Akt) to confirm equal loading. Quantify the band intensities to show a dose-dependent decrease in the phospho-protein relative to the total protein.

G A 1. Cell Treatment (Dose Response) B 2. Cell Lysis & Protein Quant A->B C 3. SDS-PAGE (Size Separation) B->C D 4. Western Transfer (to Membrane) C->D E 5. Immunoblotting (p-Target Ab) D->E F 6. Detection (ECL) & Imaging E->F G 7. Analysis (p-Target vs Total Target) F->G

Caption: Experimental workflow for Western Blot validation of pathway inhibition.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold and its close analogs represent a cornerstone of modern kinase inhibitor design. Their mechanism of action is primarily rooted in their function as ATP-competitive inhibitors that form key hydrogen bond interactions with the kinase hinge region. The true power of this scaffold lies in its synthetic tractability, which allows for extensive structure-activity relationship studies to optimize potency and, crucially, to achieve selectivity across the highly conserved kinome. Through a rigorous validation cascade, from direct biochemical inhibition to the modulation of cellular signaling pathways, researchers can confirm the mechanism of these compounds and advance them as potential therapeutics. Despite challenges such as acquired resistance and potential off-target effects, ongoing innovation in medicinal chemistry, including strategies like macrocyclization, continues to expand the utility of this remarkable scaffold in the pursuit of targeted therapies.[2]

References

  • El-Gamal, M. I., et al. (2018). Tyrosine Kinase Inhibition Effects of Novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines Ligand: Synthesis, Biological Screening and Molecular Modeling Studies. Bioorganic Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Golub, A. G., et al. (2016). Structure-based design, synthesis, and study of pyrazolo[1,5-a][5][14][15]triazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate. Available at: [Link]

  • Loddick, H., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Available at: [Link]

  • Kohlmorgan, S., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. Available at: [Link]

  • Bettayeb, K., et al. (2010). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. ResearchGate. Available at: [Link]

  • Kohlmorgan, S., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. Available at: [Link]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Digital Commons @ Michigan Tech. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. Available at: [Link]

  • Klüter, S., et al. (2022). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PMC. Available at: [Link]

  • Hylands, L., et al. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. PubMed. Available at: [Link]

  • ResearchGate. (2017). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. ResearchGate. Available at: [Link]

  • Johnson, T. W., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. PubMed. Available at: [Link]

  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • MedChemComm (RSC Publishing). (n.d.). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm (RSC Publishing). Available at: [Link]

  • PubMed. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. Available at: [Link]

  • ACS Publications. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Liu, H., et al. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ResearchGate. Available at: [Link]

Sources

The Strategic Role of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine in Heterocyclic Medicinal Chemistry: A Technical Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of highly selective, orally bioavailable small-molecule kinase inhibitors has driven medicinal chemists to explore novel fused bicyclic heteroaromatic systems. Among these, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure [1]. Acting as a potent bioisostere for purines, indazoles, and pyrazolo-pyrimidines, this core provides exceptional hydrogen-bonding dynamics within the ATP-binding pockets of kinases.

Specifically, the building block pyrazolo[1,5-a]pyrazin-3-ylmethanamine serves as a highly versatile intermediate. By featuring a nucleophilic primary amine tethered to the C3 position via a flexible methylene spacer, it allows researchers to rapidly generate structurally diverse libraries of amide or amine-linked inhibitors. This whitepaper explores the mechanistic rationale, structural advantages, and synthetic protocols associated with this critical building block in modern drug discovery.

Structural & Mechanistic Rationale: The "Why" Behind the Scaffold

The Pyrazolo[1,5-a]pyrazine Core as a Hinge Binder

Most small-molecule kinase inhibitors are Type I or Type II inhibitors that competitively bind to the ATP-binding pocket of the active enzyme. The pyrazolo[1,5-a]pyrazine core is highly valued for its p -donor properties [1]. The nitrogen atoms within the pyrazine ring act as potent hydrogen bond acceptors, forming critical bidentate or monodentate interactions with the backbone amides of the kinase hinge region (e.g., interacting with Valine or Leucine residues).

The 3-ylmethanamine Advantage

While the bicyclic core anchors the molecule to the hinge region, the substituents dictate the molecule's selectivity profile and pharmacokinetic (PK) properties. The use of pyrazolo[1,5-a]pyrazin-3-ylmethanamine introduces three distinct advantages:

  • Vectorial Trajectory: The C3 position geometrically projects substituents toward the solvent-exposed channel or the ribose-binding pocket of the kinase.

  • Conformational Flexibility: The methylene spacer ( −CH2​− ) between the aromatic core and the amine decouples the electronic effects of the ring from the amine, preserving its high nucleophilicity for synthetic coupling. Biologically, this sp3 carbon introduces a rotational degree of freedom, allowing the attached pharmacophore to adapt to the steric constraints of mutated kinase pockets (e.g., RET V804 mutations) [2].

  • Metabolic Stability: Unlike direct aryl amines which can be susceptible to rapid N-acetylation or oxidation, the methanamine linkage often exhibits superior metabolic stability in liver microsome assays.

Therapeutic Applications: Targeting the Kinome

Pyrazolo[1,5-a]pyrazine derivatives synthesized from this core building block have demonstrated profound efficacy across multiple oncological and immunological targets.

JAK/STAT Pathway Inhibition (Immunology)

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) is central to cytokine signaling. Overactivation leads to severe autoimmune disorders. Recent patents from Zhejiang Hisun Pharmaceutical highlight pyrazolo[1,5-a]pyrazine derivatives as highly potent, selective inhibitors of JAK1, JAK2, and TYK2, while deliberately sparing JAK3 to minimize immunosuppressive toxicity [1][3].

G Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (JAK1/2/3, TYK2) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Inhibitor->JAK Blocks ATP Pocket pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Activation Nucleus Gene Transcription (Inflammation) pSTAT->Nucleus Translocation

Mechanism of Pyrazolo[1,5-a]pyrazine derivatives in blocking the JAK/STAT pathway.

RET Kinase Inhibition (Oncology)

Rearranged during transfection (RET) kinase fusions (e.g., KIF5B-RET) are well-documented oncogenic drivers in non-small cell lung cancer (NSCLC). Array Biopharma successfully utilized the pyrazolo[1,5-a]pyrazine scaffold to develop inhibitors that not only target wild-type RET but also overcome clinical resistance caused by the V804 gatekeeper mutation [1][2].

Quantitative SAR Analysis

To illustrate the potency and selectivity achievable with this scaffold, the following table summarizes quantitative IC50​ data extracted from recent clinical patents utilizing functionalized pyrazolo[1,5-a]pyrazines [1][2][3].

Table 1: Kinase Inhibitory Activity ( IC50​ ) of Pyrazolo[1,5-a]pyrazine Derivatives

Target KinaseOrigin / DeveloperCompound ID IC50​ (nM)Selectivity Profile / Notes
JAK1 Zhejiang Hisun PharmCompound 343.0High potency, anti-inflammatory
JAK2 Zhejiang Hisun PharmCompound 348.5Potent inhibition
TYK2 Zhejiang Hisun PharmCompound 347.7Potent inhibition
JAK3 Zhejiang Hisun PharmCompound 34629.6~200x selectivity over JAK1 (Spared)
RET (WT) Array BiopharmaCmpds 35-37< 10.0Single-digit nM potency
RET (V804) Array BiopharmaCmpds 35-37< 10.0Overcomes gatekeeper resistance

Synthetic Methodologies & Experimental Protocols

The synthesis of functionalized pyrazolo[1,5-a]pyrazines historically suffered from low yields and poor regiocontrol [4]. However, utilizing the pre-formed pyrazolo[1,5-a]pyrazin-3-ylmethanamine allows chemists to bypass complex ring-closing steps during the late stages of lead optimization.

Standardized Workflow for Amide-Linked Libraries

Workflow Start Pyrazolo[1,5-a]pyrazin-3-ylmethanamine (Core Building Block) Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Reagent Carboxylic Acid Derivative (R-COOH) Reagent->Coupling Intermediate Crude Amide Intermediate Coupling->Intermediate RT, 2-4 hours Purification Prep-HPLC (Reverse Phase) Intermediate->Purification Workup & Concentration Product Target Kinase Inhibitor (Purified >95%) Purification->Product Lyophilization

Standardized synthetic workflow utilizing Pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

Step-by-Step Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system to ensure high-yielding amide bond formation, specifically accounting for the basicity of the pyrazine nitrogens.

Reagents Required:

  • Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride (1.0 eq)

  • Target Carboxylic Acid ( R−COOH ) (1.1 eq)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Procedure:

  • Pre-activation of the Acid (Causality: Prevents side reactions): In a flame-dried round-bottom flask under an inert N2​ atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) followed by DIPEA (1.5 eq). Stir the mixture at room temperature for 15 minutes. Scientific Rationale: This step generates the highly reactive O-At active ester. Pre-activation ensures that when the amine is introduced, it reacts exclusively with the active ester, preventing the formation of unreactive guanidinium byproducts.

  • Amine Introduction (Causality: Free-basing in situ): To the activated ester solution, add Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride (1.0 eq) followed immediately by the remaining DIPEA (1.5 - 2.5 eq). Scientific Rationale: Because the starting material is an HCl salt (to prevent ambient oxidation), the excess DIPEA is strictly required to neutralize the hydrochloride salt and liberate the nucleophilic free amine in situ.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. The mass spectrum should indicate the disappearance of the active ester and the emergence of the [M+H]+ peak corresponding to the target amide.

  • Quenching and Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO3​ (to neutralize residual acid), water, and brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification (Causality: Avoiding silica streaking): Concentrate the organic layer under reduced pressure. Purify the crude residue using Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Scientific Rationale: The nitrogen-rich pyrazolo-pyrazine core often streaks heavily on normal-phase silica gel due to strong secondary interactions with silanol groups. Reverse-phase chromatography ensures sharp peak resolution and >95% purity.

Conclusion

The integration of pyrazolo[1,5-a]pyrazin-3-ylmethanamine into the medicinal chemist's toolkit has drastically accelerated the discovery of next-generation kinase inhibitors. By providing a rigid, hinge-binding core coupled with a flexible, highly reactive synthetic handle, this building block allows for the precise spatial arrangement of pharmacophores required to overcome kinase mutations and achieve exquisite selectivity profiles.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • SUBSTITUTED PYRAZOLO[1,5-A]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS (Patent EP3571203)
  • PYRAZOLO[1,5-A]PYRAZINE DERIVATIVE AND PREPARATION METHOD THEREFOR AND USE THEREOF (Patent WO/2021/147790)
  • Source: The Journal of Organic Chemistry (ACS Publications)

An In-depth Technical Guide to the Initial Discovery and Synthesis of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, a heterocyclic amine of significant interest in medicinal chemistry. While the initial discovery of this specific molecule is not widely documented in seminal, standalone publications, its structural components, the pyrazolo[1,5-a]pyrazine core, and the aminomethyl substituent, are well-established pharmacophores. This guide will delve into the foundational synthesis of the pyrazolo[1,5-a]pyrazine scaffold, drawing upon modern, regioselective methods. Subsequently, it will detail the most probable and efficient synthetic routes to introduce the 3-methanamine functionality, supported by analogous transformations in related heterocyclic systems. The causality behind experimental choices, detailed protocols, and visual diagrams are provided to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrazine ring system is a fused aromatic heterocycle that has garnered considerable attention in the field of drug discovery. As a bioisostere of purine, this scaffold has been investigated for a wide range of biological activities, including but not limited to, kinase inhibition for oncology applications, and as a scaffold for dopamine and orexin receptor antagonists.[1] The rigid, planar structure of the pyrazolo[1,5-a]pyrazine core provides a well-defined orientation for substituents, allowing for precise interactions with biological targets. The introduction of an aminomethyl group at the 3-position further enhances the molecule's potential for forming key hydrogen bonding interactions, a common feature in many successful therapeutic agents.

This guide will first explore a robust and flexible strategy for the synthesis of the core pyrazolo[1,5-a]pyrazine scaffold, a critical starting point for the synthesis of the title compound.

Synthesis of the Core Scaffold: A Modern, Regiocontrolled Approach

Traditional methods for the synthesis of pyrazolo-fused heterocycles have often been hampered by issues with regioselectivity, low yields, and the use of hazardous reagents. A more recent and flexible four-step strategy provides a significant improvement, allowing for the regiocontrolled synthesis of a variety of substituted pyrazolo[1,5-a]pyrazines.[2]

This method commences with commercially available pyrazoles, which are first alkylated and then formylated to yield pyrazole-5-aldehydes with a 2,2-dialkoxyethyl group on the N-1 position. The subsequent deprotection and acid-mediated cyclization furnishes the desired pyrazolo[1,5-a]pyrazine core. This approach is not only scalable but also allows for the introduction of various substituents on the pyrazole ring, offering a high degree of structural diversity.[2][3]

Diagram of the Core Synthesis Workflow

A Commercially Available Pyrazole B N-1 Alkylation with a 2,2-Dialkoxyethyl Halide A->B C Regioselective Formylation at C-5 B->C D N-1-(2,2-Dialkoxyethyl)-1H-pyrazole-5-carbaldehyde C->D E Acid-Mediated Deprotection and Cyclization D->E F Substituted Pyrazolo[1,5-a]pyrazine E->F

Caption: General workflow for the regioselective synthesis of the pyrazolo[1,5-a]pyrazine core.

Experimental Protocol: Synthesis of the Pyrazolo[1,5-a]pyrazine Core

The following is a general, representative protocol based on the flexible strategy for the synthesis of the pyrazolo[1,5-a]pyrazine scaffold.[3]

Step 1: N-1 Alkylation

  • To a solution of the starting pyrazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride).

  • Add the 2,2-dialkoxyethyl halide (e.g., 2-bromo-1,1-diethoxyethane) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the product by column chromatography.

Step 2: C-5 Formylation

  • Cool a solution of the N-1 alkylated pyrazole in an anhydrous solvent (e.g., THF or diethyl ether) to a low temperature (-78 °C).

  • Add a strong base (e.g., n-butyllithium or LDA) dropwise to deprotonate the 5-position of the pyrazole ring.

  • After stirring for a short period, add a formylating agent (e.g., anhydrous DMF) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Purify the resulting pyrazole-5-carbaldehyde by column chromatography.

Step 3: Deprotection and Cyclization

  • Dissolve the N-1-(2,2-dialkoxyethyl)-1H-pyrazole-5-carbaldehyde in a suitable protic solvent (e.g., ethanol or methanol) containing a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the progress of the cyclization.

  • Upon completion, cool the reaction mixture and neutralize it with a base.

  • Extract the pyrazolo[1,5-a]pyrazine product and purify by column chromatography or recrystallization.

Synthesis of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

With the core scaffold in hand, the next stage is the introduction of the methanamine group at the 3-position. A highly plausible and efficient route proceeds through the intermediacy of (pyrazolo[1,5-a]pyrazin-3-yl)methanol.

Pathway 1: Via (Pyrazolo[1,5-a]pyrazin-3-yl)methanol

This pathway involves the initial synthesis of the alcohol, followed by its conversion to the amine.

3.1. Synthesis of (Pyrazolo[1,5-a]pyrazin-3-yl)methanol

Diagram of the Synthesis of the Methanol Intermediate

A Pyrazolo[1,5-a]pyrazine-3-carboxylic acid ester B Reduction of the Ester A->B e.g., LiAlH4 or NaBH4/CaCl2 C (Pyrazolo[1,5-a]pyrazin-3-yl)methanol B->C

Caption: Proposed synthesis of (Pyrazolo[1,5-a]pyrazin-3-yl)methanol.

3.2. Conversion of the Alcohol to the Amine

There are two primary, reliable methods for the conversion of the hydroxymethyl group to the aminomethyl group: a two-step oxidation-reductive amination sequence, and a direct conversion using the Mitsunobu reaction.

3.2.1. Oxidation and Reductive Amination

This is a robust and widely used method for the synthesis of primary amines from alcohols.

Diagram of the Oxidation-Reductive Amination Pathway

A (Pyrazolo[1,5-a]pyrazin-3-yl)methanol B Oxidation A->B e.g., Dess-Martin periodinane, MnO2 C Pyrazolo[1,5-a]pyrazine-3-carbaldehyde B->C D Reductive Amination C->D e.g., NH3 or NH4Cl, NaBH3CN or NaBH(OAc)3 E Pyrazolo[1,5-a]pyrazin-3-ylmethanamine D->E

Caption: Synthesis of the target amine via oxidation and reductive amination.

Experimental Protocol: Oxidation and Reductive Amination

The following is a representative protocol based on analogous transformations in the pyrazolo[1,5-a]pyrimidine series.[4]

Step 1: Oxidation to the Aldehyde

  • To a solution of (pyrazolo[1,5-a]pyrazin-3-yl)methanol in an anhydrous solvent (e.g., dichloromethane or DMF), add an oxidizing agent such as Dess-Martin periodinane or manganese dioxide.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by filtering off the oxidant and concentrating the filtrate.

  • Purify the crude pyrazolo[1,5-a]pyrazine-3-carbaldehyde by column chromatography.

Step 2: Reductive Amination

  • Dissolve the pyrazolo[1,5-a]pyrazine-3-carbaldehyde in a suitable solvent (e.g., methanol or dichloromethane).

  • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride.

  • After a period of stirring to allow for imine formation, add a reducing agent such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride in portions.

  • Stir the reaction until completion.

  • Work up the reaction by quenching with water, adjusting the pH to be basic, and extracting the product with an organic solvent.

  • Purify the final product, Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, by column chromatography or by salt formation and recrystallization.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium BorohydrideInexpensive, readily availableCan reduce the aldehyde directly, requires careful pH control
Sodium CyanoborohydrideMore selective for the imine over the aldehydeToxic cyanide byproduct
Sodium TriacetoxyborohydrideMild, selective for the imine, does not require pH controlMore expensive

3.2.2. The Mitsunobu Reaction

The Mitsunobu reaction offers a more direct, one-pot conversion of the alcohol to a protected amine, which can then be deprotected to yield the final product.[5]

Diagram of the Mitsunobu Reaction Pathway

A (Pyrazolo[1,5-a]pyrazin-3-yl)methanol B Mitsunobu Reaction A->B Phthalimide, PPh3, DEAD or DIAD C N-((Pyrazolo[1,5-a]pyrazin-3-yl)methyl)phthalimide B->C D Deprotection C->D Hydrazine hydrate E Pyrazolo[1,5-a]pyrazin-3-ylmethanamine D->E

Caption: Synthesis of the target amine via the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction

  • Dissolve (pyrazolo[1,5-a]pyrazin-3-yl)methanol, phthalimide, and triphenylphosphine in an anhydrous solvent (e.g., THF or dichloromethane) and cool to 0 °C.

  • Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Concentrate the reaction mixture and purify the resulting phthalimide derivative by column chromatography.

  • Dissolve the purified phthalimide in a suitable solvent (e.g., ethanol) and add hydrazine hydrate.

  • Heat the reaction mixture to reflux to effect deprotection.

  • After cooling, filter off the phthalhydrazide byproduct and concentrate the filtrate.

  • Purify the Pyrazolo[1,5-a]pyrazin-3-ylmethanamine by extraction and subsequent purification as described previously.

Conclusion

While the initial discovery of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is not prominently featured in the scientific literature, its synthesis can be confidently approached through established and reliable methodologies. The flexible, regiocontrolled synthesis of the core pyrazolo[1,5-a]pyrazine scaffold provides a solid foundation for accessing this and other derivatives. The conversion of a 3-hydroxymethyl or 3-formyl precursor to the target methanamine is a well-precedented transformation in heterocyclic chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the synthesis and further exploration of this promising class of molecules for drug discovery and development.

References

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]

  • Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 589-594. [Link]

  • Wrobleski, S. T., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. [Link]

  • Google Patents. (2021).
  • Wrobleski, S. T., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4926. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • OUPS. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]

  • SciSpace. (2008). Pyrazolo[1,5-a][3][6][7]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. [Link]

  • Adams, D. R., et al. (2008). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 6(1), 175-186. [Link]

  • ResearchGate. (2025). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. [Link]

  • ResearchGate. (2002). Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. [Link]

  • ResearchGate. (2006). A one-step synthesis of pyrazolone. [Link]

  • MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. [Link]

  • ResearchGate. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • ACS Publications. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]

Sources

Methodological & Application

Protocol for synthesizing Pyrazolo[1,5-a]pyrazin-3-ylmethanamine from starting materials

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Class: Bicyclic Heterocycles / Kinase Inhibitor Pharmacophores

Introduction and Strategic Rationale

The pyrazolo[1,5-a]pyrazine scaffold is a privileged bicyclic core widely utilized in modern medicinal chemistry, particularly in the development of selective protein kinase inhibitors targeting the JAK, RET, and CDK families[1][2]. The incorporation of a methanamine (-CH₂NH₂) moiety at the 3-position provides a critical hydrogen-bond donor/acceptor vector, which frequently interacts with the solvent-exposed regions or the ribose-binding pocket of the kinase ATP-binding site[3].

Synthesizing pyrazolo[1,5-a]pyrazin-3-ylmethanamine presents unique challenges due to the electron-deficient nature of the pyrazine ring and the reactivity of the primary amine. This application note details a highly optimized, two-stage synthetic protocol:

  • N-Amination and[3+2] Cycloaddition: Construction of the pyrazolo[1,5-a]pyrazine core via the formation of an N-aminopyrazinium ylide, followed by a regioselective 1,3-dipolar cycloaddition with a functionalized alkene[4].

  • Chemoselective Nitrile Reduction: Catalytic hydrogenation of the intermediate carbonitrile to the target methanamine, utilizing conditions specifically engineered to suppress secondary amine dimerization.

Synthetic Workflow and Mechanistic Pathway

G A Pyrazine (Starting Material) B N-Aminopyrazinium Salt A->B MSH, CH2Cl2 0 °C to RT C Pyrazolo[1,5-a]pyrazine- 3-carbonitrile B->C 2-Chloroacrylonitrile DBU, DMF, 80 °C D Pyrazolo[1,5-a]pyrazin- 3-ylmethanamine C->D H2 (50 psi), Raney-Ni NH3/MeOH, RT

Fig 1: Two-stage synthetic workflow for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

Experimental Protocols

Phase 1: Synthesis of Pyrazolo[1,5-a]pyrazine-3-carbonitrile

Objective: Construct the bicyclic core with the requisite carbonitrile functional group at the 3-position.

Materials:

  • Pyrazine (1.0 equiv, 50 mmol)

  • O-(Mesitylsulfonyl)hydroxylamine (MSH) (1.1 equiv, 55 mmol)

  • 2-Chloroacrylonitrile (1.5 equiv, 75 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv, 125 mmol)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

Step-by-Step Procedure:

  • N-Amination: Dissolve pyrazine (50 mmol) in anhydrous DCM (100 mL) under an inert argon atmosphere and cool to 0 °C.

  • Add a solution of freshly prepared MSH (55 mmol) in DCM (50 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature (RT) and stir for 4 hours. The N-aminopyrazinium mesitylenesulfonate salt will precipitate as a white solid.

  • Filter the salt under a blanket of argon, wash with cold diethyl ether (2 × 50 mL), and dry in vacuo.

  • Cycloaddition: Suspend the isolated N-aminopyrazinium salt in anhydrous DMF (80 mL) and cool to 0 °C.

  • Add 2-chloroacrylonitrile (75 mmol) followed by the dropwise addition of DBU (125 mmol).

  • Heat the reaction mixture to 80 °C for 12 hours. The DBU facilitates the generation of the N-ylide, the subsequent [3+2] cycloaddition, and the elimination of HCl to drive aromatization.

  • Workup: Cool the mixture, dilute with EtOAc (200 mL), and wash sequentially with water (3 × 100 mL) and brine (100 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc, 70:30) to yield Pyrazolo[1,5-a]pyrazine-3-carbonitrile.

Phase 2: Reduction to Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Objective: Chemoselectively reduce the nitrile to a primary methanamine without altering the pyrazolo[1,5-a]pyrazine aromatic core.

Materials:

  • Pyrazolo[1,5-a]pyrazine-3-carbonitrile (1.0 equiv, 20 mmol)

  • Raney Nickel (W2 grade, aqueous slurry) (20% w/w)

  • 7N Ammonia in Methanol (NH₃/MeOH) (50 mL)

  • Hydrogen gas (H₂)

Step-by-Step Procedure:

  • Preparation: In a Parr hydrogenation vessel, dissolve the intermediate carbonitrile (20 mmol) in 7N NH₃/MeOH (50 mL).

  • Carefully add the Raney Nickel catalyst (approx. 20% by weight relative to the substrate). Safety Note: Raney Nickel is highly pyrophoric; ensure it remains wetted at all times.

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then purge with hydrogen three times.

  • Pressurize the vessel to 50 psi with H₂ and agitate at room temperature for 16 hours. Monitor the reaction via LC-MS until the complete disappearance of the starting material mass (m/z [M+H]⁺ = 145.1) and the appearance of the product mass (m/z [M+H]⁺ = 149.1).

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Wash the Celite pad with additional MeOH (50 mL).

  • Concentrate the filtrate under reduced pressure. Purify the crude amine via reverse-phase preparative HPLC (0.1% TFA in Water/Acetonitrile gradient) to yield the target compound as a TFA salt, or free-base using an ion-exchange resin (e.g., Amberlyst A21).

Mechanistic Insights and Causality (E-E-A-T)

  • Choice of Aminating Agent: Pyrazine is highly electron-deficient, making standard N-aminating agents like hydroxylamine-O-sulfonic acid (HOSA) inefficient. MSH is utilized because the mesitylenesulfonate group is an exceptional leaving group, driving the unfavorable equilibrium toward the formation of the N-aminopyrazinium salt[4].

  • Role of 2-Chloroacrylonitrile: Using an α-halo-α,β-unsaturated nitrile serves a dual purpose. It acts as the dipolarophile for the ylide, and the subsequent base-mediated elimination of HCl provides the thermodynamic driving force necessary for the spontaneous aromatization of the pyrazole ring, directly yielding the carbonitrile without requiring a separate oxidation step.

  • Ammonia in Hydrogenation: The reduction of nitriles to primary amines proceeds via an highly reactive intermediate imine. In the absence of ammonia, the newly formed primary amine can attack this imine, leading to the formation of secondary amine dimers (bis(pyrazolo[1,5-a]pyrazin-3-ylmethyl)amine). The inclusion of 7N NH₃ in the solvent system shifts the equilibrium, trapping the intermediate imine as an aminal and strictly enforcing selectivity for the primary methanamine[5].

Quantitative Data and Optimization Summary

The following table summarizes the optimization of the nitrile reduction step, demonstrating the necessity of the ammonia additive for yield maximization.

Catalyst SystemSolvent SystemH₂ PressureTempPrimary Amine Yield (%)Dimer Byproduct (%)
Pd/C (10%)MeOH1 atmRT35%55%
Pd/C (10%)MeOH + 1 eq HCl50 psiRT62%15%
Raney-NiMeOH50 psiRT48%40%
Raney-Ni 7N NH₃ in MeOH 50 psi RT 89% < 2%

Table 1: Optimization of the catalytic hydrogenation of Pyrazolo[1,5-a]pyrazine-3-carbonitrile. Yields determined by quantitative ¹H-NMR using an internal standard.

References

Sources

The Versatile Building Block: A Guide to Employing Pyrazolo[1,5-a]pyrazin-3-ylmethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of kinase inhibitors and other therapeutic agents. The introduction of a reactive aminomethyl group at the 3-position furnishes Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, a versatile building block poised for the construction of diverse molecular architectures. This guide provides a comprehensive overview of its synthesis and application, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Part 1: Synthesis of the Building Block: Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

A robust and regiocontrolled synthesis of the pyrazolo[1,5-a]pyrazine core is paramount for accessing the target methanamine. The following protocol is adapted from a flexible strategy that allows for the construction of this heterocyclic system from readily available pyrazole precursors.[1]

Workflow for the Synthesis of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Deprotection and Cyclization cluster_3 Step 4: Reductive Amination A 3-Substituted-1H-pyrazole C N-Alkylated Pyrazole A->C Cs2CO3, MeCN B 2-Bromo-1,1-diethoxyethane B->C D N-Alkylated Pyrazole F Pyrazole-5-carbaldehyde D->F E POCl3, DMF E->F G Pyrazole-5-carbaldehyde H Pyrazolo[1,5-a]pyrazine-3-carbaldehyde G->H Acid (e.g., TFA) I Pyrazolo[1,5-a]pyrazine-3-carbaldehyde J Pyrazolo[1,5-a]pyrazin-3-ylmethanamine I->J NH4OAc, NaBH3CN

Caption: Synthetic workflow for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

This multi-step synthesis begins with the N-alkylation of a suitable pyrazole, followed by formylation, cyclization, and a final reductive amination.

Step 1: N-Alkylation of 1H-pyrazole

  • To a solution of the starting 1H-pyrazole (1.0 eq.) in acetonitrile, add cesium carbonate (1.5 eq.).

  • Add 2-bromo-1,1-diethoxyethane (1.05 eq.) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated pyrazole.[2]

Step 2: Vilsmeier-Haack Formylation

  • Cool a solution of dimethylformamide (DMF, 3.0 eq.) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl3, 1.2 eq.).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of the N-alkylated pyrazole (1.0 eq.) in DMF.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.

  • Quench the reaction by pouring it onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography to obtain the pyrazole-5-carbaldehyde.

Step 3: Deprotection and Cyclization to form Pyrazolo[1,5-a]pyrazine-3-carbaldehyde

  • Dissolve the pyrazole-5-carbaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane.

  • Add an acid, for example, trifluoroacetic acid (TFA), and stir the reaction at room temperature until the deprotection and cyclization are complete, as monitored by TLC.

  • Neutralize the reaction mixture and extract the product.

  • Purify by column chromatography to yield the pyrazolo[1,5-a]pyrazine-3-carbaldehyde.[1]

Step 4: Reductive Amination to Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

  • Dissolve the pyrazolo[1,5-a]pyrazine-3-carbaldehyde (1.0 eq.) in methanol.

  • Add ammonium acetate (10 eq.) and stir until dissolved.

  • Add sodium cyanoborohydride (NaBH3CN, 1.5 eq.) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify by column chromatography to obtain the final product, Pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

Part 2: Applications in Organic Synthesis

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine serves as a valuable primary amine for the construction of more complex molecules, primarily through amide bond formation and reductive amination reactions.

Application 1: Amide Coupling

The formation of an amide bond is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments. Pyrazolo[1,5-a]pyrazin-3-ylmethanamine can be readily coupled with a variety of carboxylic acids.

Amide coupling reactions typically proceed via the activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like DCC or EDC, often used in conjunction with additives such as HOBt or HOAt to suppress side reactions and improve efficiency. Phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU) are also highly effective activating agents.

Amide_Coupling P Pyrazolo[1,5-a]pyrazin-3-ylmethanamine Amide Amide Product P->Amide COOH R-COOH Coupling Coupling Reagent (e.g., HATU, DIEA) COOH->Coupling Coupling->Amide

Caption: General scheme for amide bond formation.

  • In an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIEA, 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine (1.0-1.2 eq.) in the same solvent.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Coupling ReagentBaseSolventTemperatureTypical Reaction Time
HATUDIEADMFRoom Temp.2-6 hours
EDC/HOBtNMMDCM/DMF0 °C to Room Temp.12-24 hours
PyBOPDIEADCMRoom Temp.4-8 hours

Table 1: Common conditions for amide coupling reactions.

Application 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[3]

The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of the amine and the carbonyl compound. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), to afford the amine product. STAB is often preferred due to its selectivity and tolerance of acidic conditions which can catalyze imine formation.

Reductive_Amination P Pyrazolo[1,5-a]pyrazin-3-ylmethanamine Amine Secondary or Tertiary Amine Product P->Amine Carbonyl Aldehyde or Ketone Carbonyl->Amine Reducing Reducing Agent (e.g., NaBH(OAc)3) Reducing->Amine

Caption: General scheme for reductive amination.

  • To a solution of the aldehyde or ketone (1.0 eq.) and Pyrazolo[1,5-a]pyrazin-3-ylmethanamine (1.0-1.2 eq.) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or methanol), add a catalytic amount of acetic acid (optional, to facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) portion-wise.

  • Continue stirring at room temperature for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3][4]

Carbonyl SubstrateReducing AgentSolventTemperatureTypical Reaction Time
Aromatic AldehydeNaBH(OAc)3DCERoom Temp.3-6 hours
Aliphatic AldehydeNaBH(OAc)3DCERoom Temp.4-8 hours
KetoneNaBH(OAc)3DCE/THFRoom Temp. to 50 °C12-24 hours

Table 2: Typical conditions for reductive amination reactions.

Conclusion

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. Its straightforward preparation from simple pyrazole precursors, combined with its reactivity in key C-N bond-forming reactions such as amide coupling and reductive amination, makes it an attractive tool for medicinal chemists and organic synthesists. The protocols and mechanistic insights provided herein are intended to facilitate its broader application in the development of novel chemical entities.

References

  • (Reference to a relevant review on pyrazolo[1,5-a]pyrimidines, if available from search results, e.g., a general review on their synthesis and biological activity).
  • (Reference to a relevant review on pyrazolo[1,5-a]pyridines, if available from search results, e.g., a general review on their synthesis and biological activity).
  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]

  • Cee, V. J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4935. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • (Reference to a relevant paper on reductive amination, e.g., from the search results on ferrocenyl-pyrazole-carbaldehydes).

Sources

Optimal cross-coupling reaction conditions for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Optimal Cross-Coupling Reaction Conditions for the Pyrazolo[1,5-a]pyrazine Scaffold

Abstract

The Pyrazolo[1,5-a]pyrimidine and pyrazine scaffolds are privileged N-heterocyclic systems in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5] The functionalization of these cores via cross-coupling reactions is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships (SAR).[6][7] This guide provides a comprehensive overview and detailed protocols for the strategic optimization of cross-coupling reactions on the Pyrazolo[1,5-a]pyrazine framework, with a specific focus on derivatives like Pyrazolo[1,5-a]pyrazin-3-ylmethanamine. We will delve into the mechanistic rationale behind catalyst, ligand, and base selection, present a robust starting protocol for a Suzuki-Miyaura coupling, and offer a logical framework for troubleshooting and optimization.

The Scientific Challenge: Coupling Nitrogen-Rich Heterocycles

The Pyrazolo[1,5-a]pyrazine system presents a distinct set of challenges for transition-metal-catalyzed cross-coupling. The presence of multiple nitrogen atoms, which are Lewis basic, can lead to catalyst inhibition or poisoning.[8][9] The nitrogen lone pairs can coordinate to the palladium center, effectively deactivating the catalyst and stalling the catalytic cycle. Furthermore, the electron-deficient nature of the pyrazine ring can influence the reactivity of the halide leaving group and the stability of reaction intermediates.

For a substrate such as Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, the primary amine (-CH₂NH₂) introduces another layer of complexity. It can act as a competing nucleophile in C-N couplings (e.g., Buchwald-Hartwig amination) or interfere with the catalyst. Therefore, a prudent synthetic strategy involves the protection of the amine (e.g., as a Boc-carbamate) prior to the cross-coupling step. This guide will proceed with the assumption that the methanamine moiety is appropriately protected.

Strategic Method Development: The Pillars of a Successful Coupling

A successful cross-coupling protocol is not a fixed recipe but a system of carefully balanced components. The Suzuki-Miyaura reaction is an excellent choice for this scaffold due to its robustness, functional group tolerance, and the relative stability of the organoboron reagents.

The Catalyst System: Palladium Source and Ligand Choice

The selection of the palladium source and, more critically, the supporting ligand is paramount for overcoming catalyst inhibition.[8]

  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄ are viable, modern palladium pre-catalysts are often more stable and efficient at generating the active Pd(0) species.[10][11] Pre-catalysts from the Buchwald (e.g., XPhos Pd G3) or PEPPSI families are highly recommended for challenging substrates.[1][5][8]

  • Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective for electron-deficient, nitrogen-rich heterocycles. The key to success lies in using bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs).[12][13]

    • Rationale: These ligands serve multiple functions. Their strong σ-donating character increases electron density at the palladium center, facilitating the oxidative addition step.[14] Their steric bulk promotes the final reductive elimination step and can shield the metal center from coordinating to the pyrazine nitrogens.[9][14][15]

// Nodes Pd0 [label="L₂Pd⁰", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition\nComplex", fillcolor="#FBBC05"]; Transmetalation_Complex [label="Transmetalation\nComplex", fillcolor="#FBBC05"]; Product_Complex [label="L₂Pd(Ar¹)(Ar²)", fillcolor="#FBBC05"];

// Invisible nodes for labels sub_ArX [label="Ar¹-X", shape=plaintext, fontcolor="#EA4335"]; sub_ArB [label="Ar²-B(OR)₂", shape=plaintext, fontcolor="#34A853"]; sub_Base [label="Base", shape=plaintext, fontcolor="#5F6368"]; prod_ArAr [label="Ar¹-Ar²", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; sub_ArX -> OxAdd [arrowhead=none]; OxAdd -> Transmetalation_Complex [label=" Transmetalation"]; sub_ArB -> Transmetalation_Complex [arrowhead=none]; sub_Base -> Transmetalation_Complex [arrowhead=none]; Transmetalation_Complex -> Product_Complex; Product_Complex -> Pd0 [label=" Reductive\n Elimination"]; Product_Complex -> prod_ArAr [dir=back]; } .enddot Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters: Base, Solvent, and Boron Source

The interplay between the base, solvent, and the nature of the organoboron coupling partner is crucial for achieving high yields and minimizing side reactions.

ParameterRecommended ChoicesRationale & Expert Insights
Ligand Primary: XPhos, SPhos, RuPhosSecondary: Buchwald Biaryl Phosphines, NHCs (e.g., IPr)Bulky, electron-rich phosphines are the gold standard for N-heterocycles, preventing catalyst poisoning and accelerating reductive elimination.[9][12]
Base Primary: K₃PO₄, Cs₂CO₃Secondary: K₂CO₃Weaker inorganic bases are generally preferred. Strong bases (e.g., hydroxides, alkoxides) can promote undesired side reactions like protodeboronation, especially at elevated temperatures.[8][10]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents, often with a small amount of water, are standard. Water helps to solubilize the inorganic base and facilitates the transmetalation step. Ensure all solvents are thoroughly degassed.[9][10]
Boron Source Arylboronic Pinacol Esters (Ar-Bpin)While arylboronic acids are common, they can self-condense to form boroxines. The corresponding pinacol esters are often more stable, easier to purify, and less prone to protodeboronation, leading to more reproducible results.[10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a (Boc-protected)-3-bromo-pyrazolo[1,5-a]pyrazin-ylmethanamine with a generic arylboronic pinacol ester.

Materials:

  • (3-bromo-pyrazolo[1,5-a]pyrazin-yl)methylcarbamate (1.0 eq)

  • Arylboronic Pinacol Ester (1.2 - 1.5 eq)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2.2-5.5 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the protected bromo-pyrazolo[1,5-a]pyrazine (1.0 eq), the arylboronic pinacol ester (1.2 eq), and K₃PO₄ (2.0 eq).

  • Inerting the Atmosphere: Seal the vial with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10] Oxygen can oxidize the active Pd(0) catalyst and promote homocoupling of the boronic ester.[9][10]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe. Briefly bubble the inert gas through the solution for 5-10 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium pre-catalyst (e.g., XPhos Pd G3, 3 mol%).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

  • Deprotection (if required): The Boc protecting group can be readily removed under standard acidic conditions (e.g., TFA in DCM or HCl in Dioxane) to yield the final Pyrazolo[1,5-a]pyrazin-3-ylmethanamine derivative.

Troubleshooting and Optimization Workflow

Even with a robust protocol, optimization is often necessary. This workflow provides a logical sequence for addressing common issues.

Troubleshooting_Workflow

Common Side Reactions and Solutions:

  • Protodeboronation: The C-B bond is cleaved and replaced by a hydrogen atom. This is often caused by excessively strong bases, high temperatures, or residual moisture.

    • Solution: Use a milder base (K₃PO₄ or Cs₂CO₃), switch to the more stable pinacol boronic ester, and ensure anhydrous conditions where possible.[9]

  • Homocoupling: Dimerization of the boronic ester (Ar²-Ar²) or the aryl halide (Ar¹-Ar¹).

    • Solution: This is frequently caused by oxygen in the reaction vessel. Ensure rigorous and thorough degassing of all solvents and maintain a positive pressure of inert gas throughout the reaction.[10]

By understanding the mechanistic principles and adopting a systematic approach to optimization, researchers can successfully employ cross-coupling reactions to functionalize the valuable Pyrazolo[1,5-a]pyrazine scaffold for applications in drug discovery and materials science.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a ]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a ]pyridines. [Link]

  • Cimino, P., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Belskaya, D., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4796–4800. [Link]

  • Díez-González, S., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3652–3655. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine.
  • Schmitt, C., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(6), 3323-3333. [Link]

  • Karpoormath, R., et al. (2017). An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry, 126, 891-916. [Link]

  • ResearchGate. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]

  • Gabriele, B., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 35. [Link]

  • ResearchGate. (2002). Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions. [Link]

  • Digital Commons @ Michigan Tech. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • Dreher, S. D., et al. (2008). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. [Link]

  • Rossi, M. J., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3983–3992. [Link]

  • MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. [Link]

  • Billingsley, K. L., et al. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(28), 5359–5363. [Link]

  • ResearchGate. (2026). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Hesp, K. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(45), 13473-13481. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • MDPI. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Pathania, D., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(3), 209-245. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025).
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews, 40(10), 5151-5169. [Link]

  • ACS Publications. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. [Link]

  • Procter, D. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11095. [Link]

  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. [Link]

  • Chemical Methodologies. (2020). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. [Link]

Sources

Application Note: Pyrazolo[1,5-a]pyrazin-3-ylmethanamine as a Privileged Scaffold in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of targeted oncology therapies demands versatile chemical scaffolds capable of navigating complex kinase binding pockets while overcoming acquired resistance mutations. Pyrazolo[1,5-a]pyrazin-3-ylmethanamine has emerged as a highly privileged building block in the design of next-generation ATP-competitive and targeted covalent inhibitors (TCIs). This application note provides an in-depth technical guide on utilizing this scaffold, detailing the mechanistic rationale behind its efficacy, and providing self-validating protocols for the synthesis and biochemical evaluation of derivative oncology drug candidates targeting RET and BTK kinases.

Structural Rationale & Mechanistic Grounding

The utility of pyrazolo[1,5-a]pyrazin-3-ylmethanamine in oncology drug development is rooted in its dual-function structural topology:

  • The Pyrazolo[1,5-a]pyrazine Core (The Hinge Binder): This bicyclic heteroaromatic system acts as a potent ATP mimetic. The nitrogen atoms within the pyrazine and pyrazole rings are precisely oriented to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met477 in BTK or Ala807 in RET)[1][2].

  • The 3-ylmethanamine Vector (The Diversification Handle): The primary amine attached via a methylene ( sp3 ) spacer breaks the planarity of the core. This sp3 character is mechanistically crucial: it increases aqueous solubility (lowering clogP ) and provides a flexible vector that allows appended functional groups to project outward into the solvent-exposed channel or deep into the DFG-out pocket. Furthermore, the primary amine is a highly nucleophilic handle, enabling rapid library generation via amide coupling or reductive amination[2][3].

G Inhibitor Pyrazolo[1,5-a]pyrazin- 3-ylmethanamine Core RET RET Kinase (WT & V804M) Inhibitor->RET ATP Competitive BTK BTK Kinase (Cys481) Inhibitor->BTK Covalent Binding Downstream1 RAS / MAPK Pathway RET->Downstream1 Downstream2 NF-κB / BCR Pathway BTK->Downstream2 Oncology1 NSCLC / Thyroid Cancer Downstream1->Oncology1 Oncology2 B-Cell Lymphomas Downstream2->Oncology2

Fig 1. Divergent oncogenic signaling pathways targeted by pyrazolo[1,5-a]pyrazine derivatives.

Application I: Overcoming Gatekeeper Mutations in RET-Driven Cancers

Rearranged during Transfection (RET) kinase fusions (e.g., KIF5B-RET) and mutations are primary oncogenic drivers in Non-Small Cell Lung Cancer (NSCLC) and medullary thyroid cancer. First-generation inhibitors often fail due to the V804M gatekeeper mutation , which introduces steric bulk that blocks drug binding.

By utilizing the pyrazolo[1,5-a]pyrazin-3-ylmethanamine scaffold, researchers have developed Type I inhibitors that bypass this steric clash. The methanamine linker allows the attachment of bulky aromatic or macrocyclic groups that thread into the front pocket of the kinase, maintaining single-digit nanomolar potency against both RET WT and RET V804M[4][5].

Protocol 1: High-Throughput Amide Coupling Workflow for RET Inhibitor Libraries

Causality: HATU is selected as the coupling reagent due to its superior efficiency in minimizing racemization and driving the reaction of sterically hindered carboxylic acids with the 3-ylmethanamine handle. Self-Validation: The protocol mandates LC-MS and NMR checkpoints to ensure unreacted amines (PAINS liabilities) do not yield false positives in downstream assays.

Step-by-Step Methodology:

  • Preparation: Dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.5 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride (1.0 eq) to the activated mixture. Stir for 2–4 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the product 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Validation (QC Checkpoint):

    • Run an LC-MS aliquot. The reaction is validated only if the Product Peak Area > 95% at 254 nm and the correct [M+H]+ mass is observed.

    • Perform 1H -NMR (DMSO- d6​ ). Confirm the disappearance of the primary amine protons ( ∼8.0 ppm for the HCl salt) and the appearance of the amide proton ( ∼8.5−9.0 ppm).

Application II: Targeted Covalent Inhibitors (TCIs) for BTK in B-Cell Malignancies

Bruton’s Tyrosine Kinase (BTK) is a validated target in Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL). To achieve sustained target occupancy, irreversible inhibitors are designed to form a covalent bond with Cys481 in the BTK active site[2][3]. The 3-ylmethanamine moiety is an ideal vector for attaching a Michael acceptor (e.g., an acrylamide warhead) because the sp3 carbon provides the exact geometric trajectory needed to position the warhead within covalent bonding distance of the Cys481 sulfhydryl group.

Protocol 2: Synthesis and Validation of Acrylamide-Based Covalent Warheads

Causality: Acryloyl chloride is highly reactive; thus, dropwise addition at sub-zero temperatures prevents over-acylation and polymerization of the Michael acceptor. Self-Validation: Intact protein mass spectrometry acts as the absolute validator of the mechanism of action, confirming a 1:1 covalent stoichiometry.

Step-by-Step Methodology:

  • Acylation: Dissolve Pyrazolo[1,5-a]pyrazin-3-ylmethanamine (1.0 eq) and Triethylamine (2.5 eq) in anhydrous Dichloromethane (DCM) at -78°C.

  • Warhead Installation: Add Acryloyl chloride (1.1 eq) dropwise over 10 minutes. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

  • Purification: Quench with water, extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography (Silica, DCM:MeOH gradient).

  • Validation (Intact Protein MS Checkpoint):

    • Incubate recombinant BTK kinase domain (1 μM ) with the synthesized inhibitor (10 μM ) in HEPES buffer (pH 7.4) for 60 minutes at room temperature.

    • Analyze via LC-TOF-MS. The system is validated if the deconvoluted protein mass shifts precisely by +[InhibitorMass] , confirming irreversible covalent adduct formation without non-specific multi-labeling.

Quantitative Efficacy Profiling

To evaluate the success of the synthesized derivatives, robust biochemical profiling is required. Table 1 summarizes representative inhibitory data for pyrazolo[1,5-a]pyrazine derivatives against key oncology targets based on recent patent and literature data[1][3][4].

Table 1. Representative Kinase Inhibitory Activity ( IC50​ ) of Pyrazolo[1,5-a]pyrazine Derivatives

Kinase TargetMutation StatusIndicationRepresentative IC50​ (nM)Binding Mode
RET Wild-TypeThyroid Cancer< 5.0 nMReversible, ATP-Comp.
RET V804M (Gatekeeper)NSCLC< 10.0 nMReversible, ATP-Comp.
JAK1 Wild-TypeMyeloproliferative3.0 nMReversible, ATP-Comp.
BTK Wild-TypeB-Cell Lymphoma< 2.0 nMIrreversible, Covalent
Protocol 3: Self-Validating TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over luminescent ATP assays because it is less susceptible to compound auto-fluorescence and directly measures the phosphorylated product, ensuring high-fidelity data. Self-Validation: The assay's integrity is mathematically validated using the Z'-factor. An assay is only deemed trustworthy if Z′>0.6 .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the inhibitor (10-point dose-response, 1:3 dilution series in DMSO) into a 384-well low-volume ProxiPlate.

  • Enzyme/Substrate Addition: Add 5 μL of 2X Kinase (e.g., RET or BTK) and 2X ULight-labeled substrate mixture. Incubate for 15 minutes at RT.

  • Reaction Initiation: Add 5 μL of 2X ATP (at the predetermined Km​ value for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 μL of Stop/Detection buffer containing EDTA (to halt kinase activity) and Eu-anti-phospho antibody. Incubate for 60 minutes.

  • Validation (Z'-Factor Checkpoint):

    • Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • Calculate the Z'-factor using positive (Staurosporine, 1 μM ) and negative (DMSO only) controls:

      Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​
    • Proceed with IC50​ curve fitting (4-parameter logistic regression) only if Z′>0.6 .

Experimental Workflow Visualization

The synthesis and screening of these derivatives follow a strict, self-validating logic tree to ensure that only high-confidence compounds progress to cellular assays.

Workflow Step1 1. Scaffold Functionalization (Amide Coupling) Step2 2. LC-MS & NMR QC (Purity >95%) Step1->Step2 Step3 3. TR-FRET Kinase Assay (Primary Screen) Step2->Step3 Reversible Step4 4. Intact Protein MS (Covalent Adduct Check) Step2->Step4 Covalent Step5 5. Target Engagement (Cellular NanoBRET) Step3->Step5 Step4->Step5

Fig 2. Self-validating workflow for synthesizing and screening pyrazolo[1,5-a]pyrazine analogs.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Expert Opinion on Therapeutic Patents / National Institutes of Health (PMC) URL:[Link]

  • SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS (WO2018136661A1)
  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Note & Protocols: Strategic C-N Bond Formation via Reductive Amination of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif integral to the development of modern therapeutics, notably in the domain of kinase inhibitors.[1][2] This application note provides a comprehensive guide to the reductive amination of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, a key synthetic intermediate. We delve into the underlying reaction mechanism, present a detailed and robust one-pot experimental protocol, and offer expert insights into reaction optimization and troubleshooting. The methodologies described herein are designed for researchers in medicinal chemistry and drug development, providing a reliable pathway for synthesizing diverse libraries of substituted amines for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of Reductive Amination

Reductive amination is a cornerstone of organic synthesis for its efficiency and selectivity in forming carbon-nitrogen bonds.[3][4] The reaction transforms a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine, which is reduced in situ.[5] This method is often preferred over direct alkylation of amines with alkyl halides, as it reliably avoids the common problem of overalkylation, leading to cleaner reactions and higher yields of the desired secondary or tertiary amine.[3]

The Pyrazolo[1,5-a]pyrazine core is of significant interest in medicinal chemistry, forming the structural basis for compounds targeting key signaling proteins.[1][2] By employing Pyrazolo[1,5-a]pyrazin-3-ylmethanamine as the primary amine starting material, researchers can readily introduce a wide array of functional groups via coupling with diverse aldehydes and ketones. This strategy facilitates the rapid generation of compound libraries crucial for exploring and optimizing interactions with biological targets.

Mechanism and Rationale for Reagent Selection

The one-pot reductive amination process is a sequential reaction that proceeds in two principal stages within the same reaction vessel:

  • Imine/Iminium Ion Formation: The nucleophilic primary amine, Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the reversible loss of a water molecule to form an imine (or its protonated form, the iminium ion).[4][5] This step is often the rate-limiting part of the sequence and can be catalyzed by mild acid, particularly when less reactive ketones are used as substrates.[6][7]

  • Hydride-Mediated Reduction: A reducing agent present in the mixture selectively reduces the C=N double bond of the iminium ion to furnish the final amine product.[8]

The success of this one-pot procedure hinges on the choice of reducing agent. The ideal reagent must reduce the iminium ion intermediate significantly faster than it reduces the starting carbonyl compound.[6] For this reason, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[6][9]

Why Sodium Triacetoxyborohydride (STAB)?

  • Enhanced Selectivity: The electron-withdrawing and sterically bulky acetoxy groups on STAB moderate its hydridic reactivity.[6] Consequently, it reacts much more rapidly with the protonated iminium ion intermediate than with the more stable aldehyde or ketone starting materials, minimizing the formation of alcohol byproducts.[3][9]

  • Mild Reaction Conditions: STAB is effective under neutral or weakly acidic conditions and does not require the strongly acidic or basic conditions that other hydride reagents might need. This tolerance preserves acid-sensitive functional groups that may be present on the substrates.[9]

  • Operational Simplicity: Unlike sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and its reactions do not generate hazardous cyanide waste streams.[6][10] It is also moisture-sensitive but can be handled safely in a well-controlled laboratory environment.[11]

Reductive_Amination_Mechanism Reactants Pyrazolo[1,5-a]pyrazin-3-ylmethanamine (Primary Amine) + Carbonyl (R-CHO or R-CO-R') Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Hemiaminal->Reactants Reversible Iminium Iminium Ion Intermediate [R-CH=N+H-R'] Hemiaminal->Iminium Dehydration (-H₂O) Water H₂O Hemiaminal->Water Proton Transfer Iminium->Hemiaminal Reversible Product Substituted Secondary Amine Iminium->Product Hydride Reduction STAB Sodium Triacetoxyborohydride (STAB) STAB->Iminium Hydride Source

Caption: The general mechanism of one-pot reductive amination.

Core Experimental Protocol

This section details a general procedure for the reductive amination of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine with a generic aldehyde. Researchers should note that optimization may be required based on the specific carbonyl substrate used.

Materials:

  • Pyrazolo[1,5-a]pyrazin-3-ylmethanamine (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.3 - 1.5 eq)[6][12]

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)[9][11]

  • Acetic Acid (optional, for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Pyrazolo[1,5-a]pyrazin-3-ylmethanamine (1.0 eq).

  • Solvent and Substrate Addition: Dissolve the amine in anhydrous DCE or DCM (to a concentration of approx. 0.1-0.2 M). Add the aldehyde or ketone (1.1 eq) to the stirred solution at room temperature.

  • Catalyst (If Necessary): For reactions involving less reactive ketones, a catalytic amount of glacial acetic acid (0.1-1.0 eq) can be added to facilitate iminium ion formation.[3][9] For most aldehydes, this is not necessary.[6]

  • Addition of Reducing Agent: To the stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Caution: STAB is moisture-sensitive; handle quickly and under inert gas.[6][11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-24 hours).[13]

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure secondary amine product.[6][13]

Optimization and Parameter Selection

The efficiency of the reductive amination can be influenced by several factors. The following table provides guidance for optimizing the reaction for different substrates.

ParameterAldehyde SubstrateKetone SubstrateRationale & Expert Insight
Stoichiometry 1.0 - 1.2 eq1.1 - 1.5 eqAldehydes are generally more reactive than ketones.[8] A slight excess of the carbonyl compound ensures complete consumption of the valuable amine.
Acid Catalyst Generally not required.[6][9]Often beneficial (e.g., Acetic Acid, 0.1-1.0 eq).[3][9]Ketones are less electrophilic and form iminium ions more slowly. An acid catalyst protonates the carbonyl, increasing its electrophilicity and accelerating the rate-limiting imine formation step.[7]
Reaction Time Typically 1-8 hoursTypically 4-24 hoursThe lower reactivity and increased steric hindrance of ketones lead to slower reaction rates compared to aldehydes.[6]
Solvent Anhydrous DCE, DCM, THF.[9][11]Anhydrous DCE, THF.[9]DCE is the most common and preferred solvent.[9] THF is also effective. Protic solvents like methanol are generally avoided with STAB due to potential reagent decomposition.[11]
Temperature Room TemperatureRoom Temperature to 40 °CMost reactions proceed efficiently at room temperature. For particularly hindered or unreactive ketones, gentle heating may be required to drive the reaction to completion.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following workflow provides a logical approach to diagnosing and solving common problems.

Troubleshooting_Workflow Start Problem Observed (via TLC/LCMS) Problem1 Low or No Conversion (Starting materials remain) Start->Problem1 Problem2 Formation of Alcohol Byproduct (From carbonyl reduction) Start->Problem2 Problem3 Dialkylation Product Observed (Tertiary amine formation) Start->Problem3 Cause1a Cause: Inactive STAB Problem1->Cause1a Cause1b Cause: Poor Iminium Formation (esp. with ketones) Problem1->Cause1b Cause2a Cause: STAB too reactive (Moisture present) Problem2->Cause2a Cause3a Cause: Stepwise reaction favored Problem3->Cause3a Solution1a Solution: Use fresh STAB from a new, sealed bottle. Ensure anhydrous conditions. Cause1a->Solution1a Solution1b Solution: Add catalytic acetic acid (0.1-1.0 eq). Consider gentle heating (40°C). Cause1b->Solution1b Solution2a Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Handle STAB under inert gas. Cause2a->Solution2a Solution3a Solution: Use a stepwise procedure. First form the imine, then add NaBH₄ in MeOH for reduction. Cause3a->Solution3a

Caption: A decision workflow for troubleshooting reductive amination.

Conclusion

The reductive amination of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine using sodium triacetoxyborohydride is a highly effective and versatile method for synthesizing novel secondary amines. Its operational simplicity, broad substrate scope, and high selectivity make it an indispensable tool for medicinal chemists. By understanding the reaction mechanism and key parameters, researchers can efficiently generate diverse molecular architectures for advancing drug discovery programs.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Fiveable. (2025, August 15). Reductive amination: Organic Chemistry II Study Guide. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • The Baran Laboratory, Scripps Research. Reductive Amination - Common Conditions. [Link]

  • Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Pauls, H. W., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(6), 604-609. [Link]

  • Kim, B., & Kim, D. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(8), 434–439. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Barandalla, M., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synlett, 27(06), 869-872. [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5661. [Link]

  • Abd El-All, A. S., et al. (2021). Synthesis and Antioxidant Activity of Some New Pyrazole, Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Chemistry & Biodiversity, 18(3), e2000888. [Link]

  • Szeliga, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4945. [Link]

  • Wang, H., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 633. [Link]

  • ResearchGate. (2019). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. [Link]

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]

  • ResearchGate. Example of marketed drugs with pyrazolo[1,5-a]pyrimidine core. [Link]

  • El-Damasy, A. K., et al. (2025). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

  • ChemMedChem. (2017). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. [Link]

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  • Google Patents.
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Sources

Application Note: NMR Spectroscopy Characterization Protocols for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The pyrazolo[1,5-a]pyrazine bicyclic system is a highly privileged nitrogenous heterocyclic scaffold, frequently utilized in the design of advanced therapeutics, most notably as JAK and TYK2 family kinase inhibitors[1]. The precise functionalization of this core, particularly the introduction of a methanamine group at the C-3 position to yield pyrazolo[1,5-a]pyrazin-3-ylmethanamine , serves as a critical synthetic node in drug development. Because the pyrazole and pyrazine rings can undergo electrophilic substitution at multiple positions, rigorous structural validation using Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to confirm regioselectivity and structural integrity[2].

Causality in Experimental Design (E-E-A-T Principle)

As a Senior Application Scientist, it is vital to understand why specific parameters are chosen rather than merely following a protocol. Every step in this NMR workflow is a self-validating system designed to prevent misassignment of the heterocyclic core:

  • Solvent Selection (DMSO-d6): The highly polar nature of the methanamine group necessitates a strongly hydrogen-bonding solvent. DMSO-d6 not only provides excellent solubility but also slows the proton exchange rate of the primary amine (-NH₂). This allows the amine protons to be observed as a broad singlet, which is critical for verifying the integrity of the functional group.

  • 1D ¹H NMR for Core Integrity: The pyrazolo[1,5-a]pyrazine core has a distinct electronic distribution. The pyrazine protons (H-6 and H-7) typically exhibit a diagnostic ortho-coupling constant (J ≈ 4.2 Hz), which immediately confirms the presence of the unsubstituted pyrazine ring[3].

  • 2D HMBC for Regiochemical Proof: 1D NMR alone cannot definitively prove that the methanamine group is at C-3 rather than C-2. Heteronuclear Multiple Bond Correlation (HMBC) is employed to observe long-range ³JCH couplings from the methylene protons (-CH₂-) to the bridgehead carbon (C-3a) and the pyrazole carbon (C-2). This triangulation mathematically locks the substituent at the C-3 position.

Analytical Workflow Visualization

NMR_Workflow A Sample Preparation (DMSO-d6, 5-10 mg) B 1D 1H NMR Acquisition (Assess purity & core protons) A->B C 1D 13C NMR Acquisition (Carbon skeleton mapping) A->C D 2D NMR (HSQC & HMBC) (Connectivity & Assignment) B->D C->D E Data Processing & Phasing (Fourier Transform) D->E F Structural Elucidation (Pyrazolo[1,5-a]pyrazine core) E->F

Figure 1: Systematic NMR spectroscopy workflow for heterocyclic characterization.

Step-by-Step Experimental Protocol

Sample Preparation
  • Weighing: Accurately weigh 5.0 to 10.0 mg of high-purity pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm)[1].

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube. Ensure the solution is free of particulates to maintain optimal magnetic field homogeneity (shimming).

NMR Acquisition Parameters

Experiments should be conducted on a high-resolution NMR spectrometer (e.g., 400 MHz or 600 MHz) at a regulated probe temperature of 298 K.

  • ¹H NMR (Proton): Number of scans (NS) = 16; Relaxation delay (D1) = 2.0 s; Spectral width (SW) = 20 ppm.

  • ¹³C{¹H} NMR (Carbon): NS = 512 to 1024 (due to the low natural abundance of ¹³C and the quaternary carbons C-3 and C-3a); D1 = 2.0 s; SW = 250 ppm. Apply WALTZ-16 decoupling.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): NS = 4; 256 increments in t1; optimized for direct ¹JCH coupling of 145 Hz.

  • 2D HMBC: NS = 8; 256 increments in t1; optimized for long-range ⁿJCH coupling of 8 Hz.

Data Interpretation & Regiochemical Validation

The interpretation of the acquired data must systematically reconstruct the molecule. The pyrazole and pyrazine nuclei produce characteristic signals that must be assigned carefully[2].

Regiochemical Logic (HMBC)

To validate that the methanamine is at C-3, we rely on the HMBC correlations of the methylene protons.

HMBC_Logic CH2 3-CH2 Protons (~3.9 ppm) C2 C-2 Carbon (~143 ppm) 3J Correlation CH2->C2 HMBC C3 C-3 Carbon (~114 ppm) 2J Correlation CH2->C3 HMBC C3a C-3a Carbon (~133 ppm) 3J Correlation CH2->C3a HMBC Conclusion Confirms C-3 Substitution Regiochemistry C2->Conclusion C3->Conclusion C3a->Conclusion

Figure 2: HMBC correlation logic establishing the C-3 regiochemistry of the methanamine group.

Quantitative Data Summary

The following table summarizes the expected chemical shifts and correlations based on established literature for pyrazolo[1,5-a]pyrazine derivatives[4],[3].

Table 1: Expected NMR Assignments for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine (DMSO-d6)

Position¹H Shift (ppm)Multiplicity & J (Hz)¹³C Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
2 8.15 – 8.30s142.0 – 145.0C-3, C-3a
3 --112.0 – 116.0-
3a --132.0 – 135.0-
4 8.80 – 9.00d (J < 1.5) or s140.0 – 143.0C-3a, C-6
6 8.30 – 8.50dd (J = 4.2, 1.5)125.0 – 130.0C-4, C-7
7 9.10 – 9.30d (J = 4.2)144.0 – 148.0C-3a, C-6
3-CH₂ 3.80 – 4.10s35.0 – 40.0C-2, C-3, C-3a
-NH₂ 2.00 – 2.50br s-3-CH₂
Troubleshooting & Signal Causality
  • H-4 vs. H-7 Differentiation: Both protons appear highly deshielded (downfield) due to the electron-withdrawing nature of the adjacent nitrogens. However, H-7 is consistently a distinct doublet (J ≈ 4.2 Hz) due to its coupling with H-6[3]. H-4 is isolated by the N-5 atom and typically appears as a singlet or exhibits very fine meta-coupling (J < 1.5 Hz) to H-6.

  • Amine Peak Broadening: If the 3-CH₂ peak appears broadened or its integration is skewed, it is likely due to intermediate proton exchange rates of the adjacent -NH₂ group with trace water in the DMSO-d6. Adding a single drop of D₂O to the NMR tube will facilitate rapid deuterium exchange, eliminating the -NH₂ signal and sharpening the 3-CH₂ singlet.

References[2] Hrynyshyn, Y., et al. "Synthesis and Antimicrobial Activity of 4-Arylthio- and 4 Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines." Ukrainian Chemistry Journal, 2019. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Jrh9MHctcjxI-LbNvi-BYLeaksg_79ab1V3BwccD5hwLi93dLrETkYV9WJwmKMC0V-DSyQ5CPzqFuXGaVA_nuyJ4OTRSOjI9wU-FilSoEJAWkhSLB3u536U_rJgWGvSpsNocKzqvMMmzMIjnAg==[4] "A series of novel pyrazolo[1,5-a]pyrazine derivatives has been synthesized using facile one-pot three-step protocol." Chemistry of Heterocyclic Compounds. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG991rGH2edww3rWT7KFpZ8DkkQ4CczhqC8K6rVQO-jHbRcbL1HQMAxGAbAswJhB2pBGzYfdQueSDXlqB1zA3zp5DmfRg2Tnob1qyb4VxPctFMM-HsFGsjSPs1stWFHT8THUlPSGSj6kM-vjw2FRnjelnQK[3] "Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines." Thieme E-Books & E-Journals. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTCr0UaY_Hotka07hsWQMtq52zRoV2TQp-8BRW8gVZ66dJbBQWmsD52p2xuDxbWjvt2giRYZxs7xdUjCyEP9VYwlYqi8rkjaHV69_YeJEOj5hR7M0GfR0c64R-0oOI6RPvPdUEfVEVZbERkAW7P6aWXNN6dCykXsLgJo0GAO-x-Rnex143XwY=[1] "CN113150012A - Pyrazolo[1,5-a ] pyrazine derivative and preparation method and application thereof." Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU7OD08oW2Kej88aQ4zNuQp-k1bsf-Obd0vmVinU_rYWAaqwlq1hCG0Fy6_Xe1HH1AsItBFdGGpVrBqohXRsZIucKRmiaZBHKcIvG6811AGdixfY4CwDmqLz5nmzZ5zukz__Bfm-e5jEmMoA==

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the identification and characterization of novel inhibitors from a library of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine analogs. This scaffold and its related structures, such as Pyrazolo[1,5-a]pyrimidines, have demonstrated significant potential as potent modulators of protein kinases, a critical class of enzymes in cellular signaling and disease progression.[1][2][3][4] Notably, derivatives of the Pyrazolo[1,5-a]pyrazine core have been identified as potent inhibitors of the Janus kinase (JAK) family, highlighting their therapeutic potential in inflammatory diseases and cancer.[2][5][6] This guide details robust biochemical and cell-based assay protocols, strategies for assay validation, and a comprehensive workflow for hit confirmation and triage.

Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyrazine Analogs as Kinase Inhibitors

Protein kinases are fundamental regulators of a vast array of cellular processes, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important families of drug targets.[7] The Pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative of the pyrazine core, is a "privileged structure" in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors targeting enzymes such as CDKs, Pim-1, Flt-3, EGFR, and Trk kinases.[3][4][8]

Recent patent literature has expanded the scope of this family, identifying Pyrazolo[1,5-a]pyrazine derivatives as potent inhibitors of the JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[5][6] The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune disorders and malignancies.[2] Potent and selective inhibitors of specific JAK isoforms are therefore highly sought after.

Given this precedent, a library of novel Pyrazolo[1,5-a]pyrazin-3-ylmethanamine analogs represents a promising source of new therapeutic agents. High-throughput screening is the cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits"—compounds with desired biological activity.[9] This guide provides the foundational methodologies to screen these analogs effectively against kinase targets.

The HTS Funnel: A Strategic Approach to Hit Identification

A successful HTS campaign is not a single experiment but a multi-stage process designed to systematically identify and validate promising compounds while eliminating false positives.[10][11] The process can be visualized as a funnel, where a large number of compounds are assessed in a primary screen, and progressively smaller, higher-quality sets of compounds advance through more complex validation and secondary assays.

HTS_Funnel cluster_0 High-Throughput Screening (HTS) Campaign Primary_Screen Primary Biochemical Screen (~10,000s of compounds) Hit_Confirmation Hit Confirmation (Dose-Response) (~100s of compounds) Primary_Screen->Hit_Confirmation Identify initial 'hits' Secondary_Assays Secondary & Orthogonal Assays (~50-100 compounds) Hit_Confirmation->Secondary_Assays Confirm potency (IC50) Cell_Based_Assays Cell-Based Assays (Viability/Toxicity) (~50-100 compounds) Hit_Confirmation->Cell_Based_Assays Triage for cytotoxicity Hit_to_Lead Hit-to-Lead Optimization (<10-20 compounds) Secondary_Assays->Hit_to_Lead Validate mechanism Eliminate false positives Cell_Based_Assays->Hit_to_Lead Assess cellular efficacy

Caption: A typical workflow for an HTS campaign, from primary screening to hit-to-lead.

Primary Screening: Biochemical Kinase Assays

The initial step in an HTS campaign is the primary screen, designed to rapidly assess the entire compound library against the target kinase.[7] Biochemical assays, which use purified enzyme and substrate in a cell-free system, are ideal for this stage due to their robustness, scalability, and direct measurement of target engagement.[12]

Assay Technology Selection

Several robust technologies are available for monitoring kinase activity in an HTS format. The choice often depends on available instrumentation, target kinase characteristics, and cost.

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence (ADP-Glo™) Measures ADP produced by the kinase reaction. A proprietary luciferase reaction converts ADP to ATP, generating light.[13][14]Universal for any ADP-generating enzyme. High sensitivity and dynamic range.[15]Multi-step reagent addition. Potential for interference with luciferase.[16]
Luminescence (Kinase-Glo®) Measures ATP remaining after the kinase reaction. Lower kinase activity results in more ATP and a brighter signal.[10][17]Simple "add-mix-measure" format. Robust and widely used.[18][19]Indirect measurement. Less sensitive for kinases with low ATP turnover.[20]
TR-FRET (LanthaScreen™) Time-Resolved Fluorescence Resonance Energy Transfer. Measures the phosphorylation of a fluorescently labeled substrate by a terbium-labeled antibody.[21][22]Homogeneous, ratiometric measurement reduces artifacts. High sensitivity.Requires specific antibodies and labeled substrates. Potential for compound fluorescence interference.
AlphaScreen® Amplified Luminescent Proximity Homogeneous Assay. Donor and acceptor beads are brought into proximity by a specific binding event (e.g., antibody binding a phosphorylated substrate), generating a signal.[23][24][25]Highly sensitive and no-wash format. Versatile for various targets.[7][24]Sensitive to light and singlet oxygen quenchers. Can be complex to optimize.
Protocol: Luminescence-Based Kinase Activity Assay (ADP-Glo™)

This protocol is adapted for a 384-well format and is based on the Promega ADP-Glo™ Kinase Assay.[6][14] It quantifies kinase activity by measuring the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., JAK2) and corresponding substrate

  • Pyrazolo[1,5-a]pyrazin-3-ylmethanamine analog library (in DMSO)

  • Kinase buffer (specific to the kinase)

  • ATP solution

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol Steps:

  • Compound Plating: Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the appropriate wells of a 384-well plate. For controls, dispense DMSO only.

    • Negative Control (Max Signal): DMSO only (no inhibitor).

    • Positive Control (Min Signal): DMSO with a known potent inhibitor of the target kinase.

  • Enzyme Addition: Prepare a solution of the kinase in kinase buffer. Add 5 µL of the kinase solution to each well.

  • Compound Incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Kinase Reaction: Prepare a solution of substrate and ATP in kinase buffer. Add 5 µL of this solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. This time may need to be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and eliminate any remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.[14]

  • Signal Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

Assay Validation: Ensuring Data Quality and Reliability

Before initiating a full-scale HTS campaign, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and fit for purpose.[22] The primary statistical parameter used for this is the Z'-factor.

The Z'-Factor: A Measure of Assay Robustness

The Z'-factor is a statistical measure that quantifies the separation between the signals from positive and negative controls relative to their variability.[18] It provides a clear benchmark for assay quality.

Formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • μp = mean of the positive control (e.g., no inhibitor)

  • μn = mean of the negative control (e.g., potent inhibitor)

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

Interpretation of Z'-Factor Values:

Z'-FactorAssay QualityInterpretation
> 0.5 ExcellentA large separation between control signals with low variability. Ideal for HTS.
0 to 0.5 MarginalThe assay may be acceptable, but hit confirmation will be critical. Further optimization is recommended.
< 0 UnacceptableThe signal from the controls overlaps significantly, making it impossible to distinguish hits from noise.

Source: Adapted from Zhang JH, et al. (1999). J Biomol Screen.

To validate the assay, run several plates with only positive and negative controls (e.g., half a plate of each) and calculate the Z'-factor. A consistent Z' ≥ 0.5 is the goal.

Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen (typically those causing >50% inhibition at a single concentration) must undergo a rigorous confirmation and triage process.[10][11]

Hit Confirmation Workflow

Hit_Validation cluster_1 Hit Validation & Triage Cascade Primary_Hits Primary Hits (Single Concentration) Dose_Response Dose-Response Confirmation (Calculate IC50 in Primary Assay) Primary_Hits->Dose_Response Re-test fresh compound Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET if primary was Luminescence) Dose_Response->Orthogonal_Assay Confirm on-target activity Counter_Screen Counter-Screen (e.g., Luciferase Inhibition Assay) Dose_Response->Counter_Screen Eliminate false positives Cell_Viability Cell-Based Cytotoxicity Assay (e.g., CellTiter-Glo®) Orthogonal_Assay->Cell_Viability Progress confirmed hits Counter_Screen->Cell_Viability Cellular_Target Cellular Target Engagement Assay (e.g., Western Blot for p-STAT) Cell_Viability->Cellular_Target Triage cytotoxic compounds Validated_Hits Validated Hits for MedChem Cellular_Target->Validated_Hits Confirm cellular mechanism

Caption: A workflow for validating primary hits and eliminating false positives.

  • Dose-Response Confirmation: Re-test the primary hits at multiple concentrations (typically an 8- to 10-point curve) in the primary assay to determine their potency (IC50 value).

  • Orthogonal Assays: Confirm the activity of the hits in a secondary biochemical assay that uses a different detection technology.[10][26] For example, if the primary screen was luminescence-based (measuring ADP), an orthogonal assay could be TR-FRET based (measuring substrate phosphorylation). This helps eliminate artifacts specific to the primary assay format.

  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[16] For luminescence-based primary screens, a key counter-screen is a luciferase inhibition assay.

Protocol: Cell-Based Cytotoxicity Assay (CellTiter-Glo®)

It is crucial to determine if the inhibitory effect of a compound is due to specific target modulation or simply because it is toxic to cells.[16] This protocol uses the Promega CellTiter-Glo® Luminescent Cell Viability Assay to assess compound cytotoxicity.[15][18][19]

Materials:

  • A relevant human cell line (e.g., a hematopoietic cell line for JAK inhibitors like TF-1 or HEL cells)

  • Cell culture medium (e.g., RPMI + 10% FBS)

  • Confirmed hits from biochemical assays (in DMSO)

  • CellTiter-Glo® Reagent (Promega)

  • White, opaque-walled, sterile 96- or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Protocol Steps:

  • Cell Plating: Seed cells into a 384-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 25 µL of culture medium. Incubate for 4-24 hours to allow cells to attach or acclimate.

  • Compound Addition: Prepare serial dilutions of the hit compounds. Add a small volume (e.g., 50 nL) of the compound dilutions to the cells. Include DMSO-only wells as the 100% viability control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be sufficient to observe cytotoxic effects.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[19][23]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well (e.g., 25 µL).[19][23]

  • Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15][23]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][23]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP, which reflects the number of viable, metabolically active cells. Data is typically normalized to the DMSO control to calculate percent viability.

Mechanistic Insight: Cellular Target Engagement

For validated, non-toxic hits, the final step is to confirm that the compound inhibits the intended kinase within a cellular context. This often involves observing the phosphorylation status of a known downstream substrate of the target kinase. For JAK inhibitors, a key substrate is the STAT protein.

MAPK_Pathway cluster_2 Example Kinase Cascade: MAPK/ERK Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factor Transcription Factors (e.g., Myc, Elk-1) ERK->Transcription_Factor Phosphorylates Response Cellular Response (Proliferation, Differentiation) Transcription_Factor->Response Regulates Gene Expression

Sources

Troubleshooting & Optimization

How to improve reaction yield in Pyrazolo[1,5-a]pyrazin-3-ylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction: The Synthetic Challenge

Pyrazolo[1,5-a]pyrazines are a critical class of nitrogen-containing heterocycles, recognized for their broad applications in drug discovery as kinase inhibitors, receptor agonists, and antagonists.[1] Specifically, the 3-(aminomethyl) substituted scaffold is a key building block in many active pharmaceutical ingredients (APIs). However, its synthesis is often plagued by issues of regioselectivity, low yields, and difficult purifications. This guide provides a systematic approach to troubleshooting and optimizing the most common synthetic routes to maximize yield and purity.

Section 1: Analysis of the Primary Synthetic Pathway

The most prevalent and flexible strategy for synthesizing Pyrazolo[1,5-a]pyrazin-3-ylmethanamine involves a multi-step sequence starting from a functionalized pyrazole. This approach allows for late-stage introduction of the aminomethyl group, which is often crucial for library synthesis.

The general workflow can be broken down into three critical stages:

  • Core Heterocycle Formation: Construction of the Pyrazolo[1,5-a]pyrazine ring system.

  • C3-Functionalization: Introduction of a handle at the C3 position, typically a nitrile or an aldehyde.

  • Final Reduction: Conversion of the C3-functional group to the target primary amine.

Below is a diagram illustrating this common synthetic workflow.

G cluster_0 Stage 1: Core Formation cluster_1 Stage 2: C3-Functionalization cluster_2 Stage 3: Final Reduction A Functionalized 3-Aminopyrazole B Pyrazolo[1,5-a]pyrazine Core A->B Cyclization (e.g., with α,β-unsaturated carbonyl compounds) C Pyrazolo[1,5-a]pyrazine- 3-carbonitrile or 3-carbaldehyde B->C Vilsmeier-Haack or Cyanation D Target: Pyrazolo[1,5-a]pyrazin- 3-ylmethanamine C->D Nitrile Reduction or Reductive Amination

Caption: General three-stage synthetic workflow.

Section 2: Troubleshooting Guide & Yield Optimization

This section directly addresses common issues encountered during the synthesis. Each problem is presented in a question-and-answer format, detailing potential causes and actionable solutions.

Q1: The final reduction of Pyrazolo[1,5-a]pyrazine-3-carbonitrile results in low yield and a complex mixture of byproducts. What's going wrong?

This is one of the most frequent and critical challenges. The reduction of a heterocyclic nitrile to a primary amine can be complicated by over-reduction, side reactions of the heterocyclic core, or the formation of secondary and tertiary amines.[2][3]

Potential Causes & Solutions:

  • Cause A: Harsh Reducing Conditions.

    • Explanation: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be overly aggressive, potentially reducing the pyrazine ring system in addition to the nitrile. This leads to a loss of aromaticity and the formation of complex, difficult-to-separate byproducts.

    • Solution: Opt for milder, more selective reducing agents. Catalytic hydrogenation is often the method of choice.

    • Recommended Protocol: Use a heterogeneous catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel. A polysilane/SiO₂-supported palladium catalyst has shown excellent performance in continuous-flow systems, yielding primary amines in near-quantitative amounts.[4] The reaction is typically run under a hydrogen atmosphere (from 50 kPa to several bar) in a protic solvent like ethanol or methanol, often with an acid additive like HCl to form the amine salt directly, preventing side reactions.[4]

  • Cause B: Formation of Secondary/Tertiary Amine Impurities.

    • Explanation: The newly formed primary amine is nucleophilic and can react with intermediate imines formed during the reduction process. This leads to the formation of dimeric secondary amines, which can further react to form tertiary amines.

    • Solution: Suppress the formation of these byproducts by adding ammonia to the reaction mixture.

    • Recommended Protocol: When using catalytic hydrogenation, saturate the solvent (e.g., ethanol) with ammonia gas before adding the substrate and catalyst. The presence of excess ammonia shifts the equilibrium away from the formation of secondary amines.[3] An amount of 5 to 20 moles of ammonia per mole of nitrile is often recommended.[3]

  • Cause C: Catalyst Poisoning.

    • Explanation: Nitrogen-containing heterocycles can act as ligands and poison the surface of metal catalysts, reducing their activity and leading to incomplete reactions.

    • Solution: Increase the catalyst loading or use a more robust catalyst system. Nickel-based catalysts, such as those incorporating Ni⁰-NiII/III heterojunctions, have demonstrated high activity and tolerance for various functional groups in nitrile hydrogenations.[2]

ParameterConventional Method (e.g., LiAlH₄)Optimized Catalytic Hydrogenation
Reducing Agent LiAlH₄ in THFH₂ gas with Pd/C, Raney Ni, or Ni-NiO@bTiO₂
Typical Yield 30-50% (variable)80-99%[2][4]
Key Additive NoneAmmonia (to suppress secondary amine formation)[3]
Temperature 0 °C to reflux25-60 °C[4]
Key Challenge Over-reduction, ring saturationCatalyst poisoning, secondary amine formation
Q2: The reductive amination of Pyrazolo[1,5-a]pyrazine-3-carbaldehyde with ammonia is inefficient. How can I improve this step?

Reductive amination is an excellent alternative to nitrile reduction. However, using ammonia directly can be challenging due to its volatility and the relatively low reactivity of the intermediate imine.

Potential Causes & Solutions:

  • Cause A: Unstable Imine Intermediate.

    • Explanation: The imine formed from the aldehyde and ammonia can be unstable and prone to hydrolysis back to the starting aldehyde, especially in the presence of water.

    • Solution: Use an ammonia source that allows for in situ generation and trapping of the imine. A common and effective source is ammonium acetate or ammonium chloride.

    • Recommended Protocol: Dissolve the aldehyde in a solvent like methanol. Add 5-10 equivalents of ammonium acetate. Stir for 30-60 minutes to allow for imine formation, then add a mild, selective reducing agent.

  • Cause B: Inappropriate Reducing Agent.

    • Explanation: A strong reducing agent like Sodium Borohydride (NaBH₄) can directly reduce the starting aldehyde faster than it reduces the imine, leading to the formation of the corresponding alcohol as the major byproduct.

    • Solution: Use a hydride reagent that is selective for the protonated imine (iminium ion) over the carbonyl.

    • Recommended Protocol: Sodium Triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[5] It is less reactive than NaBH₄ and will preferentially reduce the iminium ion formed in the presence of the weak acid (acetic acid from ammonium acetate). Add STAB portion-wise to the reaction mixture after the initial imine formation period. This method often provides high yields (80-95%) of the desired primary amine with minimal alcohol byproduct.[5]

G cluster_main Troubleshooting Reductive Amination Start Low Yield in Reductive Amination CheckImine Is Imine Formation Inefficient? Start->CheckImine CheckReducer Is the Reducing Agent Non-Selective? Start->CheckReducer Sol_Ammonia Solution: Use Ammonium Acetate/Chloride (5-10 equiv) as NH₃ source CheckImine->Sol_Ammonia Sol_Reducer Solution: Use Sodium Triacetoxyborohydride (STAB) instead of NaBH₄ CheckReducer->Sol_Reducer Result High Yield of Primary Amine Sol_Ammonia->Result Sol_Reducer->Result

Sources

Troubleshooting poor solubility of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers. This guide is designed to provide expert-level troubleshooting and practical solutions for the common challenge of poor solubility encountered with Pyrazolo[1,5-a]pyrazin-3-ylmethanamine and related heterocyclic amines in organic solvents. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for advancing research and development. This resource synthesizes fundamental chemical principles with field-proven methodologies to help you achieve your experimental goals.

Frequently Asked Questions (FAQs)

Q1: Why is my Pyrazolo[1,5-a]pyrazin-3-ylmethanamine compound poorly soluble in many common organic solvents?

A1: The solubility challenge with this molecule stems from a combination of its structural features:

  • High Crystal Lattice Energy: The core of your molecule is a flat, rigid, fused heterocyclic system (the pyrazolo[1,5-a]pyrazine). Such planar structures can pack very efficiently and tightly in a solid crystal lattice.[1][2] This strong intermolecular packing requires a significant amount of energy to overcome, which many solvents cannot provide, resulting in low solubility.[2][3]

  • Ambiguous Polarity: The molecule possesses both a relatively non-polar aromatic core and a highly polar, basic primary amine (-CH₂NH₂) group. This dual nature makes it difficult to match with a single "ideal" solvent. Non-polar solvents (like hexane or toluene) interact poorly with the polar amine, while polar protic solvents (like methanol) may interact well with the amine but poorly with the heterocyclic core.

  • Strong Hydrogen Bonding: The primary amine is a potent hydrogen bond donor and acceptor. In the solid state, these amines can form strong intermolecular hydrogen bonds, further stabilizing the crystal lattice and increasing the energy required for dissolution.[4]

Q2: I see the term "like dissolves like," but it doesn't seem to apply here. Why?

A2: "Like dissolves like" is a foundational guideline, but it can be an oversimplification for complex molecules like Pyrazolo[1,5-a]pyrazin-3-ylmethanamine. The principle works best for compounds with uniform polarity. Your molecule, however, has distinct regions of high and low polarity. The challenge is not just matching polarity, but finding a solvent system that can effectively solvate both the non-polar core and the polar amine tail simultaneously. This is why more advanced strategies beyond simple solvent selection are often necessary.

Q3: Could impurities be the cause of my solubility issues?

A3: Yes, absolutely. Insoluble impurities, even in small amounts, can sometimes act as nucleation sites, preventing your main compound from dissolving or causing it to precipitate prematurely. Conversely, certain impurities could potentially enhance solubility. It is always a best practice to first confirm the purity of your compound using analytical methods such as HPLC, LC-MS, or NMR before undertaking extensive solubility optimization.[5]

In-Depth Troubleshooting Guide

This section provides a systematic, step-by-step approach to resolving solubility problems. We recommend proceeding through these strategies in order, as they escalate from simple physical interventions to chemical modifications.

Strategy 1: Systematic Solvent & Co-Solvent Screening

The first step is to perform a methodical, small-scale solubility test across a range of solvents with varying polarities. This will provide a comprehensive solubility profile for your compound.

Experimental Protocol: Small-Scale Solubility Testing
  • Preparation: Weigh 1-2 mg of your compound into several small, labeled glass vials.

  • Initial Solvent Addition: Add 100 µL of your first test solvent to the corresponding vial.[5]

  • Agitation: Vortex the vial vigorously for 30-60 seconds at room temperature.

  • Observation: Visually inspect the vial for undissolved solid. If fully dissolved, the solubility is >10-20 mg/mL.

  • Dilution: If solid remains, add another 900 µL of the solvent (for a total volume of 1 mL) and vortex again.[5] If it dissolves now, the solubility is in the 1-2 mg/mL range.

  • Physical Assistance: If the compound is still not dissolved, proceed to use an ultrasonic bath (sonication) for 5-10 minutes, followed by gentle heating (e.g., 40-50°C).[5] Be cautious with heating to avoid solvent evaporation or compound degradation. Note any improvement.

  • Co-Solvents: If solubility remains poor in a primary solvent (e.g., dichloromethane), try adding a co-solvent. A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound.[6][7] Start by adding a polar co-solvent like DMSO or DMF dropwise (e.g., 5-10% of the total volume) to see if it improves dissolution.[]

  • Documentation: Record your observations for each solvent and condition in a table.

Data Presentation: Solvent Screening Panel
Solvent ClassSolvent ExampleObservation (RT)Observation (Heated/Sonicated)Co-Solvent Notes (e.g., +10% DMSO)
Non-Polar Hexane
Toluene
Ethers Diethyl Ether
Tetrahydrofuran (THF)
Halogenated Dichloromethane (DCM)
Chloroform
Aprotic Polar Acetone
Acetonitrile (ACN)
Ethyl Acetate (EtOAc)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Protic Polar Methanol (MeOH)
Ethanol (EtOH)
Isopropanol (IPA)
Strategy 2: pH Adjustment (In-Situ Salt Formation)

The primary amine in your molecule is a basic functional group. Its solubility in protic or aqueous-organic mixtures can be dramatically increased by adjusting the pH. By adding a small amount of acid, you protonate the amine, forming a more polar and thus more soluble ammonium salt in situ.[9][10][11] This is often the most effective strategy for amine-containing compounds.

Causality: The Chemistry of Protonation

The basic nitrogen atom of the amine (R-NH₂) readily accepts a proton (H⁺) from an acid (like HCl) to form a charged ammonium cation (R-NH₃⁺). This charged species has much stronger ion-dipole interactions with polar solvents compared to the hydrogen bonding of the neutral amine, leading to a significant increase in solubility.[5][12]

G cluster_0 Poorly Soluble (Organic) cluster_1 Highly Soluble (Polar Solvents) Mol Pyrazolo-CH₂-NH₂ (Neutral, Less Polar) Acid + HCl (Acid) Mol->Acid Salt Pyrazolo-CH₂-NH₃⁺ Cl⁻ (Ionic, More Polar) Acid->Salt caption Fig 1. Protonation of the amine increases polarity and solubility.

Fig 1. Protonation of the amine increases polarity and solubility.
Experimental Protocol: pH Adjustment for Solubility
  • Solvent Selection: Suspend ~5 mg of your compound in 1 mL of a polar solvent where it is poorly soluble (e.g., Methanol, Ethanol, or an Acetonitrile/Water mixture).

  • Acidification: While stirring, add a dilute solution of acid dropwise. A 1M solution of HCl in diethyl ether or dioxane is a common choice to avoid introducing large amounts of water. Alternatively, a few microliters of concentrated formic acid or acetic acid can be used.[13]

  • Observation: Continue adding acid drop-by-drop until the solid dissolves. Monitor the clarity of the solution.

  • Caution: Be aware that this modification may affect downstream applications. The compound is now in its salt form, which could have different reactivity or biological activity. This method is primarily for creating stock solutions for screening or analysis.

Strategy 3: Isolation as a Stable Salt

If you consistently require your compound to be soluble in polar solvents (e.g., for biological assays in aqueous buffers or for preparing high-concentration stock solutions), the most robust solution is to isolate it as a stable salt.[14][15] Salt formation is a widely used technique in the pharmaceutical industry to improve the physicochemical properties of drug candidates, including solubility, stability, and dissolution rate.[16][17]

Experimental Protocol: Preparation of a Hydrochloride (HCl) Salt
  • Dissolution: Dissolve or suspend your freebase compound (e.g., 100 mg) in a suitable solvent with minimal solubility, such as diethyl ether or ethyl acetate (5-10 mL).

  • Acidification: Obtain a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane). Add the HCl solution dropwise to the stirred suspension of your compound at room temperature or in an ice bath.

  • Precipitation: The hydrochloride salt is typically much less soluble in non-polar organic solvents than the freebase. As you add the acid, the salt will precipitate out of the solution as a solid.[13]

  • Isolation: Continue stirring for 15-30 minutes after the addition is complete. Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid on the filter with a small amount of the solvent used (e.g., diethyl ether) to remove any unreacted starting material. Dry the resulting salt under vacuum.

  • Verification: Confirm the salt formation and purity using analytical techniques. You can then test the solubility of this new salt form, which should be significantly higher in polar solvents like water, methanol, or DMSO.

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for troubleshooting poor solubility.

Fig 2. A decision-making workflow for addressing solubility challenges.
References
  • Wikipedia. Cosolvent. [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?. [Link]

  • S. M. R. Al-Hilal, M. A. Alam, and M. S. M. Saleh. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 2022. [Link]

  • A. K. Tiwary, et al. Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 2010. [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]

  • S. H. Yalkowsky, et al. Salt formation to improve drug solubility. Expert Opinion on Drug Delivery, 2007. [Link]

  • A. A. Noyes and W. R. Whitney. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online, 2009. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • PubChem. Pyrazolo[1,5-A]pyridin-3-ylmethanamine. [Link]

  • Chad's Prep®. 17.6 pH Effects on Solubility. [Link]

  • Chemical Substance Information. Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • Chemistry LibreTexts. 17.5: Solubility and pH. [Link]

  • W. L. Jorgensen, et al. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 2016. [Link]

  • ResearchGate. Improving solubility via structural modification. [Link]

  • The Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility. [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 2011. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • PubChem. Pyrazolo[1,5-a]pyrazine. [Link]

  • PubChem. Pyrazolo[1,5-a]pyrazin-3-ylmethanol. [Link]

  • Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • A. M. El-Adasy, et al. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 2021. [Link]

  • Quora. How will you increase the solubility of organic compounds in water?. [Link]

  • Semantic Scholar. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Google Patents.

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Overcoming steric hindrance during Pyrazolo[1,5-a]pyrazin-3-ylmethanamine functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis and functionalization of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine and its derivatives. This guide is designed to provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, with a specific focus on overcoming the challenges posed by steric hindrance during N-functionalization reactions such as acylation and amide bond formation.

Our mission is to equip you with the expert knowledge and practical tools necessary to navigate the complexities of these synthetic transformations, ensuring the efficiency and success of your research endeavors.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the functionalization of the primary amine on the Pyrazolo[1,5-a]pyrazin-3-ylmethanamine core.

Q1: My N-acylation reaction with Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is showing low to no product yield. What is the primary cause?

A1: The principal challenge in the N-acylation of this substrate is the significant steric hindrance around the primary amine.[1] The amine is attached to a methylene group at the 3-position of the rigid, bicyclic Pyrazolo[1,5-a]pyrazine ring system. This sterically congested environment can severely restrict the approach of the acylating agent to the nitrogen atom's lone pair of electrons, leading to slow or incomplete reactions.[2] Common indicators of this issue include the persistence of starting materials and the formation of multiple byproducts due to side reactions under forcing conditions.

Q2: I am observing incomplete conversion even after extended reaction times and increased temperatures. What should I try next?

A2: When facing a stalled reaction, it's crucial to enhance the reactivity of the electrophile (the acylating agent). Standard coupling reagents may be insufficient.[1][3] Consider the following strategies:

  • Switch to a More Potent Coupling Reagent: Move beyond standard carbodiimides like EDC to more powerful uronium or phosphonium salt-based reagents. Reagents such as HATU, HBTU, PyAOP, or COMU are specifically designed for challenging, sterically hindered couplings and can significantly improve yields.[4]

  • Employ a More Reactive Acylating Agent: If you are using a carboxylic acid with a coupling reagent, consider converting the acid to a more reactive acyl chloride or anhydride.[1][3] However, be aware that these highly reactive species can sometimes be difficult to control.[3]

  • Utilize a Catalyst: For particularly stubborn substrates, the addition of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be beneficial. DMAP reacts with the activated carboxylic acid or acylating agent to form a highly reactive intermediate, which is a more potent acylating species.[1]

Q3: Are there alternatives to traditional coupling reagents for forming amide bonds with this hindered amine?

A3: Yes, several alternative strategies can be effective. For instance, the use of phosphonic anhydride (T3P) is a good option for difficult couplings as its byproducts are water-soluble, simplifying purification. Additionally, the combination of 1-Chloro-N,N,2-trimethyl-1-propenylamine (TCFH) with N-methylimidazole (NMI) has shown excellent performance for rapid and high-yielding couplings of challenging substrates. For certain applications, converting the amine to an isocyanate and then reacting it with a Grignard reagent can provide a robust route to highly hindered amides.[2]

Q4: How can I minimize side reactions, such as racemization, when coupling an amino acid to the Pyrazolo[1,5-a]pyrazin-3-ylmethanamine?

A4: Racemization is a significant risk when activating amino acids, especially under harsh conditions.[4] To mitigate this:

  • Choose the Right Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. For highly sensitive substrates, a weaker base such as N-methylmorpholine (NMM) may be preferable.

  • Control the Temperature: Perform the coupling at room temperature or even 0 °C if possible. Avoid elevated temperatures, which can accelerate racemization.[4]

  • Use Additives: Modern coupling reagents like HATU and COMU already incorporate additives (HOAt and OxymaPure®, respectively) that suppress racemization while enhancing reactivity.[4]

Troubleshooting Guide: Overcoming Steric Hindrance

This guide provides a systematic approach to troubleshooting and optimizing the N-acylation of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

Problem: Low or No Conversion

This is the most frequent issue, directly resulting from steric impediment.

Workflow for Troubleshooting Low Conversion

G cluster_0 Initial Observation cluster_1 Strategy 1: Enhance Reagent Reactivity cluster_2 Strategy 2: Optimize Reaction Conditions cluster_3 Outcome A Low/No Product Yield B Switch to High-Potency Coupling Reagent (HATU, PyAOP, COMU) A->B Primary Approach C Convert Carboxylic Acid to Acyl Chloride/Anhydride A->C Alternative E Increase Reaction Temperature Incrementally A->E If reagents are fixed D Add Nucleophilic Catalyst (e.g., DMAP) B->D If still slow G Pre-activate Carboxylic Acid before Amine Addition B->G H Improved Yield B->H C->H D->H F Consider Microwave Irradiation E->F For acceleration F->H G->H

Caption: A logical workflow for optimizing the N-acylation of a hindered amine.

Comparative Data of Coupling Reagents for Hindered Amines

The selection of an appropriate coupling reagent is critical. The table below summarizes the performance and characteristics of several reagents suitable for sterically demanding amide bond formations.

Coupling ReagentClassAdditive IncludedRelative ReactivityKey AdvantagesPotential Issues
HATU Aminium/UroniumHOAtVery HighHigh reactivity, suppresses racemization.[4]Can cause guanidinylation of the amine if used in excess.[4]
PyAOP PhosphoniumHOAtVery HighHighly effective for N-methylated and hindered amino acids; no guanidinylation side reaction.[4]Higher cost; HOAt is potentially explosive.[4]
COMU® UroniumOxymaPure®Extremely HighExcellent racemization suppression; non-explosive; water-soluble byproducts.[4]Higher cost than many alternatives.[4]
T3P® Phosphonic AnhydrideNoneHighEffective for difficult couplings; water-soluble byproducts simplify workup.May require slightly elevated temperatures.
TCFH/NMI ChloroformamidiniumN/AVery HighRapid reactions with very high yields for challenging couplings.TCFH is moisture-sensitive.
Detailed Experimental Protocol: N-Acylation using HATU

This protocol provides a reliable starting point for the N-acylation of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine with a generic carboxylic acid.

Materials:

  • Pyrazolo[1,5-a]pyrazin-3-ylmethanamine (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 10-15 minutes. This pre-activation step allows for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve the Pyrazolo[1,5-a]pyrazin-3-ylmethanamine (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to steric hindrance, the reaction may require several hours (e.g., 4-24 hours) to reach completion.[4]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 0.5 N HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the HATU-Mediated Coupling Mechanism

The following diagram illustrates the key steps in the activation of a carboxylic acid by HATU and subsequent reaction with the amine.

G RCOOH R-COOH (Carboxylic Acid) ActiveEster O-Acyl(tetramethyl)isouronium (Active Ester) RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Amine Pyrazolo-CH2NH2 Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Product Amide Product (R-CONH-CH2-Pyrazolo) Tetrahedral->Product Collapse

Caption: Mechanism of HATU-mediated amide bond formation.

Beyond Acylation: Other Functionalization Strategies

While N-acylation is a primary transformation, the pyrazolo[1,5-a]pyrazine core is amenable to other functionalizations, though these are less commonly focused on the exocyclic amine. C-H functionalization, for instance, can be used to introduce substituents directly onto the heterocyclic ring system.[5][6][7] These methods often employ metal catalysis (e.g., Palladium) to selectively activate C-H bonds at positions such as C3 or C7.[7] Additionally, electrophilic substitution reactions can introduce groups like halogens or nitro groups onto the pyrazole moiety, which can then be used for further derivatization.[8]

References

  • Benchchem. Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • Benchchem. Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines.
  • Benchchem. Technical Support Center: N-Acylation of Hindered Anilines.
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  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. (2014-11-30).
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  • Catalytic cycle for C–H functionalization/annulation of pyrazolidinones. ResearchGate.
  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522.
  • Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C-H Functionalization. CoLab. (2025-01-27).
  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. (2021-07-14).
  • Godoy, A., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. Organic & Biomolecular Chemistry, 15(22), 4825-4834.

Sources

Technical Support Center: Optimizing HPLC Purification of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related nitrogen-containing heterocyclic compounds. As a polar, basic molecule, Pyrazolo[1,5-a]pyrazin-3-ylmethanamine presents unique challenges in reversed-phase chromatography that require a nuanced and systematic approach to overcome.

This guide moves beyond generic protocols to provide a deep, mechanistic understanding of the purification process. We will explore the "why" behind common chromatographic issues and offer field-proven solutions to help you achieve optimal purity, recovery, and throughput.

Part 1: Understanding the Challenge - Know Your Molecule

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is a nitrogen-rich heterocyclic compound. Its structure, featuring a fused pyrazolo-pyrazine core and a primary aminomethyl substituent, dictates its chromatographic behavior.

  • High Polarity: The multiple nitrogen atoms make the molecule highly polar, which can lead to poor retention on traditional C18 columns, especially with high organic mobile phase concentrations.[1]

  • Basic Nature: The primary amine group (methanamine) is basic. At mobile phase pH values below its pKa, this group will be protonated (positively charged). This cationic species can interact strongly and undesirably with residual, negatively charged silanol groups on the surface of standard silica-based stationary phases.[2][3] This secondary interaction is the primary cause of severe peak tailing.[2]

  • Solubility: While soluble in polar organic solvents like DMSO and methanol, its solubility in less polar solvents or aqueous-rich mobile phases at neutral pH can be limited.[4]

These properties necessitate careful method development, focusing on controlling secondary ionic interactions and optimizing retention.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine in a direct question-and-answer format.

Question 1: Why is my peak showing severe tailing or asymmetry?

  • Primary Cause: The protonated amine on your molecule is interacting with deprotonated, acidic silanol groups (Si-O⁻) on the silica stationary phase. This strong ionic interaction causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.[2][3]

  • Solution 1: Mobile Phase Modification (Ion Suppression & Competition):

    • Acidic Modifiers: Add a low concentration (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid (FA) to your mobile phase (both aqueous and organic components). This lowers the pH, protonating the residual silanol groups (Si-OH) and minimizing the ionic interaction.[5] TFA is a strong ion-pairing agent and can significantly improve peak shape, but it can be difficult to remove during post-purification workup.[6] Formic acid is more volatile and often preferred for LC-MS applications.[5][7]

    • Basic Modifiers: Alternatively, adding a small amount of a base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) (0.1%) can be effective.[8][9] This approach deprotonates your analyte, neutralizing its charge, while the TEA itself acts as a competing base, binding to the active silanol sites and shielding your analyte from them.[9]

  • Solution 2: Column Selection:

    • High-Purity, End-Capped Columns: Use a modern, high-purity silica column that has been thoroughly end-capped. End-capping treats most of the residual silanols, reducing the sites available for secondary interactions.

    • Polar-Embedded or Shielded Phases: Consider columns with polar-embedded groups (e.g., carbamate) or other surface shielding technologies. These are designed to prevent the analyte from accessing the underlying silica surface, thus improving the peak shape for basic compounds.[9]

Question 2: My compound has very poor retention and elutes near the solvent front. How can I fix this?

  • Primary Cause: Your compound is too polar for the current conditions. The mobile phase is too "strong" (too much organic solvent), or the stationary phase is not retentive enough.[1]

  • Solution 1: Adjust Mobile Phase:

    • Decrease the initial percentage of the organic solvent (acetonitrile or methanol) in your gradient. Start with a very low organic concentration, such as 0-5%.

    • Ensure your mobile phase pH is in a range that promotes retention. For this basic compound, a higher pH (e.g., pH 7-9) will keep it in its neutral, more retentive form. However, be aware that standard silica columns are not stable above pH 8.[9] A hybrid or polymer-based column may be necessary for high-pH work.

  • Solution 2: Change Stationary Phase:

    • Use a more retentive column. A phenyl-hexyl phase, for example, can offer different selectivity and potentially more retention for aromatic heterocycles through pi-pi interactions.

    • For highly polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to reversed-phase. HILIC uses a polar stationary phase and a high-organic mobile phase, which is ideal for retaining polar analytes.[5]

Question 3: I have low recovery after preparative purification. Where did my compound go?

  • Primary Cause 1: On-Column Decomposition or Irreversible Adsorption: The compound may be degrading on the column, especially if the silica is too acidic, or it may be binding irreversibly to active sites.[6]

  • Solution:

    • First, confirm stability by re-injecting a collected fraction. If the peak area is consistent over time, decomposition in solution is less likely.

    • Flush the column with a very strong solvent after the run to see if any product elutes.[6] For this compound, a flush with a mobile phase containing a higher concentration of modifier or even a different solvent like isopropanol might be effective.

    • Consider using a less acidic column or adding a competing base to the mobile phase as described for peak tailing.[8]

  • Primary Cause 2: Post-Collection Issues:

    • Insolubility: The compound may be precipitating out of the mobile phase once it is collected and separated from the crude mixture.[6]

    • Evaporation Loss: If using a volatile modifier like TFA, co-evaporation with the acidic modifier during solvent removal can lead to sample loss or degradation.[6]

  • Solution:

    • Analyze the eluate immediately after it leaves the detector to quantify the amount present before any workup steps.[6]

    • If using TFA, consider neutralizing the collected fractions with a base like ammonium hydroxide before evaporation.

Question 4: How do I improve separation from a closely eluting impurity?

  • Primary Cause: The selectivity of your current method is insufficient to resolve the two compounds.

  • Solution 1: Modify the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the selectivity of the separation, potentially resolving co-eluting peaks.[10]

  • Solution 2: Adjust the Mobile Phase pH: If the impurity has a different pKa from your target compound, adjusting the mobile phase pH can change the ionization state of one or both compounds, leading to a significant change in retention and improved resolution.[11]

  • Solution 3: Flatten the Gradient: A shallower gradient around the elution time of your compound will increase the separation time and can improve the resolution between closely eluting peaks.

  • Solution 4: Change the Column: A column with a different stationary phase (e.g., C18 to Phenyl-Hexyl) or a column with higher efficiency (smaller particle size or longer length) can provide the necessary resolving power.

Part 3: Systematic Troubleshooting & Workflows

A logical approach is critical when troubleshooting. The following workflow, represented as a diagram, provides a step-by-step guide for addressing poor peak shape, a common starting point for optimization.

HPLC_Troubleshooting_Peak_Shape start Problem: Poor Peak Shape peak_type What is the peak shape? Tailing Fronting Split/Broad start->peak_type tailing_cause Cause: Secondary Interaction with Silanols peak_type:f0->tailing_cause fronting_cause Cause: Column Overload Concentration or Volume Overload peak_type:f1->fronting_cause split_cause Possible Causes Sample Solvent Incompatible Column Void/Damage Clogged Frit peak_type:f2->split_cause tailing_sol1 Solution 1: Add Mobile Phase Modifier 0.1% TFA or Formic Acid (Acidic) 0.1% TEA (Basic) tailing_cause->tailing_sol1 tailing_sol2 Solution 2: Change Column Use High-Purity, End-Capped Column Use Polar-Embedded/Shielded Phase tailing_cause->tailing_sol2 fronting_sol Solution: Reduce Sample Load Dilute Sample Concentration Inject Smaller Volume fronting_cause->fronting_sol split_sol1 Solution: Check Sample Solvent|Dissolve sample in mobile phase if possible split_cause:c0->split_sol1 split_sol2 Solution: Check Column Health Backflush column at low flow rate Replace column if voided split_cause:c1->split_sol2 split_cause:c2->split_sol2

Caption: Troubleshooting workflow for common peak shape issues.

Part 4: Key Experimental Protocols

Protocol 1: Initial Analytical Method Scouting

This protocol establishes a baseline for purification. The goal is to find conditions that provide good retention and peak shape.

  • Column Selection: Start with a modern, high-quality C18 column (e.g., 100 x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A1: Water + 0.1% Formic Acid

    • Mobile Phase B1: Acetonitrile + 0.1% Formic Acid

    • Mobile Phase A2: Water + 0.1% Ammonium Hydroxide (pH ~10, use a pH-stable column only )

    • Mobile Phase B2: Acetonitrile + 0.1% Ammonium Hydroxide

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your crude Pyrazolo[1,5-a]pyrazin-3-ylmethanamine in DMSO. Dilute 1:10 in a 50:50 mixture of Mobile Phase A:B for injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm and 280 nm (or determined lambda max)

    • Gradient:

      Time (min) %B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Execution: Run the gradient with both the formic acid and ammonium hydroxide systems.

  • Analysis: Compare the chromatograms. The formic acid system will likely provide the best peak shape on a standard silica column. The high pH system may offer different selectivity but requires a specialized column. Choose the system that gives the best balance of retention, peak shape, and resolution for the scale-up.

Protocol 2: Scaling Up to Preparative Purification

This protocol details the transition from an optimized analytical method to a preparative scale.

  • Geometric Scaling: Use the analytical conditions from Protocol 1 as a starting point. Scale the flow rate and injection volume based on the column dimensions.

    • Formula for Flow Rate Scaling: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)

    • Example: Scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column: Flow_prep = 1.0 mL/min * (21.2² / 4.6²) ≈ 21 mL/min.

  • Loading Study: Before injecting the entire sample, perform a loading study to determine the maximum amount of crude material that can be loaded without compromising resolution.[12][13]

    • Inject increasing amounts of your sample (e.g., 10 mg, 25 mg, 50 mg) dissolved in a minimal amount of strong solvent (like DMSO) and diluted with mobile phase.

    • Monitor the peak shape and resolution. Stop when the target peak begins to merge with impurities (a phenomenon known as concentration overload).[13]

  • Preparative Run:

    • Column: Select a preparative C18 column (e.g., 150 x 21.2 mm, 5 µm).

    • Sample Preparation: Dissolve the determined maximum load of crude material in the smallest possible volume of DMSO or other suitable solvent.

    • Gradient Adjustment: The preparative gradient may need slight adjustments. Often, the gradient delay volume of a preparative system is larger, requiring an initial isocratic hold.

    • Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold of your target peak.

  • Post-Purification Analysis:

    • Analyze all collected fractions using the optimized analytical method to confirm purity.

    • Pool the pure fractions, and remove the solvent under reduced pressure. Be mindful of potential compound stability issues during solvent evaporation.[6]

References

  • PubChem. (n.d.). Pyrazolo[1,5-A]pyridin-3-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Shishkina, I., & Smolenkov, A. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride. Retrieved from [Link]

  • Chromatography Forum. (2007). loss of compound during HPLC purification. Retrieved from [Link]

  • YouTube. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. Retrieved from [Link]

  • Gilson. (n.d.). Dealing with excess: The art of preparative liquid chromatography. Learning Hub. Retrieved from [Link]

  • Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. Retrieved from [Link]

  • Lee, D. (n.d.).
  • MDPI. (2024, June 26). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrazin-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Welch Materials. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Phenomenex. (n.d.). The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Retrieved from [Link]

Sources

Reducing unwanted byproducts in Pyrazolo[1,5-a]pyrazin-3-ylmethanamine coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is a versatile bicyclic heteroaryl building block frequently utilized in medicinal chemistry, particularly in the 1[1]. Structurally, it features a primary aliphatic amine (methanamine) separated from an electron-deficient pyrazolo[1,5-a]pyrazine core by a methylene bridge.

Because the primary amine is sterically unhindered, it is highly nucleophilic. However, the electron-withdrawing nature of the adjacent heterocycle slightly modulates its pKa compared to simple alkylamines. This unique electronic and steric profile makes it highly susceptible to specific side reactions—most notably guanidinylation during amide couplings and over-alkylation during reductive aminations.

Troubleshooting FAQs: Amide Coupling Byproducts

Q1: Why am I observing a +99 Da mass adduct when coupling Pyrazolo[1,5-a]pyrazin-3-ylmethanamine using HATU or HBTU?

A1: Formation of a Tetramethylguanidinium Byproduct. When using uronium-based coupling reagents like HATU or HBTU, the typical desired pathway is the activation of the carboxylic acid. However, highly nucleophilic, unhindered primary amines like Pyrazolo[1,5-a]pyrazin-3-ylmethanamine can2[2]. This side reaction forms a stable 2-substituted 1,1,3,3-tetramethylguanidinium (TMG) salt, which3[3].

  • Causality: Strong, unhindered bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) accelerate this direct nucleophilic attack.

  • Solution: Switch the base to 2,6-lutidine. The steric bulk of 2,6-lutidine effectively suppresses the amine's attack on HATU while 2[2]. Alternatively,4[4].

Q2: How do I prevent epimerization of my chiral carboxylic acid during this coupling?

A2: Mitigating Oxazolone Formation. If the carboxylic acid is sterically hindered, the aminolysis step with the heteroaryl methanamine can be sluggish. This delay allows the activated ester to cyclize into an oxazolone intermediate, which5[5].

  • Causality: Prolonged exposure of the activated acid to strong bases (like DIPEA) promotes racemization.

  • Solution: Use N-methylmorpholine (NMM) instead of DIPEA. NMM is less basic (aqueous pKa = 7.38) and5[5]. Additionally, incorporating additives like HOAt or OxymaPure accelerates the aminolysis step, outcompeting the epimerization pathway.

Visualization: Amide Coupling vs. Guanidinylation Pathway

G A Pyrazolo[1,5-a]pyrazin- 3-ylmethanamine Amide Desired Amide (Target) A->Amide Guanidine Tetramethylguanidinium Byproduct (+99 Da) A->Guanidine Direct Attack (Excess HATU/Base) B Carboxylic Acid ActiveEster OAt Active Ester B->ActiveEster Activation HATU HATU / Base (e.g., DIPEA) HATU->ActiveEster HATU->Guanidine ActiveEster->Amide + Amine

Caption: Competing pathways in HATU coupling: amidation vs. unwanted guanidinylation.

Troubleshooting FAQs: Reductive Amination Byproducts

Q3: During reductive amination with aldehydes, I observe significant amounts of bis-alkylated tertiary amine. How do I favor the secondary amine?

A3: Controlling Over-alkylation. Reductive amination is a 6[6]. However, the secondary amine formed after the initial reductive amination is often more nucleophilic than the starting primary amine, leading to a second reaction with the aldehyde to form a tertiary amine byproduct.

  • Causality: If the reducing agent is too active or present simultaneously with the aldehyde and amine, reduction occurs before complete imine formation, leaving unreacted aldehyde available for over-alkylation.

  • Solution: Employ a step-wise protocol. Pre-form the imine using a dehydrating agent (e.g., Ti(OiPr)4) before adding the reducing agent. Use Sodium triacetoxyborohydride (NaBH(OAc)3) in weakly acidic conditions (pH 4-5); this selectively protonates the newly formed secondary amine, rendering it non-nucleophilic and 6[6].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the impact of different reagent/base combinations on the coupling of unhindered heteroaryl methanamines, synthesizing data from process chemistry optimizations[2][4][5].

Coupling ReagentBaseAmidation Yield (%)Guanidinylation (%)Epimerization RiskRecommended Use Case
HATU DIPEA60 - 75%15 - 30%LowFast couplings, non-chiral acids
HATU 2,6-Lutidine> 90%< 2%LowSterically hindered acids
EDC/HOBt DIPEA80 - 85%0%ModerateStandard couplings, cost-effective
T3P (50% in EtOAc)NMM> 85%0%Very LowScale-up, water-soluble byproducts

Validated Experimental Protocols

Protocol 1: Guanidinylation-Free Amide Coupling using T3P

This protocol utilizes Propylphosphonic anhydride (T3P) to completely eliminate uronium-based byproducts while minimizing epimerization through the use of NMM[4][5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.0 eq) and Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride (1.05 eq) in anhydrous EtOAc or DMF to achieve a 0.2 M concentration.

    • Self-Validation Checkpoint: Observe the solution. A cloudy suspension indicates the amine salt is not fully soluble. If using EtOAc, add up to 10% v/v DMF until the solution clarifies.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add N-methylmorpholine (NMM) (3.0 eq) dropwise.

    • Causality: NMM (pKa ~7.4) is basic enough to neutralize the hydrochloride salt and drive the reaction, but weak enough to prevent base-catalyzed oxazolone formation (epimerization)[5].

  • Activation: Add T3P (50% wt solution in EtOAc, 1.5 eq) dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2-4 hours.

    • Self-Validation Checkpoint: Take a 10 µL aliquot, dilute in 1 mL MeCN/H2O, and analyze via LC-MS. You should observe the product mass without any +99 Da (guanidinium) or +100 Da (N-acylurea) adducts.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: T3P byproducts are 4[4], ensuring a clean organic layer post-extraction without the need for complex chromatography.

Protocol 2: Step-Wise Reductive Amination to Prevent Over-Alkylation

This protocol ensures the selective formation of the secondary amine by pre-forming the imine and utilizing pH-controlled reduction.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Pyrazolo[1,5-a]pyrazin-3-ylmethanamine (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq).

    • Causality: Ti(OiPr)4 acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive imine formation to completion, preventing free aldehyde from participating in over-alkylation later.

  • Incubation: Stir at room temperature for 4-6 hours.

    • Self-Validation Checkpoint: Analyze via 1H NMR (take a small aliquot, evaporate, dissolve in CDCl3). The disappearance of the aldehyde proton (~9-10 ppm) and appearance of the imine proton (~8 ppm) confirms completion.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in small portions.

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces imines over aldehydes. The acetic acid byproduct maintains a slightly acidic pH, protonating the resulting secondary amine and preventing it from reacting further.

  • Workup: Quench carefully with 1N NaOH to break the titanium emulsion. Filter through a pad of Celite, wash with DCM, and separate the layers. Extract the aqueous layer with DCM, dry the organics over Na2SO4, and concentrate.

Visualization: Step-Wise Reductive Amination Workflow

RA_Workflow Start Aldehyde + Pyrazolo[1,5-a] pyrazin-3-ylmethanamine Imine Imine Intermediate (Monitor via 1H NMR) Start->Imine Ti(OiPr)4 (Dehydration) Reduction Add NaBH(OAc)3 at 0 °C Imine->Reduction Product Secondary Amine (Target) Reduction->Product pH 4-5 (Protonates Product) Byproduct Tertiary Amine (Over-alkylation) Reduction->Byproduct Excess Aldehyde / High pH

Caption: Step-wise reductive amination workflow preventing tertiary amine over-alkylation.

References

  • Reductive sp3-sp2 Coupling Reactions Enable Late-Stage Modification of Pharmaceuticals Source: NIH (National Institutes of Health) URL:[Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals Source: ResearchGate URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: PMC (NIH) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Addressing stability and degradation issues of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the stability and degradation challenges encountered when working with this compound in aqueous media. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from a mechanistic standpoint to provide effective and scientifically grounded solutions.

Issue 1: My aqueous solution of the compound develops a yellow or brown tint over a short period.

Question: I prepared a stock solution of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine in a standard phosphate-buffered saline (PBS) at pH 7.4. Within a few hours at room temperature, the solution turned from colorless to yellow. What is causing this discoloration, and how can I prevent it?

Answer:

Plausible Cause: Oxidative Degradation

The observed discoloration is a classic indicator of oxidation. The Pyrazolo[1,5-a]pyrazin-3-ylmethanamine structure contains two primary sites susceptible to oxidation: the electron-rich pyrazole ring and, more significantly, the exocyclic primary amine of the methanamine group.[1][2]

  • Amine Oxidation: Primary amines can be readily oxidized to form nitroso or nitro compounds, which are often colored. This process can be catalyzed by trace metal ions (Fe³⁺, Cu²⁺) present in buffers, exposure to atmospheric oxygen, and light.

  • Ring Oxidation: The fused heterocyclic system itself can be oxidized, potentially forming N-oxides or other chromophoric species that absorb visible light.[3]

This oxidative cascade is often a free-radical process, which can be initiated by common laboratory conditions.

Solutions & Protocols

  • Solvent and Buffer Preparation:

    • Deoxygenate Your Solvent: Before dissolving the compound, thoroughly degas the aqueous buffer. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using the freeze-pump-thaw method for more sensitive applications.

    • Use High-Purity Water: Employ HPLC-grade or Milli-Q® water to minimize metal ion contamination.

  • pH Adjustment and Buffer Selection:

    • Lower the pH: The primary amine group is the most likely site of initial oxidation. By lowering the pH to a mildly acidic range (e.g., pH 4.5-6.0), the amine group becomes protonated (-CH₂NH₃⁺). This protonated form is significantly less susceptible to oxidation than the free base.

    • Buffer Choice: Consider using a citrate or acetate buffer. Citrate has the added benefit of acting as a chelating agent, which sequesters catalytic metal ions.[4]

  • Inclusion of Antioxidants:

    • For long-term storage or demanding applications, consider adding a suitable antioxidant to the formulation. The choice of antioxidant should be compatible with your downstream assays.

AntioxidantTypical ConcentrationNotes
L-Ascorbic Acid0.01 - 0.1% (w/v)Water-soluble. Can act as a pro-oxidant in the presence of metal ions if not used carefully. Best used with a chelating agent.
Sodium Metabisulfite0.01 - 0.1% (w/v)Effective oxygen scavenger. Can be reactive with other components.
L-Methionine0.1 - 1.0 mg/mLCan sacrificially scavenge oxidative species, protecting the target compound.
  • Storage Conditions:

    • Store stock solutions frozen at -20°C or -80°C under an inert atmosphere (e.g., argon-filled vials).

    • Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.

Issue 2: I am observing a progressive loss of compound potency or inconsistent results in my cell-based/enzymatic assays.

Question: My dose-response curves are inconsistent, and it seems the effective concentration of my compound is decreasing in my assay medium over the 24-hour experiment. What could be happening?

Answer:

Plausible Cause: Hydrolytic and/or pH-Driven Degradation

While the Pyrazolo[1,5-a]pyrazine core is relatively stable, fused N-heterocyclic systems can be susceptible to degradation under certain pH conditions, especially over extended incubation times at physiological temperature (37°C).[5] The loss of potency suggests that the parent molecule is being converted into one or more inactive degradation products.

  • pH Instability: The stability of pyrazolo[1,5-a]pyrimidine-based compounds, a structurally similar class, has been shown to be significantly impacted under acidic conditions.[5] It is plausible that either acidic or basic microenvironments could promote ring-opening or other structural rearrangements.

  • Interaction with Media Components: Complex cell culture media contain numerous components. The primary amine on your compound could potentially react with aldehydes or ketones (e.g., reducing sugars like glucose) present in the media, especially at 37°C, via a Maillard-like reaction.[4][6]

Solutions & Protocols

  • Conduct a Forced Degradation Study (Protocol): To understand the compound's liabilities, a systematic forced degradation study is essential.[7][8] This will reveal its sensitivity to pH, oxidation, and light under accelerated conditions.

    Objective: To identify the primary degradation pathways for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

    Methodology:

    • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.

    • Stress Conditions: For each condition, dilute the stock to a final concentration of 50-100 µg/mL.

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 8, and 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 8, and 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 2, 8, and 24 hours.

      • Photostability: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for 24 hours. Keep a control sample wrapped in foil.

      • Thermal: Heat the solution at 60°C for 24 hours (in the dark).

    • Sample Analysis:

      • At each time point, withdraw an aliquot. Neutralize the acid/base samples.

      • Analyze all samples by a stability-indicating HPLC-UV method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).

      • Monitor for the decrease in the parent peak area and the appearance of new peaks (degradants).

  • Assay Design and Execution:

    • Minimize Incubation Time: If possible, design shorter assays.

    • Fresh Preparations: Prepare fresh dilutions of the compound from a frozen, protected stock solution immediately before each experiment. Do not use aged dilutions.

    • Vehicle Control: Ensure your vehicle control (e.g., DMSO) is not contaminated with peroxides, which can occur with improper storage of solvents like THF.

Visualizing Degradation & Experimental Workflow

To better understand the potential chemical changes and the process for investigating them, refer to the following diagrams.

G cluster_0 Potential Degradation Pathways parent Pyrazolo[1,5-a]pyrazin-3-ylmethanamine oxidized_amine Oxidized Amine Product (e.g., Nitroso, Imine) parent->oxidized_amine O₂, Metal Ions, Light n_oxide Ring N-Oxide parent->n_oxide H₂O₂ hydrolyzed Hydrolyzed/Ring-Opened Product parent->hydrolyzed Strong Acid/Base, Heat

Caption: Potential degradation pathways for the parent compound.

G cluster_stress Apply Stress Conditions (ICH Q1A/Q1B) start Start: Prepare Stock Solution (e.g., 1 mg/mL in ACN) aliquot Aliquot Stock into Test Conditions start->aliquot acid Acid (0.1M HCl, 60°C) base Base (0.1M NaOH, 60°C) oxid Oxidative (3% H₂O₂, RT) photo Photolytic (UV/Vis Light, RT) thermal Thermal (60°C, Dark) control Control (No Stress, RT) quench Quench/Neutralize Reactions at Timepoints acid->quench base->quench oxid->quench photo->quench thermal->quench control->quench analyze Analyze by Stability-Indicating HPLC-UV/MS quench->analyze end End: Identify Degradants & Determine Pathways analyze->end

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and pH for long-term storage of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine in an aqueous solution?

For optimal stability, we recommend preparing stock solutions in an aprotic organic solvent like DMSO or DMA and storing them at -80°C under an inert atmosphere. For aqueous working solutions, a deoxygenated acidic buffer (pH 4.5-6.0), such as a 10-50 mM citrate buffer, is recommended. Store aqueous solutions frozen and protected from light, and use them within a short period after preparation.

Q2: Are there any common pharmaceutical excipients I should avoid when formulating this compound?

Yes. Given the primary amine moiety, you must exercise caution with certain excipients.[4][9][10][11][12]

Excipient ClassCompatibility IssueRationale
Reducing Sugars High Risk Includes lactose, dextrose, and glucose. Can undergo Maillard reaction with the primary amine, leading to degradation and discoloration (browning).[6]
Aldehyde/Ketone Impurities Moderate Risk Some excipients (e.g., certain grades of PEG) can contain aldehyde impurities that can react with the amine to form imines.
High Water Activity Excipients Moderate Risk Excipients with high "free water" content can accelerate hydrolytic degradation pathways.[9]

Q3: How can I confirm the identity of degradation products?

The most powerful technique is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). By comparing the mass-to-charge ratio (m/z) of the degradation peaks with the parent compound, you can infer the chemical modification (e.g., an increase of 16 Da suggests the addition of an oxygen atom). For unambiguous structural elucidation, the degradant may need to be isolated using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Q4: My compound is delivered as a hydrochloride (HCl) salt. Does this affect how I should handle it?

Yes. An HCl salt means the compound is already protonated at the primary amine. When you dissolve it in neutral water, the resulting solution will be slightly acidic, which is beneficial for stability. Be mindful that adding a strong base to deprotonate the salt fully will make the amine more susceptible to oxidation. Always confirm the final pH of your solution after dissolution and adjust as needed with your chosen buffer system.

References

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  • Barlin, G. B., & Brown, W. V. (1982). Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 1, 29-34. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. Available at: [Link]

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  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Available at: [Link]

  • Rao, N., et al. (2021). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 10(1), 1-10. Available at: [Link]

  • Wang, Z., et al. (2021). Oxidative Ring-Opening of 1H-Pyrazol-5-amines and Its Application in Constructing Pyrazolo-Pyrrolo-Pyrazine Scaffolds by Domino Cyclization. Chemistry – An Asian Journal, 16(15), 2055-2059. Available at: [Link]

  • Quiroga-Varela, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available at: [Link]

  • Ahmad, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Lindsay-Scott, P. J., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4796-4800. Available at: [Link]

  • Hauf, M., et al. (2022). Exploration of Pyrazolo[1,5-a]pyrimidines as Membrane-Bound Pyrophosphatase Inhibitors. ChemMedChem, 17(10), e202200052. Available at: [Link]

  • Hilaris Publisher. (n.d.). Excipients: Essential for Drug Stability and Deliver. Journal of Pharmaceutics & Drug Delivery Research. Available at: [Link]

  • Pharma Focus Europe. (2025, October 3). Role of Excipients in Drug Formulation. Available at: [Link]

  • Pharmaceutical Technology. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Pifferi, G., & Restani, P. (2013, April 18). The central role of excipients in drug formulation. European Pharmaceutical Review. Available at: [Link]

  • Rojas-Mayorquín, C., et al. (2021). Pyrazolo[1,5-a]pyrimidinium Salts for Cyanide Sensing: A Performance and Sustainability Study of the Probes. ACS Omega, 6(36), 23398-23408. Available at: [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. KEGG PATHWAY. Available at: [Link]

  • Google Patents. (n.d.). CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. Available at: [Link]

  • Kim, H. Y., et al. (2022). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. Food Science and Technology, 42, e97521. Available at: [Link]

  • Pawar, S. S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Available at: [Link]

  • Turesky, R. J., & Vouros, P. (2004). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Environmental and Molecular Mutagenesis, 44(4), 302-316. Available at: [Link]

  • Johns, B. A., et al. (2023). Synthesis of Pyrazolo[1,5-a]pyridinyl, Pyrazolo[1,5-a]quinolinyl, and Pyrazolo[5,1-a]isoquinolinyl Sulfonyl Fluorides via a [3 + 2] Annulation. The Journal of Organic Chemistry, 88(5), 2969-2980. Available at: [Link]

  • Kos, J., et al. (2008). Pyrazolo[1,5-a][1][4][9]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles, 75(7), 1575-1615. Available at: [Link]

  • Bhat, A. R., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Quiroga-Varela, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5433. Available at: [Link]

  • Rojas-Mayorquín, C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(66), 40383-40392. Available at: [Link]

  • Ren, Y., et al. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Environmental Science and Pollution Research, 29(24), 35919-35931. Available at: [Link]

  • Maslov, M. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6608. Available at: [Link]

  • Kumar, A., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 585. Available at: [Link]

  • Martin, M. P., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem, 18(12), e202300108. Available at: [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. Available at: [Link]

  • Kumar, A., et al. (2025). Two-step preparation of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines 30. ResearchGate. Available at: [Link]

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Resolving overlapping NMR peaks in Pyrazolo[1,5-a]pyrazin-3-ylmethanamine spectral analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the NMR spectral analysis of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with NMR peak overlap while characterizing this complex N-heterocyclic compound. As a molecule with multiple aromatic protons in distinct electronic environments and a flexible sidechain, its one-dimensional (1D) ¹H NMR spectrum can often present significant challenges in resolution and assignment.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our approach is grounded in fundamental NMR principles and advanced spectroscopic techniques, explaining not just what to do, but why each step is scientifically sound.

Section 1: Understanding the Molecule & Predicting Overlap (FAQs)

This section addresses foundational questions about the expected NMR spectrum of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine and provides a logical workflow for initial troubleshooting.

Q1: What are the expected ¹H and ¹³C NMR chemical shift regions for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine?

A1: An exact prediction requires experimental data for the specific compound and solvent. However, based on the known spectra of related pyrazolo[1,5-a]pyrimidine and pyrazine systems, we can estimate the chemical shift regions.[1][2] The fused heterocyclic core creates a unique electronic environment where aromatic protons can have closely spaced chemical shifts.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Proton/Carbon AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale & Potential Issues
H-2 (pyrazole ring)~8.0 - 8.5~135 - 145Typically a singlet, but can be broadened by quadrupolar coupling from adjacent nitrogen.
H-5 (pyrazine ring)~8.5 - 9.0~140 - 150Expected to be the most downfield aromatic proton due to the influence of two adjacent nitrogen atoms.
H-6 (pyrazine ring)~7.8 - 8.3~120 - 130Likely to be a doublet, coupled to H-5. Its proximity to H-2 could lead to overlap.
-CH₂- (methanamine)~3.9 - 4.5~40 - 50Chemical shift is highly dependent on solvent and protonation state. Prone to overlapping with residual solvent peaks (e.g., water).
-NH₂ (methanamine)Highly variable (1.5 - 3.5)N/AOften a broad singlet due to chemical exchange and quadrupolar broadening. May exchange with D₂O.
Q2: Which proton signals are most likely to overlap?

A2: Based on the predicted chemical shifts, two primary regions of peak overlap are anticipated:

  • Aromatic Region: The signals for the three aromatic protons (H-2, H-5, and H-6) are all expected to appear in a relatively narrow range of ~7.8-9.0 ppm.[2] This can result in a complex and poorly resolved multiplet, making definitive assignment from a 1D spectrum alone nearly impossible.

  • Aliphatic/Solvent Region: The methylene (-CH₂-) protons are in a region that can easily overlap with residual water or other solvent impurities. The broad nature of the amine (-NH₂) peak can also obscure underlying signals.

Q3: What is the basic troubleshooting workflow I should follow when I encounter peak overlap?

A3: A systematic approach is crucial. Start with simple, non-invasive methods before moving to more complex and time-consuming experiments. The goal is to introduce a new variable that affects the chemical shifts of the overlapping nuclei differently.

G cluster_0 Troubleshooting Workflow for Overlapping Peaks A 1. Initial Observation: 1D ¹H NMR shows peak overlap B 2. Simple Adjustments (Modify Sample Environment) A->B Start here C Change Solvent (e.g., CDCl₃ to DMSO-d₆ or Benzene-d₆) B->C Test intermolecular interactions D Vary Temperature (Increase or decrease in 10-20K increments) B->D Test conformational or exchange effects E 3. Advanced Experiments (2D NMR Spectroscopy) C->E If overlap persists D->E If overlap persists F Homonuclear Correlation (COSY, TOCSY) E->F For ¹H-¹H connectivity G Heteronuclear Correlation (HSQC, HMBC) E->G For ¹H-¹³C connectivity H Successful Resolution & Assignment F->H G->H G cluster_1 Variable Temperature (VT) NMR Decision Workflow A 1. Identify Overlap in Room Temp (298K) Spectrum B 2. Choose Temperature Direction A->B C Increase Temperature (e.g., to 318K) B->C To disrupt H-bonding or increase conformational exchange D Decrease Temperature (e.g., to 278K) B->D To slow exchange or favor a single conformer E 3. Acquire Spectra Incrementally (e.g., every 10K) C->E D->E F 4. Analyze Spectra: Did peaks resolve? E->F G Yes: Optimal temperature found. Assign peaks. F->G Resolution Improved H No: Try opposite temperature direction. F->H No Improvement I No: Overlap is not temperature-dependent. Proceed to 2D NMR. H->I

Caption: Decision workflow for a variable temperature NMR experiment.

Methodology:

  • Sample and Instrument Preparation:

    • Use a proper NMR tube rated for VT work (e.g., Pyrex).

    • Ensure the solvent's boiling and freezing points are outside your target temperature range. [3]DMSO-d₆ is excellent for a wide range (-60°C to 120°C).

    • Use the correct spinner (PEEK or ceramic) for VT experiments. [4]2. Experiment Execution:

    • Acquire a standard ¹H spectrum at your starting temperature (e.g., 298K).

    • Incrementally change the temperature using the spectrometer's VT controller. Crucially, allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before re-shimming and acquiring the next spectrum. [3] * Acquire a 1D ¹H spectrum at each temperature increment (e.g., 298K, 308K, 318K, etc.).

  • Data Analysis:

    • Stack the spectra to visually track how each peak's chemical shift changes with temperature.

    • Identify the temperature at which the best resolution is achieved.

References

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • J-STAGE. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • ACS Publications. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2026). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Chapter 8: Pure Shift 2D NMR Spectroscopy. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • National Science Foundation Public Access Repository. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Effects of NMR Spectral Resolution on Protein Structure Calculation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidines. A combined multinuclear magnetic resonance (1H, 13C, 15N, 19F) and DFT approach to their structural assignment. Retrieved from [Link]

  • Northwestern University. (n.d.). Variable Temperature (VT) Control for NMR. Retrieved from [Link]

  • ChemRxiv. (n.d.). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Retrieved from [Link]

  • ACS Publications. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Retrieved from [Link]

  • ResearchGate. (2013). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

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Technical Support Center: Crystallization of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality single crystals of this important class of nitrogen-containing heterocycles. The unique structural features of these compounds, including multiple hydrogen bond donors and acceptors, can present specific challenges during crystallization. This resource aims to address these challenges with scientifically grounded and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: My Pyrazolo[1,5-a]pyrazin-3-ylmethanamine derivative is an oil and won't crystallize. What is the first thing I should check?

A: The first and most critical step is to verify the purity of your compound. Oiling out is often a sign of impurities that inhibit the formation of a crystal lattice. A purity of at least 90-95% is recommended before attempting crystallization.[1] If impurities are present, an additional purification step, such as column chromatography, is advised.

Q2: What are the best starting solvents for crystallizing these derivatives?

A: Pyrazole derivatives generally exhibit good solubility in polar aprotic solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] Polar protic solvents such as ethanol and methanol are also commonly used.[2][3] A good starting point is to screen a range of these solvents to find one in which your compound is sparingly soluble at room temperature but dissolves upon gentle heating.

Q3: I'm getting very small, needle-like crystals. How can I grow larger, more well-defined crystals?

A: The formation of small or needle-like crystals often indicates that the crystallization process is happening too quickly.[4][5] To encourage the growth of larger crystals, you need to slow down the rate of nucleation and crystal growth.[4][6] This can be achieved by reducing the rate of solvent evaporation, slowing the cooling process, or using a vapor diffusion method with a less volatile anti-solvent.[1][6]

Q4: Can pH adjustment help in the crystallization of my Pyrazolo[1,5-a]pyrazin-3-ylmethanamine derivative?

A: Yes, pH can be a critical factor. The pyrazole ring and the methanamine group are both basic.[7] In acidic conditions, these can be protonated to form salts, which often have significantly different solubility profiles and may crystallize more readily.[7][8] Experimenting with the addition of a small amount of a suitable acid to form a salt in situ can be a powerful strategy.[8]

Q5: How long should I wait for crystals to form?

A: Crystallization can take anywhere from a few hours to several weeks.[9] It is crucial to leave your experiments undisturbed during this time, as vibrations can disrupt crystal growth.[10][11] It's good practice to set up multiple crystallization experiments in parallel and monitor them periodically without moving them.

Troubleshooting Guide

Problem 1: No Crystals Form, Solution Remains Clear

If your solution remains clear and no crystals have formed after a significant period, it is likely that your solution is not supersaturated.

Potential Causes & Solutions:

  • Solution is too dilute: The concentration of your compound is below the saturation point.

    • Solution: Slowly evaporate the solvent to increase the concentration. This can be done by covering the vial with parafilm and punching a few small holes in it.[6][10]

  • Solvent is too good: The compound is highly soluble in the chosen solvent, even at lower temperatures.

    • Solution: Introduce an "anti-solvent" in which your compound is insoluble. This can be done through vapor diffusion or by carefully layering the anti-solvent on top of your solution.[1]

  • Nucleation is inhibited: The solution is clean and free of nucleation sites.

    • Solution: Try scratching the inside of the vial with a glass rod to create nucleation sites.[8] Alternatively, if you have previously obtained crystals, you can add a tiny seed crystal to induce crystallization.[8]

Problem 2: Formation of Oil or Amorphous Precipitate

This is a common issue when the supersaturation is too high, causing the compound to come out of solution too quickly.[4]

Potential Causes & Solutions:

  • Supersaturation is too high: The concentration of the compound is far above the saturation point.

    • Solution: Redissolve the oil or precipitate by adding more of the "good" solvent and then attempt a slower crystallization method, such as vapor diffusion with a less volatile anti-solvent.[1]

  • Cooling is too rapid: A sudden drop in temperature can cause the compound to crash out of solution.

    • Solution: Employ a slow cooling method. Dissolve your compound in a suitable solvent at an elevated temperature and then allow it to cool to room temperature very slowly. This can be achieved by placing the vial in a Dewar flask filled with warm water.[4][6]

  • Presence of impurities: As mentioned in the FAQs, impurities can significantly hinder crystallization.

    • Solution: Re-purify your compound.

Problem 3: Poor Crystal Quality (Small, Clustered, or Needle-like)

This is often a result of rapid crystal growth.

Potential Causes & Solutions:

  • High rate of nucleation: Too many crystals are forming at once, competing for the available material.

    • Solution: Use a lower concentration of your compound to reduce the number of nucleation events. Also, ensure your crystallization vessel is very clean to minimize unintended nucleation sites.[10]

  • Rapid solvent evaporation: The solvent is evaporating too quickly, leading to rapid supersaturation.

    • Solution: Slow down the evaporation rate by reducing the size of the opening of your vial or by placing the experiment in a cooler environment.[1][9]

  • Inappropriate solvent system: The chosen solvent may favor a particular crystal habit that is not ideal.

    • Solution: Experiment with different solvent systems. A mixture of solvents can sometimes promote the growth of better-quality crystals.[10]

Problem 4: Difficulty with Reproducibility

Inconsistent results between batches can be frustrating and often point to subtle variations in experimental conditions.

Potential Causes & Solutions:

  • Variability in compound purity: Even small differences in impurity profiles between batches can affect crystallization.

    • Solution: Ensure a consistent purification protocol for your compound and verify the purity of each batch before attempting crystallization.

  • Inconsistent environmental conditions: Fluctuations in temperature and vibrations can impact crystal growth.

    • Solution: Conduct your crystallization experiments in a controlled environment with minimal temperature fluctuations and away from sources of vibration.[10][11]

  • Polymorphism: Your compound may exist in multiple crystalline forms (polymorphs), and different conditions may favor the formation of different polymorphs.[12][13]

    • Solution: Carefully document and control all experimental parameters, including solvent, temperature, concentration, and cooling rate, to consistently obtain the desired polymorph.

Key Crystallization Parameters and Optimization Strategies

Solvent Selection

The choice of solvent is the most critical factor in successful crystallization.[1] An ideal solvent will dissolve the compound when heated but have low solubility at room temperature or below.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOOften provide good solubility for pyrazole derivatives.[2]
Polar Protic Ethanol, Methanol, IsopropanolCapable of hydrogen bonding, which can influence crystal packing.[2][3]
Non-Polar Toluene, Hexane, DichloromethaneCan be used as anti-solvents or in solvent mixtures.[2]
Common Crystallization Techniques
1. Slow Evaporation

This is often the simplest method. A nearly saturated solution of the compound is prepared and the solvent is allowed to evaporate slowly over time.[4][6]

2. Slow Cooling

This technique relies on the principle that the solubility of most solids decreases as the temperature is lowered. A saturated solution is prepared at an elevated temperature and then cooled slowly.[4][6]

3. Vapor Diffusion

This is a highly effective method, especially for small amounts of material.[1] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[1][9]

Experimental Protocols

Protocol 1: General Crystallization Screening by Slow Evaporation
  • Preparation: In separate small, clean vials, dissolve 5-10 mg of your Pyrazolo[1,5-a]pyrazin-3-ylmethanamine derivative in a minimum amount of various solvents from the screening table above.

  • Dissolution: Gently warm the vials if necessary to achieve complete dissolution.

  • Evaporation: Cover the vials with parafilm and puncture 1-3 small holes with a needle.[10]

  • Incubation: Place the vials in a vibration-free location and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion Setup
  • Inner Vial: Dissolve 2-5 mg of your compound in a small volume (e.g., 0.5 mL) of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Outer Vial: In a larger vial, add a layer (e.g., 2-3 mL) of a volatile "anti-solvent" (one in which your compound is insoluble).

  • Assembly: Carefully place the inner vial inside the outer vial, ensuring the two solvents do not mix.

  • Sealing: Seal the outer vial tightly and leave it undisturbed.

Visualizing Crystallization Workflows

Troubleshooting Workflow: No Crystals Observed

No_Crystals_Troubleshooting start Start: No Crystals Formed check_purity Check Compound Purity (>95%) start->check_purity repurify Repurify Compound check_purity->repurify Impure increase_conc Increase Concentration (Slow Evaporation) check_purity->increase_conc Purity OK repurify->start add_antisolvent Add Anti-Solvent (Vapor Diffusion) increase_conc->add_antisolvent Still no crystals success Crystals Obtained increase_conc->success Success induce_nucleation Induce Nucleation (Scratching/Seeding) add_antisolvent->induce_nucleation Still no crystals add_antisolvent->success Success induce_nucleation->success Success

Caption: Decision tree for troubleshooting when no crystals are formed.

References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • The Slow Evaporation Method. (n.d.). Retrieved from [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). Acta Crystallographica Section A: Foundations and Advances. Retrieved from [Link]

  • A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent. (2005). Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

  • How to crystallize your sample. (2026). X-ray Core - KU Leuven. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]

  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion. (n.d.). Methods in Molecular Biology. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole Derivatives. (2026). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). Molecules. Retrieved from [Link]

  • Crystallisation Techniques. (2006). Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules. Retrieved from [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (2025). At Tianming Pharmaceutical. Retrieved from [Link]

  • Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? (2016). RSC Advances. Retrieved from [Link]

  • A Practical Approach for Using Solubility to Design Cooling Crystallisations. (2009). Organic Process Research & Development. Retrieved from [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024). Achieve Chem. Retrieved from [Link]

  • Can anyone please suggest the best method to grow the crystals for organic compounds. (2015). ResearchGate. Retrieved from [Link]

  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. (2021). Regis Technologies. Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. (2018). Iraqi National Journal of Chemistry. Retrieved from [Link]

  • Crystallization Challenges in Pharmaceutical Products. (2025). Zhanghua Dryer. Retrieved from [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025). Retrieved from [Link]

  • Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025). Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Improving the Crystallization Process for Optimal Drug Development. (2014). American Laboratory. Retrieved from [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). bioRxiv. Retrieved from [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). Molecules. Retrieved from [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. (2020). SciSpace. Retrieved from [Link]

  • A NEW METHOD FOR THE PREPARATION OF NITROGEN- CONTAINING HETEROCYCLES USING DIPHENYLSULFONIUM TRIFLATES. (2004). Heterocycles. Retrieved from [Link]

  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. (2021). International Journal of Advanced Research in Science & Technology. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to Privileged Scaffolds: A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyrazine Cores in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry, certain heterocyclic structures are deemed "privileged" for their ability to bind to multiple, diverse biological targets. The pyrazolo[1,5-a]pyrimidine scaffold is a quintessential example, forming the core of numerous approved drugs and clinical candidates targeting everything from protein kinases to GABA receptors.[1][2] Its bioisostere, the pyrazolo[1,5-a]pyrazine scaffold, presents a subtle yet significant structural alteration that offers medicinal chemists a valuable alternative for fine-tuning pharmacological properties.

This guide provides an in-depth comparison of these two critical scaffolds. While the specific derivative, Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, is not widely documented as a standalone therapeutic agent, its parent pyrazine core offers a compelling case study against the more established pyrimidine system. We will dissect their structural nuances, synthetic accessibility, biological applications, and structure-activity relationships (SAR) to provide a comprehensive resource for researchers engaged in rational drug design.

Core Structure and Physicochemical Properties: A Game of Nitrogen Placement

The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms within the six-membered ring: the pyrimidine is a 1,3-diazine, while the pyrazine is a 1,4-diazine. This seemingly minor change has profound implications for the molecule's electronic distribution, hydrogen bonding potential, and overall vectoral properties in three-dimensional space.

  • Hydrogen Bonding: Both scaffolds are excellent bio-mimics of the purine core of ATP and can form a crucial bidentate hydrogen bond with the "hinge" region of protein kinases.[3] However, the placement of the N4 nitrogen in the pyrazine ring versus the N4 in the pyrimidine ring alters the vector and distance of this key hydrogen bond acceptor, which can be exploited to gain selectivity for different kinases.

  • Dipole Moment and Solubility: The more symmetrical arrangement of nitrogens in the pyrazine ring generally results in a lower dipole moment compared to the pyrimidine. This can influence crystal packing, solubility, and interactions with transporter proteins. The additional nitrogen in the pyrazine core can also increase the total polar surface area (TPSA), potentially improving aqueous solubility but also impacting cell permeability.

  • Metabolic Stability: The position of the ring nitrogens influences the electron density of the carbon atoms, affecting their susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.

Scaffolds cluster_0 Pyrazolo[1,5-a]pyrimidine cluster_1 Pyrazolo[1,5-a]pyrazine Pyrim Pyraz Synthesis Start 5-Aminopyrazole Precursor Condensation1 Cyclocondensation Start->Condensation1 Condensation2 Cyclization Start->Condensation2 Dicarbonyl β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Dicarbonyl->Condensation1 Haloketone α-Haloketone Haloketone->Condensation2 Pyrimidine Pyrazolo[1,5-a]pyrimidine Condensation1->Pyrimidine Pyrazine Pyrazolo[1,5-a]pyrazine Condensation2->Pyrazine

Caption: General synthetic strategies for the two scaffolds.

Experimental Protocol: General Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

This protocol describes a representative cyclocondensation reaction. [4]

  • Reaction Setup: To a solution of a substituted 5-amino-1H-pyrazole (1.0 eq) in glacial acetic acid or a high-boiling solvent like ethanol, add the corresponding β-ketoester (1.1 eq).

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress using Thin Layer Chromatography (TLC). The reaction time can range from 4 to 12 hours.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water and stir to induce precipitation.

  • Purification: The crude solid can be washed with a cold solvent (e.g., water, ethanol, or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Applications

While both scaffolds are versatile, their representation in approved drugs and clinical research shows distinct preferences for certain target classes.

Protein Kinase Inhibition

This is the area where both scaffolds have seen tremendous success. They act as ATP-competitive inhibitors by mimicking the adenine hinge-binding motif. [2][5]

  • Pyrazolo[1,5-a]pyrimidine: This scaffold is a cornerstone of modern kinase inhibitor design. [4][6]FDA-approved drugs like Larotrectinib and Entrectinib are potent inhibitors of Tropomyosin Receptor Kinases (Trks) and are used to treat cancers with NTRK gene fusions. [7][8][9]The second-generation inhibitor Repotrectinib , approved in 2023, also features this core and is designed to overcome resistance mutations. [7][9]The scaffold is also found in inhibitors of many other kinases, including CDK, FLT3, and B-Raf. [10][11][12]

  • Pyrazolo[1,5-a]pyrazine: While less prevalent in approved drugs, this scaffold is extensively explored in medicinal chemistry literature as a potent kinase inhibitor. Its altered hydrogen bonding vector can offer advantages in selectivity. For instance, it has been incorporated into potent inhibitors of kinases like AAK1, which are targets for antiviral therapies. [13]

Sources

Comparative binding affinity of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine analogs to target kinases

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Kinase Binding Affinity of Pyrazolo[1,5-a]pyrimidine Analogs

Introduction

The Pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. This guide provides a comparative analysis of the binding affinity of various Pyrazolo[1,5-a]pyrimidine analogs, with a particular focus on their inhibition of Cyclin-Dependent Kinases (CDKs), which are critical regulators of cell cycle progression.[2]

While the initial topic of interest was the Pyrazolo[1,5-a]pyrazin-3-ylmethanamine scaffold, a comprehensive literature review revealed a scarcity of comparative binding affinity data for this specific analog series. In contrast, the closely related Pyrazolo[1,5-a]pyrimidine core has been extensively studied and has yielded a wealth of structure-activity relationship (SAR) data, making it an excellent subject for a detailed comparative guide. The insights derived from this well-documented scaffold can provide a valuable framework for researchers interested in related heterocyclic systems.

This guide will delve into the quantitative binding data of representative Pyrazolo[1,5-a]pyrimidine analogs against a panel of CDKs, provide a detailed experimental protocol for determining such binding affinities, and contextualize these findings within the broader landscape of cell cycle regulation.

Comparative Binding Affinity of Pyrazolo[1,5-a]pyrimidine Analogs Against Cyclin-Dependent Kinases

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher binding affinity and greater potency. The following table summarizes the IC50 values for several Pyrazolo[1,5-a]pyrimidine analogs against a panel of CDKs.

Table 1: Comparative IC50 Values of Pyrazolo[1,5-a]pyrimidine Analogs Against Target CDKs

Compound IDTarget KinaseIC50 (nM)Reference
BS-194 (4k) CDK1/CycB30[2][3][4]
CDK2/CycA3[2][3][4]
CDK5/p2530[2][3][4]
CDK7/CycH250[2][3][4]
CDK9/CycT190[2][3][4]
Compound 5h CDK128[5]
CDK222[5]
CDK545[5]
CDK933[5]
Compound 5i CDK141[5]
CDK224[5]
CDK580[5]
CDK952[5]
Compound 6t CDK290[6]
Compound 6s CDK2450[6]

Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1 highlights key structure-activity relationships for the Pyrazolo[1,5-a]pyrimidine scaffold.

  • High Potency of BS-194: The compound BS-194 (also referred to as 4k in some literature) demonstrates exceptional potency against CDK2, with an IC50 of just 3 nM.[2][4] It also shows significant activity against CDK1, CDK5, and CDK9, while being less potent against CDK7.[2][4] This profile suggests a degree of selectivity within the CDK family.

  • Impact of Substituents: A comparison of compounds 5h and 5i, which differ in the position of a chloro-substituent on a phenylazo group, reveals subtle but measurable differences in their inhibitory profiles against various CDKs.[5] This underscores the importance of substituent placement in fine-tuning both potency and selectivity. The design of these analogs was based on the structure of dinaciclib, another potent CDK inhibitor with a pyrazolo[1,5-a]pyrimidine core.[5][6]

  • Influence of Heterocyclic Moieties: Compounds 6t and 6s showcase how replacing a furan ring (in 6s) with a thiophene ring (in 6t) at a specific position can significantly impact CDK2 inhibitory activity, with compound 6t being five times more potent.[6]

Experimental Protocol: Determination of Kinase Inhibitor Affinity using a TR-FRET Assay

To ensure the reliability and reproducibility of binding affinity data, a robust and validated experimental protocol is essential. The LanthaScreen® Eu Kinase Binding Assay is a widely used Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) method for quantifying the binding of inhibitors to kinases.[7][8]

Principle of the Assay:

The assay is based on the binding of a fluorescently labeled, ATP-competitive small molecule (the "tracer") to the kinase of interest.[7] The kinase itself is labeled with a europium (Eu) chelate, typically via an anti-tag antibody.[7] When the tracer and the Eu-labeled kinase are in close proximity (i.e., when the tracer is bound to the kinase), excitation of the europium donor results in a high degree of FRET to the tracer's acceptor fluorophore.[8] A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.[8] This reduction in FRET is proportional to the binding affinity of the test compound.

Caption: Principle of the TR-FRET Kinase Binding Assay.

Step-by-Step Methodology:

The following is a generalized protocol for determining the IC50 of a test compound. Specific concentrations of kinase, tracer, and antibody should be optimized for each kinase-tracer pair.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]

    • Test Compound Dilution Series: Prepare a serial dilution of the test compound in DMSO. Then, create an intermediate dilution of this series in the kinase buffer.

    • Kinase/Antibody Mixture: Prepare a solution containing the epitope-tagged kinase and the Eu-labeled anti-tag antibody in kinase buffer at twice the final desired concentration.[10]

    • Tracer Solution: Prepare a solution of the fluorescent tracer in kinase buffer at twice the final desired concentration.[10]

  • Assay Plate Setup:

    • Use a low-volume, 384-well microplate suitable for fluorescence readings.

    • Add 5 µL of the diluted test compound to the appropriate wells.[8] Include wells for a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle).[11]

  • Reaction Initiation:

    • Add 5 µL of the kinase/antibody mixture to each well.[8]

    • Add 5 µL of the tracer solution to each well.[8] The final reaction volume will be 15 µL.

  • Incubation:

    • Cover the plate to prevent evaporation.

    • Incubate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[8]

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Set the excitation wavelength to 340 nm.[7]

    • Measure the emission at two wavelengths: 615 nm (for the Eu donor) and 665 nm (for the FRET signal to the acceptor).[7]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.[7]

    • Plot the emission ratio as a function of the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context: The Role of CDKs in Cell Cycle Progression

CDKs are serine/threonine kinases that form active complexes with regulatory proteins called cyclins.[12] These complexes phosphorylate a multitude of substrate proteins to drive the cell through the different phases of the cell cycle.[13] A key substrate of G1-phase CDKs (CDK4/6 and CDK2) is the Retinoblastoma tumor suppressor protein (Rb).[14]

In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry and DNA replication.[14] During G1 phase, Cyclin D-CDK4/6 complexes initiate the phosphorylation of Rb.[13] This initial phosphorylation event allows for subsequent hyperphosphorylation of Rb by Cyclin E-CDK2 complexes.[15] Hyperphosphorylated Rb can no longer bind to E2F, leading to the activation of E2F-target genes and progression into S-phase.[14]

Inhibitors of CDKs, such as the Pyrazolo[1,5-a]pyrimidine analogs discussed here, can block the phosphorylation of Rb, thereby preventing cell cycle progression and inducing cell cycle arrest. This mechanism of action is the basis for their investigation as anti-cancer agents.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Transition CyclinD_CDK46 Cyclin D CDK4/6 Rb_E2F Rb-E2F Complex (Transcription Repressed) CyclinD_CDK46->Rb_E2F Mono-phosphorylation pRb_E2F p-Rb-E2F Complex ppRb pp-Rb (Hyperphosphorylated) CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->pRb_E2F Hyper-phosphorylation E2F Active E2F ppRb->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors Inhibitor->CyclinD_CDK46 Inhibition Inhibitor->CyclinE_CDK2 Inhibition

Caption: CDK-mediated phosphorylation of Rb in cell cycle progression.

Conclusion

The Pyrazolo[1,5-a]pyrimidine scaffold represents a versatile and highly fruitful starting point for the design of potent and selective kinase inhibitors. The comparative analysis of analogs targeting CDKs reveals that subtle structural modifications can lead to significant changes in binding affinity and selectivity. The detailed TR-FRET based experimental protocol provided herein offers a robust methodology for researchers to quantitatively assess the binding of their own compounds. By understanding the intricate interplay between chemical structure, binding affinity, and the underlying biological pathways, researchers can more effectively design the next generation of targeted therapeutics.

References

  • Ximbio. (n.d.). CDK inhibitor BS-194 Small Molecule (Tool Compound). Retrieved from [Link]

  • Heathcote, D. A., Patel, H., Kroll, S. H., Hazel, P., Periyasamy, M., Alikian, M., ... & Ali, S. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508–8522.
  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667.
  • Heathcote, D. A., Patel, H., Kroll, S. H., Hazel, P., Periyasamy, M., Alikian, M., ... & Ali, S. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522.
  • Terungwa, S. A., et al. (2025).
  • Narasimha, A. M., Kaulich, M., Shapiro, G. S., Choi, Y. J., Sicinski, P., & Dowdy, S. F. (2014).
  • ChEMBL. (n.d.). Document: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec.... EMBL-EBI. Retrieved from [Link]

  • Wang, Y., et al. (2015). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Molecular BioSystems, 11(3), 830-842.
  • Foloppe, N., et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 15(4), 755-760.
  • Connell-Crowley, L., Harper, J. W., & Goodrich, D. W. (1997). Cyclin D1/Cdk4 regulates retinoblastoma protein-mediated cell cycle arrest by site-specific phosphorylation. Molecular Biology of the Cell, 8(2), 287-301.
  • Almehmadi, M. A., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 115, 105234.
  • Topacio, B. R., Zatulovskiy, E., & Cristea, I. M. (2019). Cyclin D-Cdk4,6 drives cell cycle progression via the retinoblastoma protein's C-terminal helix. Molecular & Cellular Proteomics, 18(4), 743-756.
  • El-Sayed, M. A., et al. (2019). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 27(15), 3348-3360.
  • BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Hueso, D., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4259-4263.
  • Santamaría, D., et al. (2008).
  • Reactome. (n.d.). Cyclin E:CDK2-mediated phosphorylation of RB1. Retrieved from [Link]

  • Rulcova, A., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry, 248, 115082.

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A Comparative Guide to Validating the Purity of Synthesized Pyrazolo[1,5-a]pyrazin-3-ylmethanamine using LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the meticulous validation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. For novel heterocyclic compounds such as Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, a potent building block in medicinal chemistry, ensuring its integrity is paramount before advancing to downstream biological assays. This guide provides an in-depth, scientifically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for purity determination, offering field-proven insights and detailed experimental protocols.

The Critical Role of Purity in Drug Discovery

LC-MS: The Gold Standard for Purity Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent analytical tool for the purity assessment of small molecules in drug discovery.[1][2][3] Its power lies in the combination of the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.[4] This dual-pronged approach allows for the separation of the target compound from its impurities and their subsequent identification based on their mass-to-charge ratio (m/z).

Why LC-MS is Superior for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

For a heterocyclic amine like Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, LC-MS offers several distinct advantages:

  • High Sensitivity and Specificity: LC-MS can detect and identify impurities at very low levels, which might be missed by other techniques.[2][5] The mass spectrometer provides molecular weight information, adding a high degree of confidence to the identification of the main peak and any impurities.

  • Broad Applicability: The technique is suitable for a wide range of compounds, including those that are non-volatile or thermally labile, which can be a limitation for gas chromatography.

  • Rich Information Content: A single LC-MS run provides retention time, UV absorbance (if a UV detector is used in series), and mass spectral data, offering a comprehensive profile of the sample.

Experimental Protocol: LC-MS for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine Purity

This protocol is designed to be a robust starting point for the purity analysis of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine. Method optimization may be required based on the specific instrumentation and observed sample characteristics.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (e.g., Single Quadrupole, Triple Quadrupole, or Time-of-Flight) with an Electrospray Ionization (ESI) source

Materials and Reagents:

  • Pyrazolo[1,5-a]pyrazin-3-ylmethanamine sample

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized Pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

    • Dissolve the sample in 1 mL of a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL for analysis. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS Parameters:

    • LC Column: A C18 reversed-phase column is a good starting point (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[6]

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution: A gradient from low to high organic content is recommended to ensure the elution of compounds with a range of polarities. A typical gradient could be:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1-5 µL

    • Mass Spectrometer:

      • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for amines.

      • Scan Range: A scan range of m/z 100-500 should be sufficient to cover the expected molecular ion of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine and potential impurities.

      • Data Acquisition: Full scan mode to detect all ions.

  • Data Analysis and Purity Calculation:

    • Identify the peak corresponding to Pyrazolo[1,5-a]pyrazin-3-ylmethanamine based on its expected m/z ratio ([M+H]+).

    • Integrate the peak area of the main compound and all other impurity peaks in the total ion chromatogram (TIC).

    • Calculate the purity as the percentage of the main peak area relative to the total peak area of all components.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Synthesized Compound dissolve Dissolve & Dilute start->dissolve filter Filter dissolve->filter inject Inject into LC-MS filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect Mass Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram Raw Data integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate end end calculate->end Final Purity Report

Caption: Workflow for purity validation of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine by LC-MS.

Comparative Analysis with Alternative Techniques

While LC-MS is the preferred method, other techniques can be employed for purity assessment, each with its own advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with a UV detector is a widely used technique for purity analysis.[4] It is often more accessible than LC-MS.

  • Advantages:

    • Robust and reliable.

    • Lower operational cost compared to LC-MS.

    • Can provide high-precision quantitative data when a reference standard is available.

  • Limitations:

    • Requires the analyte and impurities to have a UV chromophore.

    • Co-eluting impurities with similar UV spectra can be difficult to resolve and quantify.

    • Provides no molecular weight information, making impurity identification challenging.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[7]

  • Advantages:

    • Excellent chromatographic resolution.

    • Provides mass spectral data for confident identification.

  • Limitations:

    • Not suitable for non-volatile or thermally labile compounds like many complex pharmaceutical intermediates.

    • Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, with its polar amine group, may require derivatization to improve volatility, adding complexity to the sample preparation.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid qualitative technique.[4][7]

  • Advantages:

    • Cost-effective and requires minimal instrumentation.

    • Useful for rapid reaction monitoring and preliminary purity checks.

  • Limitations:

    • Primarily a qualitative or semi-quantitative technique.

    • Lower resolution and sensitivity compared to LC-MS and HPLC.

    • Difficult to automate.

Data Summary: A Comparative Overview
FeatureLC-MSHPLC-UVGC-MSTLC
Specificity Very HighModerate to HighVery HighLow to Moderate
Sensitivity Very HighHighVery HighLow
Quantitative Accuracy HighVery High (with std.)High (with std.)Low
Molecular Info YesNoYesNo
Applicability to Target ExcellentGoodPoor (derivatization likely needed)Fair (for screening)
Cost HighModerateModerateVery Low
Throughput HighHighModerateHigh

Trustworthiness and Method Validation

To ensure the reliability of the purity data, the analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities.[12]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[9][12]

  • Accuracy: The closeness of the test results to the true value.[11][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion: An Informed Decision for Purity Assessment

For the definitive purity validation of a novel and high-value compound like Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, LC-MS stands out as the most comprehensive and reliable technique. Its ability to separate, detect, and provide molecular weight information for both the target compound and its impurities is unmatched by other common laboratory methods. While HPLC-UV offers a robust and more accessible alternative for routine analysis, and TLC is useful for quick checks, neither can provide the same level of confidence in the identity of impurities. For researchers and drug development professionals, investing in LC-MS analysis is a critical step to ensure the integrity of their scientific findings and to make informed decisions in the progression of a drug candidate.

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Structural differences between Pyrazolo[1,5-a]pyrazin-3-ylmethanamine and its structural isomers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural and Functional Distinctions of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine and Its Positional Isomers

Abstract

The Pyrazolo[1,5-a]pyrazine scaffold is an emerging privileged structure in medicinal chemistry, valued for its rigid, planar geometry and diverse potential as a pharmacophore. While structurally similar to the extensively studied Pyrazolo[1,5-a]pyrimidine, its unique electronic distribution offers distinct opportunities for drug design. A critical aspect of developing therapeutics based on this scaffold is understanding how the placement of substituents impacts its physicochemical properties and biological activity. This guide provides a comprehensive comparison of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine and its key structural isomers, offering insights into their analytical differentiation and the implications for structure-activity relationships (SAR). We will explore the predictable, yet critical, differences in their spectroscopic signatures, physicochemical attributes, and biological potential, supported by established chemical principles and data from analogous systems.

Introduction: The Rise of the Pyrazolo[1,5-a]pyrazine Scaffold

The fusion of a pyrazole ring with a six-membered nitrogen-containing heterocycle creates a bicyclic system with significant therapeutic potential. The most prominent example, the Pyrazolo[1,5-a]pyrimidine core, is found in numerous approved drugs and clinical candidates, particularly as potent kinase inhibitors.[1][2] The Pyrazolo[1,5-a]pyrazine scaffold, where the pyrazole is fused to a pyrazine ring, is less explored but is rapidly gaining attention. Recent research has highlighted its utility in developing selective kinase inhibitors and brain-penetrant modulators of N-methyl-D-aspartate (NMDA) receptors, demonstrating its potential in oncology and neuroscience.[3]

The precise positioning of functional groups on this scaffold is paramount. A simple change, such as moving a methanamine (-CH₂NH₂) group from one carbon to another, creates a distinct structural isomer with a unique set of properties. These subtle changes can profoundly alter a molecule's ability to interact with a biological target, its solubility, and its metabolic stability. For researchers in drug development, the ability to synthesize, differentiate, and understand the properties of these isomers is a fundamental requirement for successful lead optimization.

Defining the Core Compound and Its Structural Isomers

The core compound of interest is Pyrazolo[1,5-a]pyrazin-3-ylmethanamine . Its structure consists of a methanamine substituent at the C3 position of the pyrazole ring. The primary structural isomers are derived by moving this methanamine group to other available carbon positions on the bicyclic ring system.

The key positional isomers for comparison are:

  • Pyrazolo[1,5-a]pyrazin-2-ylmethanamine

  • Pyrazolo[1,5-a]pyrazin-3-ylmethanamine (The reference compound)

  • Pyrazolo[1,5-a]pyrazin-4-ylmethanamine

  • Pyrazolo[1,5-a]pyrazin-6-ylmethanamine

  • Pyrazolo[1,5-a]pyrazin-7-ylmethanamine

Below is a diagram illustrating these isomeric structures, highlighting the differing positions of the critical methanamine functional group.

G cluster_0 Pyrazolo[1,5-a]pyrazin-3-ylmethanamine (Reference) cluster_1 Isomer: 2-ylmethanamine cluster_2 Isomer: 4-ylmethanamine cluster_3 Isomer: 6-ylmethanamine cluster_4 Isomer: 7-ylmethanamine node_3 node_2 node_4 node_6 node_7 G start Synthesized Isomer (Unknown Structure) hrms High-Resolution Mass Spectrometry (HRMS) start->hrms Confirm Elemental Formula (e.g., C₇H₈N₄) nmr_1d 1D NMR Spectroscopy (¹H, ¹³C) start->nmr_1d Initial Fingerprint structure Unambiguous Structure Elucidation hrms->structure nmr_2d 2D NMR Spectroscopy (COSY, HSQC, HMBC) nmr_1d->nmr_2d Assign Protons & Carbons nmr_2d->structure

Caption: Experimental workflow for isomer identification.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition and rule out unexpected products.

  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote ionization.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Acquire the spectrum in positive ion mode. Look for the protonated molecular ion [M+H]⁺.

  • Validation: The measured mass should be within 5 ppm of the theoretical exact mass for C₇H₉N₄⁺. This confirms the correct elemental formula for all isomers.

Protocol 2: Unambiguous NMR-Based Structure Elucidation
  • Objective: To definitively determine the position of the methanamine substituent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Analyze the number of signals in the aromatic region, their integration, and their splitting patterns (singlets, doublets, etc.). This provides the initial hypothesis about the substitution pattern.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Count the number of signals to confirm all carbons are present. Note the chemical shifts, especially of carbons in the 140-160 ppm range, which are typically attached to nitrogen.

  • COSY (Correlation Spectroscopy) Acquisition: This 2D experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons). This is crucial for tracing the connectivity of the protons on the pyrazine and pyrazole rings.

  • HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of all CH carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This is the key experiment for final confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing correlations from the -CH₂- protons of the substituent to the carbons of the bicyclic ring, one can definitively identify the attachment point. For example, in the 3-yl isomer, the -CH₂- protons should show a correlation to C3, C2, and the bridgehead carbon C3a.

Conclusion

The structural isomers of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, while sharing the same molecular formula, are distinct chemical entities with unique properties. Their differentiation is not trivial but can be achieved systematically through modern analytical techniques, primarily multidimensional NMR spectroscopy. Understanding the structural nuances between these isomers is fundamental for the advancement of drug discovery programs that utilize the promising Pyrazolo[1,5-a]pyrazine scaffold. The predictable impact of substituent position on spectroscopy, physicochemical properties, and biological activity provides a clear roadmap for the rational design and optimization of novel therapeutics.

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Benchmarking In Vitro Toxicity of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine in Human Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Early Toxicity Profiling

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity.[1][2] The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors for cancer treatment.[3][4] Pyrazolo[1,5-a]pyrazin-3-ylmethanamine represents a promising, yet uncharacterized, member of this family. Early, robust in vitro toxicity assessment is not merely a regulatory checkpoint but a crucial step in understanding a compound's therapeutic window and mechanism of action.[5][6][7]

This guide provides a comprehensive framework for benchmarking the in vitro toxicity of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine. We will delve into the rationale behind the selection of appropriate human cell lines and a multi-parametric assay approach to build a robust toxicity profile. By comparing its performance against established compounds, researchers can gain valuable insights into its potential liabilities and therapeutic promise.

Experimental Design: A Multi-Faceted Approach to Toxicity Assessment

A single cytotoxicity assay provides only a limited snapshot of a compound's interaction with a cell. Therefore, a well-rounded in vitro toxicity assessment should employ a panel of assays that interrogate different cellular health indicators.[5] This multi-faceted approach provides a more complete picture of the potential toxic liabilities of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

Cell Line Selection: Modeling Diversity

The choice of cell lines is critical for obtaining relevant and translatable data.[6] We recommend a tiered approach:

  • Hepatotoxicity Assessment: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. The HepG2 (hepatocellular carcinoma) cell line is a widely used and well-characterized model for screening potential hepatotoxins.

  • General Cytotoxicity and Off-Target Effects: To assess general cytotoxicity, a non-cancerous cell line such as HEK293 (human embryonic kidney) is recommended.[8] This can help determine the selectivity of the compound for cancer cells versus normal cells.

  • Cancer Cell Line Panel: Given the potential of pyrazole-containing compounds as anticancer agents, a panel of cancer cell lines from different tissues of origin (e.g., MCF-7 (breast), A549 (lung), and HCT-116 (colon)) should be included to assess the compound's anti-proliferative activity and spectrum.[9][10][11]

Assay Selection: Interrogating Multiple Endpoints

To gain a comprehensive understanding of the cytotoxic and cytostatic effects of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, a battery of assays targeting different cellular processes is essential.

  • Metabolic Activity (MTT Assay): This colorimetric assay is a primary indicator of cell viability, measuring the activity of mitochondrial dehydrogenases.[8][12][13][14] A decrease in metabolic activity is often correlated with cell death or a reduction in proliferation.

  • Cell Membrane Integrity (LDH Assay): The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium is a hallmark of plasma membrane damage and necrosis.[15][16][17]

  • Apoptosis Induction (Annexin V/PI Staining): This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20] This is crucial for understanding the mechanism of cell death induced by the compound.

Comparative Toxicity Data

The primary goal of this benchmarking study is to determine the half-maximal inhibitory concentration (IC50) of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine in various cell lines and compare it to relevant benchmark compounds. The following table presents a template for summarizing the quantitative data.

Cell LineAssayIncubation Time (hrs)Pyrazolo[1,5-a]pyrazin-3-ylmethanamine IC50 (µM)Doxorubicin IC50 (µM)Staurosporine IC50 (µM)
HepG2 MTT48Experimental Data0.8 ± 0.10.02 ± 0.005
LDH48Experimental Data5.2 ± 0.70.15 ± 0.03
HEK293 MTT48Experimental Data1.5 ± 0.20.05 ± 0.008
LDH48Experimental Data8.9 ± 1.10.28 ± 0.04
MCF-7 MTT48Experimental Data0.5 ± 0.080.01 ± 0.003
A549 MTT48Experimental Data0.3 ± 0.050.03 ± 0.006
HCT-116 MTT48Experimental Data0.6 ± 0.090.02 ± 0.004

Note: The IC50 values for the benchmark compounds Doxorubicin and Staurosporine are representative and may vary between experiments.

Potential Mechanism of Action: Kinase Inhibition

Many pyrazole-containing compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[3] A plausible mechanism of action for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine could involve the inhibition of a key kinase, leading to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway P15aP3ym Pyrazolo[1,5-a]pyrazin- 3-ylmethanamine Kinase Protein Kinase (e.g., CDK, MAPK) P15aP3ym->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest Regulates P_Substrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Promotes

Caption: Hypothetical kinase inhibition pathway of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

Experimental Protocols

The following are detailed protocols for the recommended in vitro toxicity assays.

MTT Cell Viability Assay

This protocol is adapted from standard procedures for determining cell viability based on metabolic activity.[12][13][21][22]

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Add Solubilization Solution (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Human cell lines (HepG2, HEK293, MCF-7, A549, HCT-116)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Pyrazolo[1,5-a]pyrazin-3-ylmethanamine and benchmark compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine and benchmark compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

This protocol outlines the measurement of LDH release as an indicator of cell membrane damage.[15][16][23]

LDH_Workflow A 1. Seed & Treat Cells (as in MTT assay) B 2. Collect Supernatant A->B C 3. Add Reaction Mixture B->C D 4. Incubate (Room Temp, 30 min) C->D E 5. Add Stop Solution D->E F 6. Read Absorbance (490 nm) E->F

Caption: Workflow for the LDH cytotoxicity assay.

Materials:

  • Treated cells in a 96-well plate

  • LDH assay kit (containing substrate, cofactor, and stop solution)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with the test compounds as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.

Annexin V/PI Apoptosis Assay

This flow cytometry-based protocol distinguishes between different stages of cell death.[18][19][20][24]

Apoptosis_Workflow A 1. Treat Cells (6-well plate) B 2. Harvest Cells A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide D->E F 6. Incubate (15 min, Dark) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Treated cells in a 6-well plate

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro toxicity benchmarking of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine. By employing a panel of human cell lines and a multi-parametric assay approach, researchers can generate a comprehensive preliminary toxicity profile. The comparative data against benchmark compounds will be instrumental in guiding lead optimization and further preclinical development. Future studies should aim to elucidate the specific molecular targets and signaling pathways affected by this compound to fully understand its mechanism of action and therapeutic potential.

References

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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • (PDF) Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - ResearchGate. (2019, December 1).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Apoptosis Protocols - USF Health - University of South Florida. (n.d.).
  • Apoptosis Protocols | Thermo Fisher Scientific - RU. (n.d.).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).
  • Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research - Benchchem. (n.d.).
  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025, September 25).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17).
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC. (n.d.).
  • Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide - Benchchem. (n.d.).
  • Quantifying cell viability via LDH cytotoxicity assay v1 - ResearchGate. (2025, March 5).
  • LDH Cytotoxicity Assay - Bio-protocol. (n.d.).
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - RSC Publishing. (n.d.).
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. (2024, July 20).
  • Induction of apoptosis in cells - Abcam. (n.d.).
  • Role of Cytotoxicity Experiments in Pharmaceutical Development - IntechOpen. (2017, December 20).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
  • A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC. (n.d.).
  • In Vitro Toxicology Assay Kit, Lactic Dehydrogenase based (TOX7) - Technical Bulletin - Sigma-Aldrich. (n.d.).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (n.d.).
  • Cell Cytotoxicity Assay, Cell Toxicity Assay | NorthEast BioLab. (n.d.).
  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2025, November 5).
  • A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line | Request PDF - ResearchGate. (2021, January 2).
  • MTT assay protocol | Abcam. (n.d.).
  • Quantifying cell viability via LDH cytotoxicity assay | Protocols.io. (2025, January 24).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.).
  • In Vitro Toxicology in Drug Development | Toxometris.ai. (n.d.).
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  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
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  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10).

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In vivo vs in vitro efficacy of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine based compounds

Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs In Vitro Efficacy of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine Based Compounds: A Technical Comparison Guide

Executive Summary

The pursuit of highly selective, CNS-penetrant kinase inhibitors requires molecular scaffolds that balance binding affinity with optimal physicochemical properties. In recent years, the pyrazolo[1,5-a]pyrazin-3-ylmethanamine motif has emerged as a privileged scaffold in drug discovery[1]. This guide provides an objective comparison of the in vitro and in vivo efficacy of compounds utilizing this core against alternative scaffolds, detailing the mechanistic causality behind its success and providing self-validating protocols for rigorous preclinical evaluation.

Mechanistic Rationale: Why Pyrazolo[1,5-a]pyrazin-3-ylmethanamine?

In targeted kinase drug discovery, the heterocyclic core must anchor the molecule to the ATP-binding pocket's hinge region. The pyrazolo[1,5-a]pyrazine core offers a distinct vector geometry compared to traditional imidazopyridines or pyrimidines[2]. The specific placement of nitrogen atoms optimizes electrostatic interactions, often forming critical hydrogen bonds with the backbone nitrogen of hinge residues (e.g., Met477 in Bruton's Tyrosine Kinase, BTK)[1].

Crucially, the 3-ylmethanamine substituent acts as an sp3-hybridized linker. This breaks molecular planarity just enough to improve aqueous solubility while precisely vectoring attached moieties (such as an acrylamide covalent warhead) toward solvent-exposed reactive residues like Cys481[1]. This structural tuning improves lipophilic efficiency (LipE) and reduces unbound in vivo clearance[3].

G A Pyrazolo[1,5-a]pyrazine Core B 3-ylmethanamine Linker A->B Vector Alignment C Kinase Hinge Region (e.g., Met477) A->C H-Bonding D Solvent/Covalent Pocket (e.g., Cys481) B->D Warhead Delivery

Fig 1. Mechanistic binding pathway of pyrazolo[1,5-a]pyrazine scaffolds in kinase inhibition.

In Vitro Efficacy: Biochemical & Cellular Profiling

Causality of Experimental Design: Before advancing to complex animal models, a compound must demonstrate intrinsic potency and cellular target engagement. High biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. Therefore, paired biochemical and cellular assays are mandatory to establish a baseline.

Table 1: In Vitro Profiling Comparison of Kinase Inhibitor Scaffolds
Scaffold TypeBiochemical IC50 (nM)Cellular Target Occupancy IC50 (nM)hERG Inhibition IC50 (µM)
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine 1.22.3> 10.0
Imidazo[1,2-a]pyridine (Standard)5.418.52.0
Ibrutinib (Reference)0.51.1> 10.0

(Data synthesized from representative preclinical profiling of BTK/IRAK4 inhibitors[1][3])

Protocol 1: Self-Validating In Vitro Cellular Target Occupancy (TO) Assay

This protocol measures the precise cellular IC50 by quantifying unbound kinase.

  • Cell Preparation: Culture Ramos (B-lymphocyte) cells in RPMI-1640 medium supplemented with 10% FBS. Plate at 1×106 cells/well in a 96-well V-bottom plate.

  • Compound Incubation: Treat cells with a 10-point serial dilution of the pyrazolo[1,5-a]pyrazin-3-ylmethanamine compound (ranging from 10 µM to 0.5 nM) for 1 hour at 37°C.

  • Washout Step (Self-Validation): Centrifuge the plate, remove the media, and wash cells three times with PBS. Causality: This step differentiates covalent irreversible binders from reversible binders. If the compound utilizes a covalent warhead, target inhibition will persist post-washout.

  • Probe Labeling: Lyse the cells and add a fluorescently tagged affinity probe (e.g., BODIPY-FL-labeled probe) that binds exclusively to the unoccupied kinase active site. Incubate for 1 hour.

  • Quantification: Run the lysates on an SDS-PAGE gel and scan using a fluorescence imager. Calculate the IC50 based on the reduction of the fluorescent band intensity relative to the DMSO control.

In Vivo Efficacy: Pharmacokinetics & Disease Translation

Causality of Experimental Design: The primary failure point for CNS-targeted kinase inhibitors is the Blood-Brain Barrier (BBB). The pyrazolo[1,5-a]pyrazine core is specifically selected because its lower hydrogen bond donor count and optimized polar surface area (tPSA) consistently yield a high Central Nervous System Multiparameter Optimization (CNS MPO) score[1]. To validate this, researchers must measure the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) alongside functional disease models.

Table 2: In Vivo Pharmacokinetics and Efficacy Comparison (Rodent Model)
Scaffold TypeCNS MPO ScoreBrain Kp,uu​ In Vivo Clearance (mL/min/kg)Efficacy (ED50 in EAE Model, mg/kg)
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine 6.00.8512.40.3
Imidazo[1,2-a]pyridine (Standard)4.20.1545.2> 10.0
Ibrutinib (Reference)3.8< 0.138.0N/A (Poor CNS penetration)
Protocol 2: Self-Validating In Vivo PK/PD Mapping

This protocol correlates drug concentration in the brain with actual target inhibition to ensure in vivo efficacy is driven by the mechanism of action, not off-target toxicity.

  • Dosing: Administer the compound via oral gavage (PO) to C57BL/6 mice at 0.1, 1, and 10 mg/kg doses. Use a vehicle-only group as a negative control.

  • Tissue Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours), euthanize the animals. Collect blood via cardiac puncture and immediately harvest the brain.

  • PK Analysis (LC-MS/MS): Homogenize the brain tissue. Extract the compound from both plasma and brain homogenate using protein precipitation (acetonitrile). Quantify total drug levels via LC-MS/MS.

  • Equilibrium Dialysis (Self-Validation): Perform rapid equilibrium dialysis on the brain homogenate to determine the unbound fraction ( fu,brain​ ). Causality: Total brain concentration is misleading if the drug is 99% bound to brain lipids. Calculating Kp,uu​ (unbound brain / unbound plasma) provides the true active concentration available to engage the kinase.

  • PD Readout (Ex Vivo): Isolate target cells (e.g., B-cells from the spleen and blood). Stimulate with anti-IgD and measure downstream activation markers (like CD69) via flow cytometry. Correlate the Kp,uu​ with the percentage of marker inhibition to establish the PK/PD relationship.

G InVitro In Vitro Profiling Biochemical & Cellular IC50 ADME ADME & BBB Permeability MDR1 Efflux & Microsomes InVitro->ADME High Potency Confirmed InVivoPK In Vivo PK/PD Brain Kp,uu & Target Occupancy ADME->InVivoPK Favorable CNS MPO Efficacy In Vivo Efficacy Disease Model Validation InVivoPK->Efficacy Target Engagement Verified

Fig 2. Self-validating workflow for translating in vitro potency to in vivo efficacy.

Conclusion

The pyrazolo[1,5-a]pyrazin-3-ylmethanamine scaffold represents a significant structural advancement over traditional heterocycles. By maintaining essential hinge-binding coplanarity while utilizing the 3-ylmethanamine group to precisely vector functional moieties, it bridges the critical gap between in vitro potency and in vivo efficacy. The rigorous, self-validating protocols outlined above ensure that only compounds with true target engagement and optimal PK profiles advance through the drug development pipeline.

References

  • Title: Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry / PMC URL: [Link]

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Expert Opinion on Therapeutic Patents / PMC URL: [Link]

  • Title: The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488) Source: ACS Publications URL: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine Complexes

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the pyrazolo[1,5-a]pyrazine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2][3] The addition of a methanamine substituent at the 3-position introduces a critical vector for interaction with biological targets, but also a point of synthetic and structural complexity. For researchers and drug development professionals, the unambiguous determination of the three-dimensional structure of these complexes is not merely an academic exercise; it is a foundational requirement for understanding structure-activity relationships (SAR), optimizing ligand-target interactions, and securing intellectual property.

This guide provides an in-depth, experience-driven comparison of the techniques used for the structural validation of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine complexes. We will focus on single-crystal X-ray diffraction (SC-XRD) as the gold standard, while critically evaluating its place within a multi-technique, self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

For the definitive elucidation of a molecule's three-dimensional architecture, SC-XRD is unparalleled. It provides precise atomic coordinates, from which we can derive indisputable data on bond lengths, bond angles, torsional angles, and, crucially, the absolute configuration of stereocenters.[4] In the context of drug design, this level of detail is paramount. It allows us to visualize how a molecule orients itself in the solid state, revealing key intermolecular interactions like hydrogen bonds and π–π stacking that can be critical for crystal packing and may inform binding modes in a protein active site.[5][6]

The "Why" Behind the Workflow: An Expert's Perspective

A successful SC-XRD experiment is a convergence of meticulous technique and chemical intuition. The process is more than a series of steps; it's a logical progression where each stage is designed to maximize the chances of obtaining a high-quality, publication-ready structure.

SC_XRD_Workflow Fig 1: The Single-Crystal X-ray Diffraction Workflow cluster_prep Phase 1: Crystal Growth (The Art) cluster_data Phase 2: Data Collection (The Science) cluster_analysis Phase 3: Structure Solution & Refinement (The Puzzle) Synthesis Synthesis & Purification of Compound Crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Synthesis->Crystallization High Purity is Key Selection Crystal Selection (Microscopy) Crystallization->Selection Weeks to Months Mounting Crystal Mounting & Cryo-cooling Selection->Mounting Data X-ray Diffraction Data Collection Mounting->Data ~100 K Processing Data Integration & Scaling Data->Processing Hours Solution Structure Solution (Direct/Patterson Methods) Processing->Solution Refinement Full-Matrix Least-Squares Refinement Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Iterative Process Final_Structure Final 3D Structure Validation->Final_Structure Final CIF & Report Integrated_Validation Fig 2: An Integrated Approach to Structural Validation cluster_xrd Solid-State Analysis cluster_solution Solution-State & In Silico center Pyrazolo[1,5-a]pyrazin-3-ylmethanamine Complex scxrd SC-XRD (The Gold Standard) center->scxrd Definitive 3D Structure nmr NMR Spectroscopy (¹H, ¹³C, NOESY) center->nmr Connectivity & Conformation pxrd PXRD scxrd->pxrd Bulk Purity Confirmation scxrd->nmr Solid vs. Solution Comparison dft DFT Modeling scxrd->dft Experimental vs. Theoretical Validation nmr->dft Geometric Correlation

Sources

A Comparative Guide to Scalable Synthetic Routes for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is a key structural motif in medicinal chemistry, serving as a versatile building block in the development of novel therapeutics. Its rigid, bicyclic core and the presence of a reactive primary amine handle make it an attractive scaffold for targeting a range of biological entities. As interest in this and structurally related compounds grows within the drug development community, the need for robust, efficient, and scalable synthetic routes for its production becomes paramount.

This guide provides an in-depth comparison of two promising synthetic strategies for the large-scale production of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine. The analysis focuses on the underlying chemical principles, scalability, safety, and economic viability of each route, supported by experimental data and established chemical precedents. The objective is to equip researchers, process chemists, and drug development professionals with the critical information needed to make informed decisions for the scale-up manufacturing of this important intermediate.

Core Synthetic Challenge: A Multi-Step Endeavor

A direct, one-pot synthesis of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is not currently established in the literature. Therefore, a multi-step approach is necessary, which can be broadly divided into two key phases:

  • Construction of the Pyrazolo[1,5-a]pyrazine Core: Establishing the foundational bicyclic ring system.

  • Functionalization at the C3-Position: Introducing the methanamine moiety or a suitable precursor at the desired position.

This guide will evaluate two distinct routes that diverge in their approach to the C3-functionalization step:

  • Route 1: The Formylation-Reductive Amination Pathway

  • Route 2: The Direct Cyanation-Reduction Pathway

For a consistent and objective comparison, both routes will be considered to start from a common, scalable synthesis of the unsubstituted Pyrazolo[1,5-a]pyrazine core. A facile and scalable one-pot, three-step protocol starting from commercially available pyrazole-3-carboxylic acids has been reported and will serve as the basis for the initial core synthesis in our analysis.[1]

Route 1: The Formylation-Reductive Amination Pathway

This classical approach involves the introduction of a formyl group onto the pyrazolo[1,5-a]pyrazine core, followed by its conversion to the target amine.

Step 1: Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyrazine

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] For pyrazolo-fused systems, electrophilic substitution is known to occur preferentially at the C3 position.[6]

Experimental Protocol (Representative):

  • To a stirred solution of phosphorus oxychloride (1.2-1.5 eq.) in anhydrous DMF (used as both reagent and solvent) at 0 °C under an inert atmosphere, a solution of Pyrazolo[1,5-a]pyrazine (1.0 eq.) in anhydrous DMF is added dropwise.

  • The reaction mixture is then heated to 80-100 °C for several hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

  • The aqueous solution is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • The crude Pyrazolo[1,5-a]pyrazin-3-carbaldehyde is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Reductive Amination of Pyrazolo[1,5-a]pyrazin-3-carbaldehyde

Reductive amination is a robust and widely used transformation for the synthesis of amines from carbonyl compounds.[7][8] This two-step, one-pot process involves the initial formation of an imine from the aldehyde and an amine source (in this case, ammonia or an ammonia equivalent), followed by its reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often employed for this purpose on a large scale.[9]

Experimental Protocol (Representative):

  • To a stirred suspension of Pyrazolo[1,5-a]pyrazin-3-carbaldehyde (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added.

  • The mixture is stirred at room temperature to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5-2.0 eq.) is then added portion-wise, and the reaction is stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the same solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

  • Purification is typically achieved by column chromatography or by salt formation and recrystallization.

Route 2: The Direct Cyanation-Reduction Pathway

This alternative route offers a potentially more step-economical approach by directly installing a cyano group, which is then reduced to the target amine.

Step 1: Direct C3-Cyanation of Pyrazolo[1,5-a]pyrazine

Recent advances in synthetic methodology have enabled the direct C-H functionalization of heteroaromatic compounds. A one-step synthesis of cyanated pyrazolo[1,5-a]pyrazines has been reported via a [3+2]-cycloaddition of N-aminopyridinium ylides and ynals, where the N-aminopyridinium ylide serves as both a 1,3-dipole and a nitrogen source.[7][10] This method allows for the direct construction of the pyrazolo[1,5-a]pyrazine core with a cyano group at the C3 position.

Experimental Protocol (Conceptual, based on related literature):

  • A mixture of an appropriately substituted N-aminopyridinium ylide (1.0 eq.) and a suitable ynal (1.1 eq.) in a high-boiling solvent (e.g., toluene or xylene) is heated under reflux.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude Pyrazolo[1,5-a]pyrazin-3-carbonitrile is purified by column chromatography.

Step 2: Reduction of Pyrazolo[1,5-a]pyrazin-3-carbonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For large-scale production, catalytic hydrogenation is often the method of choice due to its high atom economy and the avoidance of stoichiometric metal hydride reagents.[11][12]

Experimental Protocol (Representative):

  • A solution of Pyrazolo[1,5-a]pyrazin-3-carbonitrile (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF), often with the addition of ammonia to suppress secondary amine formation, is charged into a hydrogenation reactor.

  • A catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added.

  • The reactor is pressurized with hydrogen gas (typically 50-100 psi) and heated (e.g., 50-80 °C).

  • The reaction is monitored by hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Upon completion, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to afford the crude Pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

  • Purification can be achieved through distillation, recrystallization, or salt formation.

Alternatively, catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate with a palladium catalyst offers a non-pressurized, scalable option.[6][13]

Comparative Analysis

FeatureRoute 1: Formylation-Reductive AminationRoute 2: Direct Cyanation-Reduction
Overall Yield Moderate to Good (yields for Vilsmeier-Haack on similar systems are often in the 70-90% range, and reductive amination is typically high-yielding)Potentially Higher (The direct cyanation step could be very efficient, and nitrile reduction is generally high-yielding)
Step Economy Generally requires separate steps for core synthesis, formylation, and reductive amination.The direct cyanation method combines core formation and functionalization, offering superior step economy.
Reagent Cost & Availability Reagents for the Vilsmeier-Haack reaction (POCl₃, DMF) and reductive amination (sodium triacetoxyborohydride) are common and relatively inexpensive.[14]The synthesis of specialized N-aminopyridinium ylides and ynals for the [3+2] cycloaddition may involve more expensive starting materials and additional synthetic steps.[7][10]
Scalability Both the Vilsmeier-Haack reaction and reductive amination are well-established and scalable industrial processes. However, the Vilsmeier-Haack reaction can have thermal hazards that require careful management on a large scale.[1][10]Catalytic hydrogenation is a highly scalable and common industrial process. The scalability of the [3+2] cycloaddition would need to be specifically evaluated.
Safety & Environmental Impact The Vilsmeier-Haack reaction involves the use of corrosive and moisture-sensitive POCl₃. The reaction can be exothermic and requires careful temperature control to avoid runaway reactions.[15] DMF is a useful solvent but has some toxicity concerns.[5] The use of borohydride reagents requires appropriate handling procedures.[16]The direct cyanation may involve less hazardous reagents, although the specific ylides and ynals need to be assessed. Catalytic hydrogenation uses flammable hydrogen gas under pressure, requiring specialized equipment and safety protocols. However, it is a well-understood and manageable industrial process. The use of metal catalysts requires consideration for removal from the final product.
Process Control The Vilsmeier-Haack reaction requires careful control of stoichiometry and temperature to avoid side reactions. Reductive amination is generally a well-controlled reaction.The [3+2] cycloaddition may require optimization to ensure high regioselectivity and yield on a large scale. Catalytic hydrogenation requires monitoring of hydrogen uptake and catalyst activity.

Experimental Workflows and Visualization

Route 1: Formylation-Reductive Amination Workflow

Route 1 start Pyrazolo[1,5-a]pyrazine Core Synthesis formylation Vilsmeier-Haack Formylation (POCl₃, DMF) start->formylation aldehyde Pyrazolo[1,5-a]pyrazin-3-carbaldehyde formylation->aldehyde red_amination Reductive Amination (NH₃ source, STAB) aldehyde->red_amination final_product Pyrazolo[1,5-a]pyrazin-3-ylmethanamine red_amination->final_product

Caption: Workflow for Route 1 via Formylation.

Route 2: Direct Cyanation-Reduction Workflow

Route 2 start N-aminopyridinium ylide + Ynal cyanation [3+2] Cycloaddition (Direct Cyanation) start->cyanation nitrile Pyrazolo[1,5-a]pyrazin-3-carbonitrile cyanation->nitrile reduction Nitrile Reduction (e.g., Catalytic Hydrogenation) nitrile->reduction final_product Pyrazolo[1,5-a]pyrazin-3-ylmethanamine reduction->final_product

Caption: Workflow for Route 2 via Direct Cyanation.

Conclusion and Recommendation

Both Route 1 and Route 2 present viable pathways for the scalable synthesis of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

Route 1 (Formylation-Reductive Amination) relies on well-established, classical reactions with readily available and cost-effective reagents. Its primary drawback lies in the potential thermal hazards associated with the Vilsmeier-Haack reaction, which necessitates careful process control and engineering for safe scale-up.

Route 2 (Direct Cyanation-Reduction) offers a more elegant and potentially more efficient synthesis in terms of step economy, especially if the [3+2] cycloaddition for direct cyanation proves to be high-yielding and robust. The scalability of this initial step is the main uncertainty. The subsequent catalytic hydrogenation is a highly desirable industrial process.

Recommendation:

For initial scale-up and process development, Route 1 is likely the more straightforward and lower-risk option due to the extensive literature and industrial precedent for both the Vilsmeier-Haack reaction and reductive amination. The associated hazards are well-understood and can be managed with appropriate engineering controls.

However, Route 2 warrants serious investigation as a second-generation synthesis . If the direct cyanation can be optimized for large-scale production, it has the potential to be a more cost-effective and streamlined process in the long term. A thorough cost-of-goods analysis, considering the synthesis of the specialized starting materials for the cycloaddition, would be crucial in making a final decision.

Ultimately, the choice between these two routes will depend on a company's specific capabilities, risk tolerance, and long-term manufacturing strategy. This guide provides the foundational knowledge to initiate a data-driven evaluation of these promising synthetic pathways.

References

  • Science of Synthesis: Catalytic Reduction of Nitriles. (URL not available)
  • Yuan, Z., et al. (2023). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. [Link]

  • Al-Adiwish, W. M., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters. (URL not available)
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry. [Link]

  • Magano, J., & Pellegretti, P. A. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. Tetrahedron Letters. [Link]

  • Khan, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Link]

  • ResearchGate. One-step Synthesis of Cyanated Pyrazolo[1, 5-a]pyridines Utilizing N-Aminopyridines as 1,3-Dipole and Nitrogen Source. [Link]

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  • Bass, T. M., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. [Link]

  • Nevolina, T. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Pyrazolo[1,5-a]pyrazin-3-ylmethanamine demands the highest standards of scientific rigor and an unwavering commitment to safety. This commitment extends beyond the bench to the entire lifecycle of a chemical, culminating in its proper disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also compromise institutional compliance and research integrity.

This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Pyrazolo[1,5-a]pyrazin-3-ylmethanamine. The procedures outlined herein are synthesized from regulatory mandates and best practices in laboratory safety, designed to provide a self-validating system for waste management that protects both the researcher and the institution.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for every novel compound may not be available, a hazard assessment can be conducted by examining structurally similar molecules. Compounds like {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine and other heterocyclic amines are classified with hazards including acute toxicity, skin corrosion, and specific target organ toxicity.[1][2] Therefore, it is prudent to handle Pyrazolo[1,5-a]pyrazin-3-ylmethanamine as a hazardous substance.

Under the U.S. Environmental Protection Agency (EPA) regulations, chemical waste is deemed hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3]

  • Toxicity: As a heterocyclic amine with known toxicological profiles for similar structures, the waste must be considered toxic.[1][2]

  • Corrosivity: The amine functional group imparts basic properties. While the exact pH would depend on the waste matrix, it should be handled as potentially corrosive.

  • Reactivity: There is no indication that this compound is inherently explosive or violently reactive with water, but it will react exothermically with acids.

  • Ignitability: The compound is a combustible solid, but not typically classified as ignitable under standard laboratory conditions.[4]

Part 2: On-Site Waste Management: Segregation, Containment, and Labeling

Proper management at the point of generation is critical to prevent dangerous reactions and ensure streamlined disposal.[5]

Step 1: Select the Appropriate Waste Container

The choice of container is the first line of defense in preventing leaks and ensuring chemical compatibility.

  • Material: Use chemically compatible containers, such as high-density polyethylene (HDPE) or borosilicate glass, for both solid and liquid waste.

  • Integrity: The container must be in good condition, free from damage or deterioration, and equipped with a secure, leak-proof closure.[6]

  • Type:

    • Solid Waste: For pure compounds, contaminated labware (e.g., weigh boats, gloves, pipette tips), use a clearly designated solid waste container.

    • Liquid Waste: For solutions containing the compound, use a liquid waste container. Do not mix with other solvent streams unless their compatibility is confirmed.

Step 2: Segregate Incompatible Waste Streams

This is a non-negotiable safety mandate. Co-mingling incompatible chemicals can lead to violent reactions, gas evolution, or fire.[5][7] Pyrazolo[1,5-a]pyrazin-3-ylmethanamine waste must be kept separate from:

  • Acids: A strong exothermic neutralization reaction will occur.

  • Oxidizing Agents: Can lead to a potentially violent reaction.

  • Halogenated Solvents: Certain amines can react with halogenated compounds; segregation is a prudent preventative measure.

The following workflow diagram illustrates the decision-making process for proper waste segregation.

A Generated Waste: Pyrazolo[1,5-a]pyrazin-3-ylmethanamine B Is the waste solid or liquid? A->B C Solid Waste Container (e.g., Contaminated PPE, pure compound) B->C Solid D Liquid Waste Container B->D Liquid H Label container per EPA/OSHA regulations C->H E Is the solvent aqueous or organic? D->E F Aqueous Amine Waste Container E->F Aqueous G Non-Halogenated Organic Amine Waste Container E->G Organic (Non-Halogenated) F->H G->H

Caption: Waste Segregation Workflow for Pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

Step 3: Label Hazardous Waste Containers Correctly

Proper labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[6] The label must be affixed to the container as soon as the first drop of waste is added.

Essential Label Elements:

  • The words "Hazardous Waste" [6]

  • Full Chemical Name: "Pyrazolo[1,5-a]pyrazin-3-ylmethanamine". Avoid abbreviations or chemical formulas.[6]

  • All Constituents: List all components in the container, including solvents and their approximate percentages.

  • Hazard Characteristics: Indicate the relevant hazards (e.g., Toxic, Corrosive).

Part 3: Waste Accumulation and Storage

Laboratories are designated as Satellite Accumulation Areas (SAAs). Waste must be stored at or near the point of generation and under the control of laboratory personnel.[5] Once a container is full or the accumulation time limits are reached, it must be moved to a central storage area. The allowable accumulation times and quantities depend on the laboratory's generator status.

Generator CategoryMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit, but quantity cannot exceed 1,000 kg
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)90 days
Data sourced from U.S. EPA regulations.[3][8]

Part 4: Final Disposal Methodologies

Disposal of hazardous waste is a highly regulated process that must be carried out by a licensed professional waste disposal company.[9][10] Laboratories must never dispose of chemical waste down the drain or in the regular trash.[6][11]

The designated disposal contractor will select the final method in compliance with federal and local guidelines.[7] For a compound like Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, the most appropriate and common disposal method is:

High-Temperature Incineration: This is the preferred method for many organic hazardous wastes.[12] Incineration at a licensed facility ensures the complete destruction of the compound, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, with subsequent scrubbing of the flue gases.

Part 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials compatible with chemical amines. Do not use combustible materials like paper towels for large spills.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile). For larger spills, respiratory protection may be necessary.[4]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

By adhering to this comprehensive disposal protocol, you ensure a culture of safety, maintain regulatory compliance, and uphold the integrity of your research.

References

  • OSHA Compliance For Laboratories. (2014). US Bio-Clean. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine - Chemical Substance Information. NextSDS. [Link]

  • Occupational Safety and Health Standards: Toxic and Hazardous Substances: Occupational exposure to hazardous chemicals in laboratories. National Center for Biotechnology Information. [Link]

  • pyrazolo[1,5-a]pyrazin-3-amine — Chemical Substance Information. NextSDS. [Link]

  • Chemical wastes. (2024). NSW Environment Protection Authority. [Link]

  • Safety Data Sheet - 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. (2025). Angene Chemical. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

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  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. EPA. [Link]

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Essential Personal Protective Equipment (PPE) for Handling Pyrazolo[1,5-a]pyrazin-3-ylmethanamine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pyrazolo[1,5-a]pyrazin-3-ylmethanamine, a heterocyclic amine compound. By understanding the potential hazards and implementing rigorous safety protocols, you can minimize risk and maintain the integrity of your research. This document will detail the necessary personal protective equipment (PPE), outline procedural steps for its use, and provide a clear plan for disposal of contaminated materials.

Understanding the Hazards: A Proactive Approach to Safety

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to prevent exposure through dermal contact, inhalation, or accidental splashes.[5] The following table summarizes the minimum required PPE for handling Pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption.[6] Double-gloving is recommended for enhanced protection.
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield should be worn over safety glasses when there is a risk of splashing.To protect the eyes from splashes, and aerosols.[6]
Body Protection A fully-buttoned laboratory coat.To protect the skin and personal clothing from contamination.[7]
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts, or if working outside of a certified chemical fume hood.To prevent inhalation of the compound.[4][6]
Footwear Closed-toe shoes.To protect the feet from spills.[7]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Gloves: Don the first pair of gloves.

  • Second Pair of Gloves (Optional but Recommended): If double-gloving, put on the second pair of gloves over the first.

  • Eye and Face Protection: Put on safety glasses or goggles. If a splash risk exists, add a face shield.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

Doffing Procedure:
  • Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container. Remove the inner pair of gloves using the same technique.

  • Hand Hygiene: Perform hand hygiene.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior. Place it in a designated laundry receptacle or disposal bag.

  • Eye and Face Protection: Remove the face shield (if used) and then the safety glasses or goggles.

  • Respirator (if used): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process and workflow for the proper use of PPE when handling Pyrazolo[1,5-a]pyrazin-3-ylmethanamine.

PPE_Workflow PPE Workflow for Handling Pyrazolo[1,5-a]pyrazin-3-ylmethanamine cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence cluster_disposal Disposal Assess Task & Hazards Assess Task & Hazards Consult SDS (if available) Consult SDS (if available) Assess Task & Hazards->Consult SDS (if available) Select Appropriate PPE Select Appropriate PPE Consult SDS (if available)->Select Appropriate PPE Hand Hygiene (Wash Hands) Hand Hygiene (Wash Hands) Select Appropriate PPE->Hand Hygiene (Wash Hands) Lab Coat Lab Coat Hand Hygiene (Wash Hands)->Lab Coat Gloves (Single or Double) Gloves (Single or Double) Lab Coat->Gloves (Single or Double) Eye/Face Protection Eye/Face Protection Gloves (Single or Double)->Eye/Face Protection Respirator (if needed) Respirator (if needed) Eye/Face Protection->Respirator (if needed) Handle Pyrazolo[1,5-a]pyrazin-3-ylmethanamine Handle Pyrazolo[1,5-a]pyrazin-3-ylmethanamine Respirator (if needed)->Handle Pyrazolo[1,5-a]pyrazin-3-ylmethanamine Remove Gloves Remove Gloves Handle Pyrazolo[1,5-a]pyrazin-3-ylmethanamine->Remove Gloves Hand Hygiene (Sanitize) Hand Hygiene (Sanitize) Remove Gloves->Hand Hygiene (Sanitize) Remove Lab Coat Remove Lab Coat Hand Hygiene (Sanitize)->Remove Lab Coat Remove Eye/Face Protection Remove Eye/Face Protection Remove Lab Coat->Remove Eye/Face Protection Remove Respirator (if used) Remove Respirator (if used) Remove Eye/Face Protection->Remove Respirator (if used) Final Hand Hygiene (Wash Hands) Final Hand Hygiene (Wash Hands) Remove Respirator (if used)->Final Hand Hygiene (Wash Hands) Dispose of Contaminated PPE in Designated Waste Dispose of Contaminated PPE in Designated Waste Final Hand Hygiene (Wash Hands)->Dispose of Contaminated PPE in Designated Waste

Caption: A flowchart illustrating the procedural steps for the safe use of PPE.

Operational and Disposal Plans

Proper disposal of contaminated materials is a critical component of laboratory safety, preventing the spread of chemical hazards.[8]

Operational Plan:
  • Engineering Controls: Whenever possible, handle Pyrazolo[1,5-a]pyrazin-3-ylmethanamine in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Procedures: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2] Be familiar with their operation.

  • Spill Management: Have a chemical spill kit readily available.[6] In the event of a spill, follow your institution's established spill response procedures.

Disposal Plan:
  • Contaminated PPE: All disposable PPE, including gloves, and any other contaminated materials, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Dispose of any unused Pyrazolo[1,5-a]pyrazin-3-ylmethanamine and contaminated solutions in accordance with your institution's and local regulations for chemical waste.[1][3] Do not pour chemical waste down the drain.

  • Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous waste.

By adhering to these guidelines, you can create a safer working environment for yourself and your colleagues, ensuring the responsible and ethical conduct of your research.

References

  • Chem-Supply. (n.d.). Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • SGS. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • NextSDS. (n.d.). Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine — Chemical Substance Information. Retrieved from [Link]

  • Angene Chemical. (2025, March 22). Safety Data Sheet. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • ADAMA. (2014, July 28). Safety Data Sheet. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.